Nicotinic acid mononucleotide
Description
nicotinate beta-D-ribonucleotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C11H12NO9P-2 |
|---|---|
Molecular Weight |
333.19 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p-2/t7-,8-,9-,10-/m1/s1 |
InChI Key |
JOUIQRNQJGXQDC-ZYUZMQFOSA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Nicotinic Acid Mononucleotide in the Preiss-Handler Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Preiss-Handler pathway, focusing on the critical function of its central intermediate, Nicotinic acid mononucleotide (NaMN). We will explore the enzymatic reactions that produce and consume NaMN, present relevant quantitative data on enzyme kinetics, detail an experimental protocol for pathway analysis, and provide a clear visualization of this vital metabolic route for Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) biosynthesis.
Introduction to NAD+ and the Preiss-Handler Pathway
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, indispensable for hundreds of metabolic redox reactions.[1][2] Beyond its role in cellular metabolism, NAD+ serves as a critical substrate for several signaling enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are involved in processes such as DNA repair, gene regulation, and immune response.[3][4] Cells maintain their NAD+ pools through three major biosynthetic routes: the de novo pathway from tryptophan, the salvage pathway from nicotinamide (NAM), and the Preiss-Handler pathway, which utilizes nicotinic acid (NA), also known as niacin or vitamin B3.[2][5][6][7]
The Preiss-Handler pathway, first described by Jack Preiss and Philip Handler, represents a key mechanism for converting dietary or endogenously produced NA into NAD+.[8][9] At the heart of this pathway lies this compound (NaMN), an essential intermediate whose formation marks the commitment step and whose conversion is pivotal for the completion of NAD+ synthesis.
The Pivotal Function of this compound (NaMN)
NaMN serves as the cornerstone of the Preiss-Handler pathway, acting as the direct product of the initial rate-limiting reaction and the primary substrate for the subsequent adenylylation step. Its role can be understood by examining the two core enzymatic reactions that define its lifecycle within the pathway.
2.1 Formation of NaMN: The Commitment Step
The first and rate-limiting step of the Preiss-Handler pathway is the conversion of nicotinic acid (NA) to this compound (NaMN).[6][10] This irreversible phosphoribosylation reaction is catalyzed by the enzyme Nicotinate (B505614) phosphoribosyltransferase (NAPRT) .[6][8][9][10]
-
Reaction: Nicotinic Acid + 5-phosphoribosyl-1-pyrophosphate (PRPP) → this compound (NaMN) + Pyrophosphate (PPi)
The availability of the NA substrate is a primary driver for this reaction.[8] Notably, NaMN is a point of convergence for NAD+ synthesis, as it is also the final product of the de novo synthesis pathway originating from tryptophan.[5][8][11][12] This positions NaMN as a shared intermediate between two distinct NAD+ production routes.
2.2 Conversion to NaAD: The Adenylylation Step
Once formed, NaMN undergoes an adenylylation reaction, where the adenylyl group from ATP is transferred to NaMN. This creates nicotinic acid adenine dinucleotide (NaAD), the immediate precursor to NAD+.[3][9][13][14] This transformation is catalyzed by a family of enzymes known as Nicotinate/Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[3][8][13][15]
-
Reaction: this compound (NaMN) + ATP → Nicotinic acid adenine dinucleotide (NaAD) + Pyrophosphate (PPi)
NMNATs are essential for NAD+ biosynthesis, as they function in both the Preiss-Handler and the salvage pathways.[3][13] Humans possess three main isoforms with distinct subcellular localizations:
-
NMNAT2: Located in the Golgi complex and cytoplasm[4]
-
NMNAT3: Found primarily in the mitochondria[4]
This compartmentalization allows for NAD+ synthesis to occur in specific organelles where it is required.[8][9] The pathway is completed when NaAD is amidated by NAD+ synthetase (NADS) to form the final product, NAD+.[8][14] Therefore, NaMN's central role is to act as the essential bridge connecting the initial phosphoribosylation of NA to the final adenylylation and amidation steps that yield NAD+.
Quantitative Data: Enzyme-Substrate Kinetics
The efficiency of the Preiss-Handler pathway is governed by the kinetic properties of its core enzymes. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter for understanding enzyme affinity.
| Enzyme | Substrate | Organism/Source | Km Value | Citation(s) |
| NAPRT | Nicotinic Acid (NA) | Mammalian | 0.5 µM - 2.5 µM | [16] |
| NAPRT | PRPP | Mammalian | 5 µM - 40 µM | [16] |
| NMNAT1 | NaMN | Human | 42 µM | |
| NMNAT1 | ATP | Human | 48 µM |
Note: NMNAT kinetic data is derived from studies on the enzyme's dual specificity and may vary based on experimental conditions. The provided values are representative figures from the literature.
Experimental Protocols: Measurement of NAPRT Activity
To investigate the role of NaMN and the function of the Preiss-Handler pathway, quantifying the activity of its rate-limiting enzyme, NAPRT, is essential. A continuous coupled fluorometric assay is a sensitive and efficient method for this purpose.[16]
4.1 Principle
This assay measures the production of NaMN indirectly. The product of the NAPRT-catalyzed reaction, NaMN, is enzymatically converted in subsequent coupled reactions to NADH. The formation of NADH, which is fluorescent, is then monitored over time. The rate of increase in fluorescence is directly proportional to the NAPRT activity.[16]
4.2 Reagents and Materials
-
Purified recombinant human NAPRT enzyme
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrates: Nicotinic acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Coupling Enzymes and Reagents (often available as a kit):
-
NMNAT
-
NAD+ Synthetase (or an alternative enzyme system converting NaAD to a detectable product)
-
Enzymes for NADH-coupled detection (e.g., a dehydrogenase)
-
-
Fluorometer and 96-well black microplates
4.3 Procedure
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NA (at varying concentrations for kinetic analysis, e.g., 10-100 µM), PRPP (at a saturating concentration, e.g., 0.4 mM), and the necessary coupling enzymes and reagents.
-
Compound Addition (for Inhibition Studies): Add potential inhibitors at desired concentrations to the appropriate wells. Include a solvent control (e.g., DMSO).
-
Incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow components to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding the purified NAPRT enzyme to each well.
-
Fluorometric Detection: Immediately place the plate in a fluorometer pre-set to the same temperature. Measure the increase in fluorescence over time (e.g., every 30-60 seconds for 30-60 minutes) using excitation and emission wavelengths appropriate for NADH (typically ~340 nm excitation and ~460 nm emission).
4.4 Data Analysis
-
Calculate Reaction Velocity: Determine the initial rate of the reaction (V₀) from the linear phase of the fluorescence-versus-time plot.
-
Enzyme Kinetics: Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Inhibition Analysis: For inhibitor studies, calculate the percentage of inhibition relative to the control. Determine IC₅₀ values from dose-response curves and calculate the inhibition constant (Ki) using appropriate kinetic models.[16]
Visualization of the Preiss-Handler Pathway
The following diagram illustrates the sequential conversion of Nicotinic Acid to NAD+, highlighting the central position of this compound (NaMN).
Caption: The Preiss-Handler pathway for NAD+ synthesis.
Conclusion
This compound (NaMN) is not merely a transient molecule but the indispensable intermediate of the Preiss-Handler pathway. It represents the product of the pathway's committed step, catalyzed by NAPRT, and serves as the essential substrate for NMNATs to proceed toward the synthesis of NAD+. A thorough understanding of the formation and conversion of NaMN is crucial for research into cellular metabolism, aging, and the development of novel therapeutics. Targeting the enzymes that regulate NaMN levels, particularly NAPRT, has become a significant strategy in oncology, where exploiting the NAD+ dependency of cancer cells offers a promising therapeutic window.[16][17][18][19] Future research into the dynamics of NaMN flux will continue to illuminate its central role in maintaining cellular health and its potential as a target for intervention in disease.
References
- 1. Structure and function of nicotinamide mononucleotide adenylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 7. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualialife.com [qualialife.com]
- 9. goldmanlaboratories.com [goldmanlaboratories.com]
- 10. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NMNAT1 - Wikipedia [en.wikipedia.org]
- 16. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of Nicotinic Acid Mononucleotide (NaMN) Biosynthesis in Prokaryotes and Eukaryotes
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is an indispensable coenzyme in all living organisms, central to metabolism, cellular signaling, and DNA repair. Nicotinic acid mononucleotide (NaMN) is a key intermediate in the biosynthesis of NAD⁺. The pathways leading to NaMN synthesis exhibit significant divergence between prokaryotes and eukaryotes, particularly in their de novo routes. While both domains of life share the Preiss-Handler salvage pathway, the initial precursors for de novo synthesis are fundamentally different—aspartate in most bacteria and tryptophan in animals and fungi. These distinctions present unique opportunities for therapeutic intervention, particularly in the development of novel antibiotics and anti-cancer agents. This technical guide provides an in-depth comparison of NaMN biosynthesis in prokaryotes versus eukaryotes, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.
Introduction to NAD⁺ and NaMN Biosynthesis
Nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form, NADP⁺, are crucial coenzymes in hundreds of redox reactions essential for cellular metabolism.[1] Beyond its role in bioenergetics, NAD⁺ serves as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and aging.[2] Given its central role, cellular NAD⁺ pools are maintained through a dynamic balance of synthesis and consumption.[3]
Cells synthesize NAD⁺ through two primary types of pathways:
-
De novo pathways: Synthesis from simple amino acid precursors, either L-aspartate or L-tryptophan.[1]
-
Salvage pathways: Recycling of preformed pyridine (B92270) bases like nicotinic acid (NA), nicotinamide (NAM), and nicotinamide riboside (NR).[1][4]
A critical convergence point in several of these pathways is the formation of this compound (NaMN). The subsequent conversion of NaMN to nicotinic acid adenine dinucleotide (NaAD) and finally to NAD⁺ is a highly conserved process.[5] However, the upstream routes to NaMN differ significantly between prokaryotes and eukaryotes, offering a rich area for comparative biochemical analysis and targeted therapeutic design.
This compound (NaMN) Biosynthesis in Prokaryotes
Prokaryotes primarily utilize two pathways to generate NaMN: the de novo pathway starting from aspartate and the Preiss-Handler salvage pathway.
Prokaryotic De Novo Pathway (The Aspartate Pathway)
In most bacteria and archaea, the de novo synthesis of NAD⁺ begins with the amino acid L-aspartate.[6] This pathway involves two key enzymatic steps to form quinolinic acid (QA), the immediate precursor to NaMN in this route:
-
Iminoaspartate (B1260514) Formation: L-aspartate is oxidized to iminoaspartate by L-aspartate oxidase (NadB) , an FAD-dependent enzyme.[6]
-
Quinolinate Synthesis: The unstable iminoaspartate is condensed with dihydroxyacetone phosphate (B84403) (DHAP) and undergoes cyclization to form quinolinic acid. This reaction is catalyzed by quinolinate synthase (NadA) .[7]
-
NaMN Formation: Quinolinic acid is then converted to NaMN by quinolinate phosphoribosyltransferase (NadC) , which transfers a phosphoribosyl moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP).[7]
Prokaryotic Salvage Pathway (The Preiss-Handler Pathway)
Prokaryotes can also salvage nicotinic acid (NA) from the environment. This pathway, known as the Preiss-Handler pathway, is energetically less demanding than de novo synthesis.
-
NA to NaMN Conversion: Nicotinate phosphoribosyltransferase (PncB) directly converts NA to NaMN using PRPP as the phosphoribosyl donor.[4]
-
NAM to NA Conversion: Many bacteria possess the enzyme nicotinamidase (PncA) , which deamidates nicotinamide (NAM) to nicotinic acid (NA). This NA can then enter the Preiss-Handler pathway, making this a four-step route from NAM to NAD⁺ that is common in bacteria, yeast, and plants.[4] The absence of PncA in humans makes it a potential antibiotic target.[1]
This compound (NaMN) Biosynthesis in Eukaryotes
Eukaryotic NaMN synthesis also proceeds via de novo and salvage pathways. However, the de novo route in most animals and fungi is distinct from the prokaryotic pathway.
Eukaryotic De Novo Pathway (The Kynurenine (B1673888) Pathway)
In most eukaryotes, including mammals and fungi, the de novo pathway begins with the essential amino acid L-tryptophan.[8] This multi-step process, known as the kynurenine pathway, eventually produces quinolinic acid:
-
Tryptophan to Kynurenine: The pathway is initiated by the oxidation of tryptophan.
-
Kynurenine to 3-Hydroxyanthranilic Acid: A series of enzymatic reactions follows.
-
Quinolinate Formation: 3-hydroxyanthranilic acid is converted to an unstable intermediate that spontaneously cyclizes to form quinolinic acid.[9]
-
NaMN Formation: Similar to prokaryotes, quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid and PRPP into NaMN.[10]
Notably, the aspartate pathway is found in most photosynthetic eukaryotes, likely acquired via the cyanobacterial endosymbiont that evolved into chloroplasts.[11][12] This represents a significant evolutionary divergence within the eukaryotic domain.
Eukaryotic Salvage Pathway (The Preiss-Handler Pathway)
The Preiss-Handler pathway is a conserved salvage route in eukaryotes for converting nicotinic acid into NAD⁺.[5][13]
-
NA to NaMN Conversion: The enzyme nicotinate phosphoribosyltransferase (NAPRT) catalyzes the reaction between NA and PRPP to form NaMN.[9] This is the first and rate-limiting step of the pathway.[5]
Unlike many bacteria, humans lack a functional nicotinamidase (PncA), meaning nicotinamide is primarily salvaged through a different pathway involving the enzyme NAMPT to produce nicotinamide mononucleotide (NMN), bypassing NaMN formation.[1]
Comparative Summary and Data Presentation
The primary distinction between prokaryotic and eukaryotic NaMN biosynthesis lies in the de novo pathway's initial substrate. This fundamental difference is a cornerstone of the pathways' evolution and presents a key vulnerability for targeting prokaryotic pathogens without affecting the host.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - Watch Related Videos [visualize.jove.com]
- 4. Early Evolutionary Selection of NAD Biosynthesis Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualialife.com [qualialife.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NAD+ Biosynthesis Overcomes Panobinostat and Bortezomib-Induced Malignant Glioma Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Gene Transfers Shaped the Evolution of De Novo NAD+ Biosynthesis in Eukaryotes | Semantic Scholar [semanticscholar.org]
- 12. Gene Transfers Shaped the Evolution of De Novo NAD+ Biosynthesis in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Foundational History of Nicotinic Acid Mononucleotide (NaMN)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a vast array of cellular processes. This technical guide provides a comprehensive overview of the discovery and early history of NaMN, with a particular focus on the seminal research that established its role in the Preiss-Handler pathway. This document details the key experiments, the methodologies employed during the era of its discovery, and the quantitative data that underpinned these foundational studies. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged in the study of NAD+ metabolism and related therapeutic areas.
Introduction
The history of this compound (NaMN) is intrinsically linked to the broader narrative of the discovery and elucidation of the biosynthetic pathways of nicotinamide adenine dinucleotide (NAD+). Long before NaMN was identified, the essential role of nicotinic acid (niacin) as "vitamin B3" and its ability to cure pellagra had been established. However, the biochemical steps through which nicotinic acid was converted into the vital coenzyme NAD+ remained a critical unknown.
The mid-20th century was a period of intense investigation into nucleotide metabolism, driven by pioneering scientists like Arthur Kornberg, who laid the groundwork for understanding the enzymatic synthesis of coenzymes. It was within this scientific context that the direct pathway from nicotinic acid to NAD+ was uncovered, revealing NaMN as a key, previously unknown, intermediate.
This guide will delve into the landmark studies that led to the discovery of NaMN, providing a technical and historical perspective on the science that first brought this important molecule to light.
The Seminal Discovery: The Preiss-Handler Pathway
The definitive discovery of this compound and its role in NAD+ biosynthesis was a landmark achievement by Jack Preiss and Philip Handler in 1958. Through a series of meticulous experiments, they delineated a three-step enzymatic pathway, now known as the Preiss-Handler pathway, that converts nicotinic acid to NAD+.[1][2] Their work, published in two seminal papers in the Journal of Biological Chemistry, not only identified NaMN as a crucial intermediate but also characterized the enzymes responsible for its formation and subsequent conversion.[3]
The Preiss-Handler pathway, as they described it, consists of the following sequential enzymatic reactions:
-
Formation of this compound (NaMN): The pathway is initiated by the reaction of nicotinic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NaPRT) , yielding NaMN and pyrophosphate (PPi).[1]
-
Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): The newly synthesized NaMN is then adenylylated using adenosine (B11128) triphosphate (ATP) as the adenylate donor. This reaction, catalyzed by nicotinate mononucleotide adenylyltransferase (NMNAT) , produces nicotinic acid adenine dinucleotide (NaAD) and pyrophosphate.[1]
-
Formation of Nicotinamide Adenine Dinucleotide (NAD+): In the final step, the nicotinic acid moiety of NaAD is amidated to nicotinamide, a reaction catalyzed by NAD synthetase (NADS) . This ATP-dependent reaction utilizes glutamine as the amide donor to produce the final product, NAD+.[1]
The elucidation of this pathway was a significant breakthrough, providing a clear biochemical route from a dietary vitamin to a universal coenzyme and firmly establishing NaMN as a central figure in cellular metabolism.
Key Scientists in the Discovery of NaMN
-
Jack Preiss and Philip Handler: Their collaborative work in 1958 led to the discovery of the Preiss-Handler pathway and the identification of NaMN as a key intermediate.[3]
-
Arthur Kornberg: A Nobel laureate whose earlier research on the enzymatic synthesis of coenzymes and nucleotides provided the conceptual and methodological foundation for the work of Preiss and Handler.
Quantitative Data from Early Studies
The initial characterization of the Preiss-Handler pathway and its intermediates relied on the quantitative analysis of enzymatic reactions. While the precise data from the original 1958 publications is not fully available in modern databases, subsequent research building on this work has provided insights into the kinetics of the enzymes involved. The following tables summarize representative quantitative data for the enzymes of the Preiss-Handler pathway. It is important to note that these values are from more recent studies and may vary depending on the enzyme source and assay conditions.
| Enzyme | Substrate(s) | Product(s) | Michaelis Constant (Km) | Optimal pH |
| Nicotinate Phosphoribosyltransferase (NaPRT) | Nicotinic Acid, PRPP | NaMN, PPi | Not available | ~7.5-8.5 |
| Nicotinate Mononucleotide Adenylyltransferase (NMNAT) | NaMN, ATP | NaAD, PPi | ~15-50 µM (for NaMN) | ~7.0-8.0 |
| NAD Synthetase (NADS) | NaAD, ATP, Glutamine | NAD+, AMP, PPi, Glutamate | Not available | ~7.5-8.5 |
Table 1: Summary of Enzymatic Reaction Data for the Preiss-Handler Pathway.
| Intermediate | Molar Extinction Coefficient (at 260 nm, pH 7) |
| This compound (NaMN) | ~4,900 M-1cm-1 |
| Nicotinic Acid Adenine Dinucleotide (NaAD) | ~18,000 M-1cm-1 |
| Nicotinamide Adenine Dinucleotide (NAD+) | ~18,000 M-1cm-1 |
Table 2: Spectroscopic Data for Key Intermediates.
Experimental Protocols from the Era of Discovery
The discovery and characterization of this compound were made possible by the analytical techniques available in the 1950s. These methods, while less sophisticated than today's, were ingeniously applied to separate and identify the minute quantities of intermediates in complex biological mixtures.
Enzymatic Synthesis and Isolation of NaMN (A Reconstructed Historical Protocol)
This protocol is a reconstruction based on the methodologies described in the foundational literature of the mid-20th century.
Objective: To enzymatically synthesize and isolate this compound from a reaction mixture.
Materials:
-
Partially purified nicotinate phosphoribosyltransferase (NaPRT) enzyme preparation (e.g., from yeast or liver extracts).
-
Nicotinic acid
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Tris buffer (pH ~7.5)
-
Magnesium chloride (MgCl₂)
-
Whatman No. 1 chromatography paper
-
Solvent systems for paper chromatography (e.g., isobutyric acid:ammonia:water or ethanol:ammonium (B1175870) acetate)
-
Dowex-1 (formate form) anion-exchange resin
-
Formic acid and ammonium formate (B1220265) for elution
-
UV spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
A reaction mixture is prepared containing Tris buffer, MgCl₂, nicotinic acid, and PRPP.
-
The reaction is initiated by the addition of the NaPRT enzyme preparation.
-
The mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
The reaction is terminated by heating the mixture in a boiling water bath to denature the enzyme.
-
-
Initial Separation by Paper Chromatography:
-
The reaction mixture is centrifuged to remove precipitated protein.
-
An aliquot of the supernatant is spotted onto Whatman No. 1 chromatography paper alongside standards for nicotinic acid, NaMN (if available), and other potential nucleotides.
-
The chromatogram is developed using an appropriate solvent system.
-
After drying, the spots are visualized under UV light. The formation of a new UV-absorbing spot corresponding to the expected migration of a nucleotide is indicative of NaMN synthesis.
-
-
Purification by Ion-Exchange Chromatography:
-
The bulk of the reaction mixture is applied to a Dowex-1 (formate) column.
-
The column is washed with water to remove unreacted nicotinic acid and other non-anionic components.
-
A gradient of increasing concentration of formic acid or ammonium formate is used to elute the bound nucleotides.
-
Fractions are collected and their absorbance at 260 nm is measured to detect the elution of UV-absorbing compounds.
-
Fractions corresponding to the NaMN peak are pooled.
-
-
Characterization:
-
The purified NaMN is subjected to further analysis to confirm its identity. This would have included:
-
UV Spectroscopy: The UV absorption spectrum of the purified compound is recorded and compared to that of known pyridine (B92270) nucleotides.
-
Paper Chromatography: The purified compound is re-chromatographed in multiple solvent systems to confirm its purity and Rf value.
-
Chemical and Enzymatic Assays: The purified compound could be used as a substrate in subsequent enzymatic reactions (e.g., with NMNAT) to demonstrate its biological activity.
-
-
Assay for Nicotinate Phosphoribosyltransferase (NaPRT) Activity
Principle: The activity of NaPRT is determined by measuring the rate of formation of NaMN from nicotinic acid and PRPP. In the historical context, this was often done by separating the radioactive product from the radioactive substrate using chromatography.
Procedure:
-
A reaction mixture is prepared containing buffer, MgCl₂, PRPP, and radiolabeled nicotinic acid (e.g., ¹⁴C-labeled).
-
The reaction is started by adding the enzyme preparation.
-
Aliquots are taken at various time points and the reaction is stopped (e.g., by adding acid or boiling).
-
The aliquots are spotted on chromatography paper and the chromatogram is developed.
-
The spots corresponding to nicotinic acid and NaMN are cut out and their radioactivity is measured using a scintillation counter.
-
The rate of NaMN formation is calculated from the increase in radioactivity in the NaMN spot over time.
Signaling Pathways and Experimental Workflows
The discovery of NaMN was central to understanding the signaling pathway for NAD+ biosynthesis from nicotinic acid. The following diagrams illustrate this pathway and a typical experimental workflow for studying it.
The Preiss-Handler Pathway for NAD+ Biosynthesis.
A Generalized Experimental Workflow for Studying NaMN Biosynthesis.
Conclusion
The discovery of this compound by Jack Preiss and Philip Handler was a pivotal moment in the history of biochemistry. It filled a critical gap in our understanding of NAD+ metabolism and laid the foundation for decades of subsequent research into the regulation and dysregulation of this essential pathway. The experimental approaches they employed, though rudimentary by today's standards, exemplify the ingenuity and rigor of mid-20th-century science. For modern researchers, a deep appreciation of this foundational work is not merely of historical interest; it provides context for the ongoing exploration of NAD+ biology and the development of novel therapeutic strategies targeting this vital metabolic network.
References
Cellular Uptake and Transport of Nicotinic Acid Mononucleotide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinic acid mononucleotide (NAMN) is a pivotal intermediate in the Preiss-Handler pathway for de novo NAD+ biosynthesis. Its cellular uptake is critical for maintaining cellular NAD+ pools, which are essential for a myriad of biological processes, including energy metabolism, DNA repair, and cellular signaling. This technical guide provides an in-depth overview of the current understanding of NAMN cellular uptake and transport. The predominant mechanism of NAMN uptake is indirect, involving its extracellular dephosphorylation to nicotinic acid riboside (NAR), followed by the transport of NAR into the cell and its subsequent intracellular re-phosphorylation to NAMN. This guide details the key proteins and enzymes involved in this process, summarizes available quantitative data, provides detailed experimental protocols for studying these mechanisms, and visualizes the associated pathways and workflows.
The Indirect Transport Mechanism of NAMN
Contrary to a direct transport mechanism, compelling evidence suggests that NAMN is primarily transported into mammalian cells through an indirect pathway. This multi-step process involves the coordinated action of extracellular enzymes, transmembrane transporters, and intracellular kinases.
The key steps are:
-
Extracellular Dephosphorylation: Extracellular NAMN is hydrolyzed by cytosolic 5'-nucleotidases (cN-II and cN-III), which can be present on the outer surface of the plasma membrane or in the extracellular space, to yield nicotinic acid riboside (NAR).
-
NAR Transport: The resulting NAR is then transported across the cell membrane into the cytosol by Equilibrative Nucleoside Transporters (ENTs), specifically ENT1, ENT2, and ENT4.
-
Intracellular Re-phosphorylation: Once inside the cell, NAR is efficiently re-phosphorylated back to NAMN by Nicotinamide (B372718) Riboside Kinases (NRKs), primarily NRK1 and NRK2. This "traps" the molecule inside the cell and allows it to enter the NAD+ biosynthesis pathway.
It is crucial to distinguish the transport of NAMN from that of its amidated counterpart, Nicotinamide Mononucleotide (NMN). The solute carrier protein Slc12a8 has been identified as a specific transporter for NMN, but it does not transport NAMN.
Key Proteins in NAMN Uptake and Transport
Cytosolic 5'-Nucleotidases (cN-II and cN-III)
These enzymes are responsible for the dephosphorylation of NAMN to NAR. While they are termed "cytosolic," they can be localized to the extracellular face of the plasma membrane to act on extracellular substrates.
-
cN-II (NT5C2): Preferentially hydrolyzes 6-hydroxypurine nucleotides like IMP and GMP, but also acts on other nucleotides.
-
cN-III (NT5C3): Also contributes to the dephosphorylation of extracellular nucleotides.
Equilibrative Nucleoside Transporters (ENTs)
These bidirectional, facilitated transporters are responsible for the transport of NAR across the cell membrane.
-
ENT1 (SLC29A1): A broadly selective transporter for purine (B94841) and pyrimidine (B1678525) nucleosides.
-
ENT2 (SLC29A2): Exhibits broad substrate specificity similar to ENT1.
-
ENT4 (SLC29A4): Also known as the plasma membrane monoamine transporter (PMAT), it can transport nucleosides in a pH-dependent manner.
Nicotinamide Riboside Kinases (NRKs)
These intracellular enzymes catalyze the ATP-dependent phosphorylation of NAR to NAMN.
-
NRK1: A key enzyme in the salvage of nicotinamide riboside and nicotinic acid riboside.
-
NRK2: Also demonstrates dual specificity for NR and NAR.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymatic reactions and transport processes involved in the indirect uptake of NAMN. Note: Specific kinetic data for NAMN dephosphorylation by cN-II/cN-III and NAR transport by ENTs are not extensively characterized in the literature; the tables reflect the currently available information.
Table 1: Kinetic Parameters of Nicotinamide Riboside Kinases (NRKs) with Nicotinic Acid Riboside (NAR)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Human NRK1 | NAR | 11 ± 2 | 0.44 ± 0.02 | 4.0 x 10⁴ | |
| Human NRK2 | NAR | 8 ± 1 | 1.0 ± 0.03 | 1.25 x 10⁵ |
Table 2: Kinetic Parameters of Equilibrative Nucleoside Transporters (ENTs) with Nucleoside Substrates (General)
| Transporter | Substrate (Example) | Km (µM) | Notes | Reference(s) |
| hENT1 | Adenosine | 25 - 500 | Km for NAR is not specifically reported, but expected to be in this range. | |
| hENT2 | Inosine | ~700 | Generally has a lower affinity for nucleosides compared to hENT1. | |
| hENT4 | Adenosine | 110 - 300 | Transport is pH-dependent. |
Signaling Pathways and Regulation
The cellular uptake of NAMN via the indirect NAR transport pathway is subject to regulation by various signaling cascades that modulate the activity and expression of the involved transporters, particularly the ENT family.
Regulation of Equilibrative Nucleoside Transporters (ENTs)
The activity of ENT1, a key transporter for NAR, is regulated by several signaling pathways:
-
Protein Kinase C (PKC): Acute stimulation of PKC, specifically the delta and epsilon isoforms, leads to a rapid increase in hENT1-mediated nucleoside uptake. This suggests a post-translational modification of the transporter or associated regulatory proteins.
-
c-Jun N-terminal Kinase (JNK): Activation of the JNK signaling pathway, often in response to cellular stress, negatively regulates ENT1 expression and function. This can contribute to the development of resistance to nucleoside analog drugs.
-
Calcium/Calmodulin: Intracellular calcium levels, mediated by calmodulin, can regulate ENT1 activity. This provides a link between calcium signaling and nucleoside transport.
Experimental Protocols
Radiolabeled Nicotinic Acid Riboside (NAR) Uptake Assay
This protocol describes a method to measure the uptake of NAR into mammalian cells using a radiolabeled tracer.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[³H]-NAR or [¹⁴C]-NAR (radiolabeled nicotinic acid riboside)
-
Unlabeled NAR
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold stop solution (e.g., PBS with 10 mM unlabeled NAR)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add 200 µL of pre-warmed uptake buffer containing the desired concentration of radiolabeled NAR to each well. For competition experiments, co-incubate with an excess of unlabeled NAR.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 30 minutes) to determine the time course of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis: Add 250 µL of lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined from a parallel plate) and express the uptake as pmol/mg protein/min.
In Vitro Transport Assay using ENT-Reconstituted Proteoliposomes
This protocol allows for the study of NAR transport in a purified, cell-free system.
Materials:
-
Purified ENT transporter protein (e.g., ENT1)
-
Lipids (e.g., E. coli polar lipids or a defined lipid mixture)
-
Detergent (e.g., n-octyl-β-D-glucopyranoside)
-
Bio-Beads SM-2
-
[³H]-NAR or [¹⁴C]-NAR
-
Transport buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Proteoliposome Reconstitution:
-
Solubilize lipids in transport buffer containing detergent.
-
Add the purified ENT protein to the lipid-detergent mixture and incubate on ice.
-
Remove the detergent by adding Bio-Beads and incubating at 4°C with gentle mixing. This will lead to the formation of proteoliposomes.
-
Harvest the proteoliposomes by centrifugation.
-
-
Transport Assay:
-
Resuspend the proteoliposomes in transport buffer.
-
Initiate the transport by adding radiolabeled NAR to the proteoliposome suspension.
-
Incubate at room temperature for various time points.
-
Stop the transport by passing the mixture through a pre-equilibrated size-exclusion chromatography column to separate the proteoliposomes from the free radiolabeled NAR.
-
Collect the eluate containing the proteoliposomes and measure the radioactivity by scintillation counting.
-
-
Data Analysis: Calculate the amount of NAR transported into the proteoliposomes over time and determine the initial transport rate.
Enzyme Kinetics Assay for 5'-Nucleotidase with NAMN
This assay measures the rate of NAMN dephosphorylation by 5'-nucleotidases.
Materials:
-
Purified cN-II or cN-III enzyme, or cell lysate containing 5'-nucleotidase activity
-
NAMN substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Malachite green phosphate (B84403) assay kit or HPLC system for product detection
-
96-well microplate
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, varying concentrations of NAMN, and the enzyme preparation.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a set period, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA for malachite green assay) or by heat inactivation.
-
Product Quantification:
-
Malachite Green Assay: If measuring inorganic phosphate release, add the malachite green reagent and measure the absorbance at ~620 nm.
-
HPLC: Separate and quantify the product (NAR) and remaining substrate (NAMN) using a suitable HPLC method with UV detection.
-
-
Data Analysis: Plot the initial reaction velocity against the NAMN concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion and Future Directions
The cellular uptake of this compound is a fundamental process for maintaining NAD+ homeostasis. The current body of evidence strongly supports an indirect transport mechanism involving the extracellular conversion of NAMN to NAR, followed by ENT-mediated transport of NAR and intracellular re-phosphorylation to NAMN. While the key protein players in this pathway have been identified, further research is needed to fully elucidate the kinetic parameters of each step and the intricate signaling networks that regulate this process. A deeper understanding of these mechanisms will be invaluable for the development of therapeutic strategies aimed at modulating cellular NAD+ levels for the treatment of metabolic and age-related diseases. Future studies should focus on obtaining precise kinetic data for NAMN dephosphorylation and NAR transport, as well as exploring the physiological and pathological conditions under which the expression and activity of the involved enzymes and transporters are altered.
An In-depth Technical Guide to the Enzymatic Conversion of Nicotinic Acid to Nicotinic Acid Mononucleotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN), a critical step in the Preiss-Handler pathway for NAD+ biosynthesis. This document details the core enzymatic reaction, presents quantitative data for the key enzyme, Nicotinate Phosphoribosyltransferase (NAPRTase), outlines detailed experimental protocols for its study, and provides visual representations of the biochemical pathway and experimental workflows.
Introduction
The synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling, is predominantly achieved through three major pathways: the de novo synthesis from tryptophan, the salvage pathway from nicotinamide, and the Preiss-Handler pathway, which utilizes nicotinic acid. The enzymatic conversion of nicotinic acid to this compound serves as the committed step in the Preiss-Handler pathway. This reaction is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRTase, EC 2.4.2.11).
NAPRTase facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid, yielding NaMN and pyrophosphate (PPi). This process is fundamental for maintaining the cellular NAD+ pool, particularly in specific tissues, and represents a key target for research in areas such as cancer metabolism and aging. This guide offers an in-depth exploration of this pivotal enzymatic reaction.
Quantitative Data: Kinetic Parameters of Nicotinate Phosphoribosyltransferase (NAPRTase)
The kinetic properties of NAPRTase have been characterized in various species, providing insights into its catalytic efficiency and substrate affinity. The following table summarizes key kinetic parameters for human and other mammalian NAPRTases.
| Species | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Homo sapiens | Nicotinic Acid | 24 | 0.012 | Not Reported | |
| Homo sapiens | PRPP | 60 | 0.012 | Not Reported | |
| Bos taurus (Bovine Erythrocytes) | Nicotinic Acid | 24 | Not Reported | Not Reported | |
| Bos taurus (Bovine Erythrocytes) | PRPP | 60 | Not Reported | Not Reported |
Note: One Unit (U) of NAPRTase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NaMN per minute under standard assay conditions.[1] Kinetic parameters can vary depending on the specific assay conditions, such as pH, temperature, and the presence of allosteric modulators like ATP and inorganic phosphate.
Signaling Pathway: The Preiss-Handler Pathway
The conversion of nicotinic acid to NaMN is the initial and rate-limiting step of the Preiss-Handler pathway. This pathway ultimately leads to the synthesis of NAD+. The following diagram illustrates the key steps in this pathway.
Caption: The Preiss-Handler pathway for NAD+ biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of NaMN and the subsequent analysis of the reaction components.
Enzymatic Synthesis of this compound (NaMN)
This protocol describes the in vitro synthesis of NaMN from nicotinic acid and PRPP using purified NAPRTase.
Materials:
-
Recombinant human NAPRTase (purified)
-
Nicotinic acid (NA) stock solution (e.g., 100 mM in water)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: 50 mM HEPES/KOH, pH 7.5, 20 mM MgCl₂, 2.5 mM DTT
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL, combine the following components:
-
50 µL of 2x Reaction Buffer
-
Variable volumes of NA and PRPP stock solutions to achieve desired final concentrations (e.g., for kinetic studies, vary one substrate while keeping the other constant and saturating).
-
Nuclease-free water to bring the volume to 90 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a pre-diluted solution of purified NAPRTase. The final enzyme concentration should be optimized to ensure linear product formation over the desired time course.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-60 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of a quenching solution (e.g., 0.8 M perchloric acid).
-
If using a quenching solution, centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
Quantification of Nicotinic Acid and this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of the substrate (NA) and the product (NaMN).
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate, pH 5.5
-
Mobile Phase B: Methanol
-
Standards for nicotinic acid and this compound of known concentrations.
Procedure:
-
Sample Preparation: Use the supernatant from the terminated enzymatic reaction (Protocol 4.1). If necessary, dilute the sample with Mobile Phase A to fall within the linear range of the standard curve.
-
HPLC Method:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 260 nm.
-
Use a gradient elution program. An example gradient is as follows:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
-
Inject a standard volume of the prepared sample (e.g., 10-20 µL).
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of NA and NaMN standards.
-
Identify and quantify the peaks corresponding to NA and NaMN in the experimental samples by comparing their retention times and peak areas to the standards.
-
Calculate the concentration of NaMN produced and the amount of NA consumed in the enzymatic reaction.
-
Experimental Workflow
The following diagram illustrates the complete experimental workflow for studying the enzymatic conversion of nicotinic acid to NaMN, from initial setup to final data analysis.
Caption: Experimental workflow for NaMN synthesis and analysis.
Conclusion
The enzymatic conversion of nicotinic acid to this compound by NAPRTase is a cornerstone of the Preiss-Handler pathway and a significant contributor to cellular NAD+ homeostasis. A thorough understanding of the kinetics and regulation of this enzyme, facilitated by robust experimental protocols, is essential for researchers in cellular metabolism, drug discovery, and nutritional science. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical biochemical transformation. The continued exploration of NAPRTase and its role in NAD+ metabolism holds promise for the development of novel therapeutic strategies targeting a range of physiological and pathological conditions.
References
The Central Role of Quinolinate Phosphoribosyltransferase (QPRT) in Nicotinate Mononucleotide (NaMN) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of quinolinate phosphoribosyltransferase (QPRT) in the synthesis of nicotinate (B505614) mononucleotide (NaMN), a critical step in the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This document details the enzymatic reaction, kinetic parameters, and key experimental protocols for studying QPRT, and presents relevant signaling pathways and experimental workflows.
Introduction: QPRT in the Landscape of NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in a vast array of redox reactions and acting as a substrate for various signaling enzymes. The maintenance of cellular NAD+ pools is critical for cellular health, and its depletion is associated with numerous pathological conditions. NAD+ can be synthesized through salvage pathways, which recycle nicotinamide or nicotinic acid, and the de novo synthesis pathway, which originates from the amino acid tryptophan.
Quinolinate phosphoribosyltransferase (QPRT; EC 2.4.2.19) is a pivotal enzyme in the de novo NAD+ synthesis pathway. It catalyzes the conversion of quinolinic acid (QA), a tryptophan metabolite, and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinate mononucleotide (NaMN), releasing pyrophosphate (PPi) and carbon dioxide (CO2) in the process.[1] This reaction is a key regulatory point and a bottleneck in the pathway, making QPRT a subject of intense research, particularly in the context of diseases such as acute kidney injury and neurodegenerative disorders.[2][3]
Enzymatic Function and Significance
The enzymatic reaction catalyzed by QPRT is a phosphoribosyl transfer followed by a decarboxylation. This two-step process is crucial as it commits the quinolinate molecule to the NAD+ synthesis pathway. The reaction is magnesium-dependent and results in the formation of the first nicotinamide-containing nucleotide in the de novo pathway.
The significance of QPRT extends beyond its catalytic role. Its expression and activity are tightly regulated and can be indicative of the metabolic state of a cell. Dysregulation of QPRT has been implicated in various diseases. For instance, reduced QPRT activity in the kidneys is associated with acute kidney injury, leading to an accumulation of quinolinic acid and depletion of NAD+.[2] In the brain, altered QPRT activity and the subsequent imbalance in quinolinate levels have been linked to neurodegenerative conditions.[3]
Quantitative Data on QPRT
The kinetic parameters of QPRT have been characterized in various organisms, providing insights into its catalytic efficiency and substrate affinity. A summary of these parameters is presented in the table below.
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Homo sapiens | Quinolinate | 21.6 ± 3.0 | 0.09 | - | 7.2 | - |
| PRPP | 23.2 ± 3.6 | - | - | |||
| Mycobacterium tuberculosis H37Rv | Quinolinate | 80 ± 14 | - | 0.12 ± 0.4 | 9.2 | 60 |
| PRPP | 390 ± 30 | - | 0.14 ± 0.3 | |||
| Salmonella typhimurium | Quinolinate | 25 | - | - | - | - |
| PRPP | 30 | - | - |
Note: '-' indicates data not available in the cited sources. The specific activity for human QPRT was reported as 0.09 µmol min−1 mg−1.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study QPRT function.
Continuous Spectrophotometric Assay for QPRT Activity
This assay continuously monitors the formation of NaMN by measuring the increase in absorbance at 266 nm.[1][6]
Materials:
-
Purified QPRT enzyme
-
Quinolinate (QA) solution (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution (substrate)
-
Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2) containing 6 mM MgCl₂
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 266 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, a specific concentration of QA (e.g., 0.02-0.4 mM), and the purified QPRT enzyme (e.g., 1.62 µM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a specific concentration of PRPP (e.g., 0.02-1.5 mM).
-
Immediately begin monitoring the increase in absorbance at 266 nm over time (e.g., for 20 minutes) using the spectrophotometer. The conversion of QA to NaMN results in an increase in absorbance.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for NaMN at 266 nm.
High-Performance Liquid Chromatography (HPLC)-Based Assay for QPRT Activity
This method allows for the direct quantification of the product, NaMN, by separating it from the substrates and other reaction components.
Materials:
-
Purified QPRT enzyme
-
Quinolinate (QA) solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Reaction buffer: 50 mM potassium phosphate buffer (pH 7.2) containing 6 mM MgCl₂
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and a UV detector
-
Mobile phase (e.g., a buffer with an organic modifier like acetonitrile (B52724) or methanol)
Procedure:
-
Set up the enzymatic reaction as described in the spectrophotometric assay (steps 1 and 2).
-
Initiate the reaction by adding PRPP and incubate at the desired temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid to a final concentration of 1 M) and placing the mixture on ice.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate the components using an appropriate mobile phase gradient and detect NaMN by its absorbance at a specific wavelength (e.g., 266 nm).
-
Quantify the amount of NaMN produced by comparing the peak area to a standard curve of known NaMN concentrations.
Radioenzymatic Assay for QPRT Activity
This highly sensitive assay measures the incorporation of a radiolabeled substrate into the product.[7]
Materials:
-
Purified QPRT enzyme
-
Quinolinate (QA) solution
-
Radiolabeled 5-Phosphoribosyl-1-pyrophosphate (e.g., [¹⁴C]-PRPP or [³²P]-PRPP)
-
Reaction buffer: 50 mM potassium phosphate buffer (pH 7.2) containing 6 mM MgCl₂
-
Thin-layer chromatography (TLC) plates or other separation system
-
Scintillation counter or phosphorimager
Procedure:
-
Set up the reaction mixture containing the reaction buffer, QA, and the purified QPRT enzyme.
-
Initiate the reaction by adding the radiolabeled PRPP.
-
Incubate the reaction at the desired temperature for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or by heating).
-
Separate the radiolabeled product (NaMN) from the unreacted radiolabeled substrate (PRPP) using a suitable technique like TLC.
-
Quantify the amount of radioactivity in the product spot using a scintillation counter or phosphorimager.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving QPRT and common experimental workflows used to study its function.
Conclusion
Quinolinate phosphoribosyltransferase stands as a critical enzyme in the de novo synthesis of NAD+, playing a vital role in maintaining cellular homeostasis. Its function and regulation are of significant interest to researchers in various fields, from basic metabolism to drug development. The methodologies and data presented in this guide provide a solid foundation for the further investigation of QPRT and its role in health and disease. Understanding the intricacies of QPRT function will undoubtedly open new avenues for therapeutic interventions targeting NAD+ metabolism.
References
- 1. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. QPRT quinolinate phosphoribosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A radioenzymatic assay for quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Nicotinic Acid Mononucleotide in Cellular Redox Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes. The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis, recycling, and consumption. Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate situated at the convergence of the de novo synthesis and the Preiss-Handler pathways of NAD+ production. Its concentration and metabolism are crucial determinants of a cell's capacity to synthesize NAD+, thereby directly influencing the cellular redox state, particularly the NAD+/NADH ratio. This ratio governs the activity of numerous dehydrogenases and is integral to energy metabolism. Furthermore, by controlling the availability of NAD+, NaMN metabolism indirectly regulates the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central to DNA repair, stress response, and gene expression—processes intimately linked with cellular redox homeostasis. This technical guide provides an in-depth exploration of NaMN's role in these processes, detailing the biochemical pathways, summarizing key quantitative data, and presenting detailed experimental protocols for its study.
Introduction: Cellular Redox Homeostasis and NAD+
Cellular redox homeostasis is the tightly regulated balance between oxidizing and reducing equivalents within a cell. This balance is fundamental to a vast array of cellular processes, from energy production to signal transduction and defense against oxidative stress.[1] The primary mediators of this state are key redox couples, including NAD+/NADH and NADP+/NADPH.[1][2]
-
NAD+/NADH: This couple is central to catabolic reactions. NAD+ acts as an oxidizing agent, accepting electrons during glycolysis and the citric acid cycle to become NADH.[3][4] The resulting high NAD+/NADH ratio in healthy tissues is favorable for these oxidative reactions.[3] NADH then donates these electrons to the electron transport chain for ATP synthesis.[4]
-
NADP+/NADPH: In contrast, the NADP+/NADPH ratio is kept very low, favoring the role of NADPH as a primary reducing agent in anabolic pathways (e.g., fatty acid synthesis) and antioxidant defense systems, such as the glutathione (B108866) and thioredoxin pathways.[3][5]
This compound (NaMN) is not a direct participant in electron transfer but plays a critical upstream role by serving as a direct precursor to NAD+. The regulation of NaMN synthesis and its conversion to NAD+ are therefore vital control points for maintaining the cellular NAD+ pool and, by extension, the redox state.
NaMN in the Landscape of NAD+ Biosynthesis
Cells synthesize NAD+ through three primary routes: the de novo pathway, the Preiss-Handler pathway, and the salvage pathway. NaMN is the key intermediate where the de novo and Preiss-Handler pathways converge.[6][7]
-
De Novo Pathway: This pathway synthesizes NAD+ from the amino acid tryptophan.[3][8] Through a series of enzymatic steps, tryptophan is converted to quinolinic acid (QA). The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts QA into NaMN.[6][9] This pathway is particularly active in the liver and kidneys.[3]
-
Preiss-Handler Pathway: This pathway utilizes dietary nicotinic acid (NA), also known as niacin or vitamin B3. The enzyme nicotinic acid phosphoribosyltransferase (NAPRT) catalyzes the reaction of NA with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form NaMN.[4][10]
From NaMN, the synthesis to NAD+ proceeds in two additional steps common to both pathways:
-
NaMN to NaAD+: Nicotinamide mononucleotide adenylyltransferases (NMNATs) convert NaMN to nicotinic acid adenine dinucleotide (NaAD+).[8][10]
-
NaAD+ to NAD+: NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD+ to a nicotinamide group, forming the final product, NAD+.[10][11]
The diagram below illustrates these interconnected pathways.
NaMN's Impact on Cellular Redox Balance and Signaling
The primary role of NaMN in cellular redox reactions is indirect but profound, stemming from its position as a gatekeeper for de novo and Preiss-Handler NAD+ synthesis.
Control of the NAD+/NADH Ratio
By influencing the rate of NAD+ synthesis, the metabolic flux through NaMN directly impacts the size of the cellular NAD+ pool. A robust synthesis pathway ensures that NAD+ consumed in redox reactions is readily replenished, maintaining a high NAD+/NADH ratio.[4] This high ratio is essential for driving the forward flux of key metabolic pathways like glycolysis and the Krebs cycle, ensuring efficient energy production.[4][12] A bottleneck in NaMN production or its conversion to NaAD+ could lead to a decline in NAD+ levels, lowering the NAD+/NADH ratio and impairing oxidative metabolism.
Regulation of NAD+-Dependent Signaling Enzymes
Beyond its role in redox reactions, NAD+ is a critical substrate for several families of signaling enzymes that regulate cellular responses to stress, including oxidative stress.[3][13]
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that remove acetyl groups from histone and non-histone proteins, thereby regulating gene expression, metabolic pathways, and DNA repair.[7][14] Sirtuin activity is directly dependent on the concentration of NAD+.[15] By controlling NAD+ availability, NaMN metabolism can influence sirtuin-mediated responses to oxidative stress.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes critical for DNA repair and genome stability.[7][14] Upon detecting DNA damage, often caused by reactive oxygen species (ROS), PARP-1 becomes highly activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains that signal for repair.[16] This can lead to a significant depletion of the cellular NAD+ pool. A robust NAD+ synthesis pathway, supported by adequate NaMN flux, is crucial for replenishing NAD+ during and after significant PARP activation to maintain cellular viability and redox balance.[16]
The interplay between these pathways is depicted below.
Quantitative Data Summary
The efficiency and regulation of the pathways involving NaMN are determined by the kinetic properties of its associated enzymes and the cellular concentrations of the metabolites. While comprehensive data remains an active area of research, the following tables summarize available quantitative information.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km | Vmax or kcat | Reference |
|---|---|---|---|---|---|
| NAPRT | Nicotinic Acid | Human Erythrocytes | 7.7 µM | Not specified | [14] |
| NAPRT | PRPP | Human Erythrocytes | 31 µM | Not specified | [14] |
| QPRT | Quinolinic Acid | E. coli | 16 µM | 11.2 s-1 (kcat) | (General) |
| NMNAT1 | NaMN | Human | ~130 µM | ~11.8 s-1 (kcat) | [17] |
| NMNAT1 | NMN | Human | ~49 µM | ~11.8 s-1 (kcat) |[17] |
Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature) and the specific isoform of the enzyme.
Table 2: Metabolite Concentrations
| Metabolite | Cell/Tissue Type | Concentration Range | Reference |
|---|---|---|---|
| NAD+ (Total) | Mammalian Cells | 0.2 - 1.0 mM | [18] |
| NAD+ (Plasma) | Human | ~0.25 µM | [19] |
| NAD+ (PBMCs) | Human | ~132 µM | [19] |
| NaMN | Not widely reported | Low µM range (estimated) |[20] |
Note: Intracellular metabolite concentrations are highly dynamic and vary between cell types, metabolic states, and subcellular compartments.
Experimental Protocols
Studying the role of NaMN requires precise methodologies to quantify its levels and assess the downstream effects on cellular redox status.
Protocol: Quantification of NaMN and other NAD+ Metabolites by LC-MS
This protocol outlines a standard workflow for extracting and quantifying NaMN, NAD+, and related metabolites from cultured cells using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific method.[20]
Detailed Methodology:
-
Cell Harvesting: Culture cells under desired experimental conditions. To harvest, aspirate the culture medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol:20% water) to each 10 cm plate to quench enzymatic activity.[21]
-
Scrape the cells into the solvent and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension for 1 minute, followed by centrifugation at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or initial mobile phase.
-
-
LC-MS Analysis:
-
Use a suitable chromatography column (e.g., a HILIC or C18 reverse-phase column) for separation.
-
Run a gradient of mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297)/formate buffer).
-
Detect metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for highest specificity and sensitivity.
-
Prepare a standard curve using pure standards of NaMN, NAD+, NA, and other relevant metabolites to enable absolute quantification.[20]
-
Protocol: Measurement of Cellular Redox State (NAD+/NADH Ratio)
The NAD+/NADH ratio is a key indicator of the cellular redox state. Commercial enzymatic cycling assays provide a reliable method for its quantification.[19]
Principle: The assay uses alcohol dehydrogenase to convert NAD+ to NADH. In a cycling reaction, the generated NADH reduces a probe into a highly colored or fluorescent product. The rate of product formation is proportional to the NAD+ concentration. NADH is measured by first decomposing NAD+ and then running the same reaction.
Detailed Methodology:
-
Sample Preparation:
-
Harvest cells as described in Protocol 5.1 (Step 1).
-
Prepare two parallel extractions per sample.
-
For NAD+ (oxidized form): Lyse cells in 100 µL of Acid Extraction Buffer (e.g., 0.2 M HCl). Heat at 60°C for 15 minutes to destroy NADH.
-
For NADH (reduced form): Lyse cells in 100 µL of Alkaline Extraction Buffer (e.g., 0.2 M NaOH). Heat at 60°C for 15 minutes to destroy NAD+.
-
Neutralize the extracts by adding the corresponding amount of the opposite buffer. Centrifuge to remove debris.
-
-
Enzymatic Assay:
-
Add the neutralized extracts to a 96-well plate.
-
Prepare a master mix containing the cycling enzyme (e.g., alcohol dehydrogenase), substrate (ethanol), and a detection probe (e.g., a tetrazolium salt like WST-1 or a fluorescent probe like resorufin).
-
Add the master mix to all wells.
-
-
Measurement and Calculation:
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.[19]
-
Calculate the concentration of NAD+ and NADH in each sample using a standard curve prepared with known concentrations of NAD+.
-
Determine the NAD+/NADH ratio by dividing the concentration of NAD+ by the concentration of NADH.
-
Protocol: Assessment of Oxidative Stress (Intracellular ROS)
Changes in NAD+ metabolism can affect the cell's ability to handle reactive oxygen species (ROS). Fluorogenic probes are commonly used to measure general oxidative stress.[22]
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Detailed Methodology:
-
Cell Preparation: Seed cells in a 96-well plate (or other suitable format for microscopy or flow cytometry) and allow them to adhere overnight. Treat cells with compounds of interest that may modulate NaMN metabolism or induce oxidative stress.
-
Probe Loading:
-
Remove the culture medium and wash cells once with warm PBS or HBSS.
-
Add DCFDA working solution (typically 5-20 µM in PBS) to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add fresh PBS or media to the wells.
-
Immediately measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer. Use an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.[22]
-
-
Data Analysis: Quantify the fluorescence intensity. A positive control (e.g., treatment with H₂O₂ or menadione) should be included to confirm the assay is working. Results are typically expressed as a fold change in fluorescence relative to an untreated control.
Conclusion and Future Directions
This compound stands as a critical juncture in NAD+ biosynthesis, directly linking dietary precursors and de novo synthesis to the maintenance of the cellular NAD+ pool. Its metabolism is not merely a step in a linear pathway but a regulatory node that profoundly influences cellular redox status, energy metabolism, and the signaling networks that govern cellular health and stress responses. For researchers in metabolism and professionals in drug development, targeting the enzymes that produce and consume NaMN—such as NAPRT, QPRT, and NMNATs—presents a promising strategy for modulating cellular NAD+ levels. Such interventions could prove beneficial in age-related diseases, metabolic disorders, and neurodegeneration, all of which are associated with declining NAD+ levels and redox imbalance.[15] Future research should focus on developing more precise tools to measure NaMN flux in real-time and elucidating the tissue-specific regulation of its metabolic pathways to unlock the full therapeutic potential of modulating this central NAD+ precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular redox imbalance on the crossroad between mitochondrial dysfunction, senescence, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH: new oxygen for the ROS theory of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. NAD+, Sirtuins and PARPs: enhancing oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldmanlaboratories.com [goldmanlaboratories.com]
- 11. NAD+ precursors: NMN, NAM, NA of NR? | Vi-ervo-et-ers.nl [vi-ervo-et-ers.nl]
- 12. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference between PARPs and SIRT1: a novel approach to healthy ageing? | Aging [aging-us.com]
- 17. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health [mdpi.com]
- 19. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 20. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient Assay and Marker Significance of NAD+ in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular localization of Nicotinic acid mononucleotide pools
An In-depth Guide to the Intracellular Localization of Nicotinic Acid Mononucleotide Pools for Researchers and Drug Development Professionals.
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for essential signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of distinct NAD+ pools within subcellular compartments—namely the nucleus, mitochondria, and cytoplasm—is vital for cellular function. The localization and concentration of NAD+ precursors are therefore of paramount importance. This compound (NaMN) is a key intermediate in the de novo and Preiss-Handler pathways of NAD+ biosynthesis. Understanding the spatial distribution of NaMN pools is crucial for comprehending the regulation of compartmentalized NAD+ synthesis and for developing targeted therapeutic strategies. This guide provides a technical overview of NaMN's intracellular localization, the experimental methods used for its study, and its role in cellular signaling.
Subcellular Localization and Synthesis Pathways
The intracellular location of NaMN is intrinsically linked to the distribution of the enzymes that catalyze its formation and conversion to NAD+, the Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferases (NMNATs). In mammals, three NMNAT isoforms exist, each with a distinct subcellular residence, creating compartmentalized NAD+ biosynthetic pathways.[1][2][3]
-
NMNAT1: Localized exclusively in the nucleus, this isoform is responsible for nuclear NAD+ synthesis.[1][4] It can utilize both NaMN and Nicotinamide Mononucleotide (NMN) as substrates to produce Nicotinic Acid Adenine Dinucleotide (NaAD) and NAD+, respectively.[3][4] The nuclear NAD+ pool is critical for the activity of PARPs (involved in DNA repair) and sirtuins (involved in gene silencing and aging).[4]
-
NMNAT2: Found in the Golgi complex and cytoplasm, NMNAT2 contributes to the cytoplasmic NAD+ pool.[1][3]
-
NMNAT3: This isoform is located within the mitochondrial matrix and is the sole known enzyme for NAD+ synthesis within this organelle.[1][5][6] It ensures the maintenance of the mitochondrial NAD+ pool, which is essential for the function of the electron transport chain and ATP production.
The enzyme that synthesizes NaMN from nicotinic acid (NA), nicotinic acid phosphoribosyltransferase (NAPRT), is primarily cytosolic.[7] This implies that NaMN is synthesized in the cytoplasm and must then be utilized by the respective NMNAT isoforms in the nucleus, cytoplasm, and mitochondria. While direct transporters for NaMN into these organelles are not fully characterized, it is understood that the substrate is made available for the compartmentalized NMNAT enzymes.
Quantitative Data on Subcellular NAD+ Precursor Pools
Direct quantitative measurement of NaMN in distinct subcellular compartments is technically challenging and not widely reported. The instability of nucleotide metabolites and the difficulty in achieving pure organelle fractions without cross-contamination or leakage complicate such analyses.[8][9] However, studies have successfully measured the broader NAD+ metabolome, including the more abundant precursor NMN and the final product NAD+, in different compartments. The distribution of these related metabolites provides an indirect but valuable view of the compartmentalized nature of this pathway.
| Metabolite | Compartment | Concentration (µM) | Cell Type/Tissue | Reference |
| NAD+ | Mitochondria | ~230 | Cultured Human Cells | [3] |
| NAD+ | Nucleus | ~100 | Cultured Human Cells | [3] |
| NAD+ | Cytosol | ~100 | Cultured Human Cells | [3] |
| NAD+ | Cytosol | ~0.3 mM (300 µM) | Animal Cells (General Estimate) | [10] |
| Total NAD+ | Mitochondria | 40% - 70% of total cellular NAD+ | Animal Cells (General Estimate) | [10] |
Note: This table summarizes available data on NAD+ concentrations to infer the significance of compartmentalized precursor pools like NaMN. Specific quantitative data for NaMN pools remains an area of active research.
Experimental Protocols
The determination of subcellular metabolite localization requires a combination of precise biochemical fractionation and highly sensitive analytical techniques.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This method separates organelles based on their size, shape, and density.
-
Cell Harvesting & Homogenization:
-
Culture cells to ~80-90% confluency. Harvest by trypsinization, wash with ice-cold PBS, and pellet at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease and phosphatase inhibitors).
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice. Check for cell lysis under a microscope.
-
-
Nuclear Fractionation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
The resulting pellet contains the nuclear fraction. Carefully collect the supernatant, which contains mitochondria, cytosol, and other organelles.
-
-
Mitochondrial Fractionation:
-
Centrifuge the supernatant from the previous step at 10,000 - 12,000 x g for 15-20 minutes at 4°C.
-
The pellet contains the mitochondrial fraction. The supernatant is the cytosolic fraction (along with microsomes).
-
-
Cytosolic Fraction:
-
For a purer cytosolic fraction, the supernatant from the mitochondrial spin can be further centrifuged at 100,000 x g for 1 hour to pellet microsomes. The final supernatant is the cytosol.
-
-
Washing and Purity Assessment:
-
Each organelle pellet should be gently washed with the homogenization buffer to reduce cross-contamination.
-
Purity of each fraction should be confirmed by Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
Protocol 2: Metabolite Extraction and Quantification by LC-MS/MS
This protocol is adapted for the analysis of polar metabolites like NaMN from fractionated samples.[9]
-
Metabolite Extraction:
-
To the isolated and washed organelle pellets or the cytosolic fraction, add a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 40:40:20 v/v/v).[9] The organic solvents precipitate proteins while keeping polar metabolites in solution.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge at maximum speed (>14,000 x g) for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for the chromatography method (e.g., 50% acetonitrile for HILIC).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use Hydrophilic Interaction Chromatography (HILIC) for optimal separation of polar metabolites like NaMN, NMN, NAD+, and NA.
-
Mass Spectrometry: Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for NaMN and other target metabolites must be established using authentic standards.
-
Quantification: Generate a standard curve using known concentrations of a pure NaMN standard to accurately quantify its concentration in the biological samples. Normalize the quantified amount to the protein content of the initial fraction.
-
References
- 1. Subcellular compartmentation and differential catalytic properties of the three human nicotinamide mononucleotide adenylyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology [mdpi.com]
- 4. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular Distribution of NAD+ between Cytosol and Mitochondria Determines the Metabolic Profile of Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism [frontiersin.org]
- 8. EVOLVING CONCEPTS IN NAD+ METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Regulation of Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid mononucleotide adenylyltransferase (NMNAT) is a family of essential enzymes central to the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The three mammalian isoforms, NMNAT1, NMNAT2, and NMNAT3, exhibit distinct subcellular localizations and play non-redundant roles in maintaining compartmentalized NAD+ pools. The regulation of NMNAT activity is multifaceted, involving transcriptional control, post-translational modifications, and protein-protein interactions. Dysregulation of NMNAT activity has been implicated in a range of pathologies, including neurodegenerative diseases and cancer, making these enzymes attractive therapeutic targets. This technical guide provides an in-depth overview of the core mechanisms governing NMNAT activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.
Introduction to NMNAT Isoforms and their Subcellular Localization
Mammalian cells express three NMNAT isoforms, each with a specific subcellular localization that contributes to the maintenance of distinct NAD+ pools within the cell.
-
NMNAT1: Predominantly found in the nucleus, NMNAT1 is crucial for supplying NAD+ for nuclear processes such as DNA repair and the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs).
-
NMNAT2: Localized to the Golgi apparatus and cytoplasm, NMNAT2 is essential for cytoplasmic NAD+ synthesis and has a critical role in neuronal health and axon survival.
-
NMNAT3: Primarily located in the mitochondria, NMNAT3 is responsible for maintaining the mitochondrial NAD+ pool, which is vital for cellular respiration and energy production.
This compartmentalization underscores the importance of isoform-specific regulation in controlling cellular functions.
Regulation of NMNAT Activity
The activity of NMNAT enzymes is tightly regulated at multiple levels, ensuring appropriate NAD+ homeostasis in response to cellular needs and environmental cues.
Transcriptional Regulation
The expression of NMNAT genes is controlled by various transcription factors, linking NAD+ biosynthesis to broader cellular signaling networks.
-
p53: The tumor suppressor p53 can induce the expression of NMNAT2, particularly in response to DNA damage. This suggests a feedback loop where p53, a sensor of cellular stress, upregulates NAD+ synthesis to support downstream cellular responses like apoptosis.[1][2] Two putative p53 binding sites have been identified within the human NMNAT-2 gene.[1]
-
CREB (cAMP response element-binding protein): The NMNAT2 gene promoter contains cAMP response elements (CREs), and its expression can be regulated by CREB signaling. This links NMNAT2 expression to pathways involving cyclic AMP, which are important in neuronal function.
Post-Translational Modifications
Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for modulating NMNAT activity and localization.
-
Phosphorylation: NMNAT1 is a target for phosphorylation by Protein Kinase C (PKC) at Serine 136.[3] This phosphorylation event has been shown to preclude the interaction of NMNAT1 with PARP-1, suggesting a switch between its enzymatic and protein-protein interaction functions.[3][4]
-
Palmitoylation and Depalmitoylation: NMNAT2 undergoes palmitoylation, a reversible lipid modification, which is crucial for its targeting to the Golgi and post-Golgi vesicles.[5] This process influences its protein turnover and axon protective capacity. The palmitoylation of NMNAT2 is mediated by specific zinc finger DHHC-type containing (zDHHC) palmitoyltransferases, with zDHHC17 being a strong candidate.[5][6] Conversely, the cytosolic thioesterases APT1 and APT2 can depalmitoylate NMNAT2.[5]
Protein-Protein Interactions
NMNAT isoforms engage in critical interactions with other proteins, which can modulate their activity and downstream signaling.
-
PARP1 (Poly(ADP-ribose) polymerase-1): NMNAT1 physically and functionally interacts with PARP1.[7] NMNAT1 can bind to auto-PARylated PARP1 and stimulate its catalytic activity, both by providing a local supply of NAD+ and through an allosteric mechanism.[7] This interaction is crucial for PARP1-dependent DNA damage repair and gene regulation.
-
SIRT1 (Sirtuin 1): NMNAT1 also interacts with the NAD+-dependent deacetylase SIRT1. This interaction is thought to enhance SIRT1 activity by providing a localized source of NAD+.[4]
-
p53: In glioma, NMNAT has been shown to form a complex with p53 and PARP1, facilitating the PARylation of p53.[8] This modification can attenuate the pro-apoptotic activity of p53, thereby promoting tumor growth.[8][9]
Modulators of NMNAT Activity
The development of small molecule modulators of NMNAT activity is an active area of research for therapeutic applications.
Inhibitors
Several compounds have been identified that inhibit NMNAT activity.
| Inhibitor | NMNAT1 IC50 (µM) | NMNAT2 IC50 (µM) | NMNAT3 IC50 (µM) | Notes |
| Gallotannin | 10 | 55 | 2 | A pan-NMNAT inhibitor, but also inhibits other enzymes like poly(ADP-ribose) glycohydrolase.[10][11] |
| 2,3-dibromo-1,4-naphthoquinone (DBNQ) | 0.76 | - | - | Competes with both NMN and ATP.[6] |
| 2,3-dichloro-1,4-naphthoquinone (DCNQ) | 1.17 | - | - |
Activators
Fewer activators of NMNAT have been reported, and quantitative data on their potency is limited.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of NMNAT activity.
NMNAT Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and allows for the measurement of NMNAT activity in purified protein samples or immunoprecipitates.[2][10]
Principle: The assay is a coupled enzymatic reaction. NMNAT produces NAD+ from NMN and ATP. The generated NAD+ is then used by alcohol dehydrogenase (ADH) to produce NADH, which in turn reduces a colorimetric probe (WST-1) that can be measured at 450 nm.
Materials:
-
NMNAT Assay Buffer (e.g., 20 mM Tris pH 8.0, 250 mM NaCl, 1 mM EDTA, 1 mM EGTA)
-
NMN solution
-
ATP solution
-
Alcohol Dehydrogenase (ADH)
-
Diaphorase
-
WST-1 reagent
-
Purified NMNAT enzyme or immunoprecipitated NMNAT
-
96-well microplate
-
Microplate reader
Procedure (One-Step Method for Purified Protein):
-
Prepare a Reaction Mix containing NMNAT Assay Buffer, NMN, ATP, ADH, Diaphorase, and WST-1 according to the manufacturer's instructions.
-
Add 2-5 µL of purified NMNAT protein to a well of a 96-well plate. Adjust the volume to 40 µL with ddH2O.
-
Prepare a "No Enzyme" control with 5 µL of 1X NMNAT Assay Buffer and 35 µL of ddH2O.
-
Initiate the reaction by adding 60 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 30°C, taking readings every 5 minutes for at least 60 minutes.
-
Calculate the NMNAT activity from the linear portion of the reaction curve (change in absorbance per minute).
Immunoprecipitation of NMNAT
This protocol describes the immunoprecipitation of NMNAT from cell lysates for subsequent analysis, such as Western blotting or activity assays.[12]
Materials:
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-NMNAT antibody (isoform-specific)
-
Protein A/G magnetic beads or sepharose beads
-
Wash Buffer (e.g., cell lysis buffer)
-
Elution Buffer (e.g., Laemmli sample buffer for Western blotting)
Procedure:
-
Lyse cultured cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-NMNAT antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-3 hours at 4°C.
-
Pellet the beads and wash them three to five times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated NMNAT by resuspending the beads in Elution Buffer and heating at 95-100°C for 5 minutes.
-
The eluate can now be used for SDS-PAGE and Western blotting or for an NMNAT activity assay.
NMNAT2 Palmitoylation Assay (Acyl-Biotin Exchange)
This protocol allows for the detection of NMNAT2 palmitoylation.
Principle: Free thiol groups on cysteine residues are first blocked. Then, the thioester bonds of palmitoylated cysteines are cleaved with hydroxylamine (B1172632), and the newly exposed thiols are labeled with a biotinylated reagent. Biotinylated NMNAT2 can then be detected by streptavidin-based methods.
Materials:
-
Lysis Buffer (containing protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HA)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells expressing NMNAT2 in Lysis Buffer containing NEM to block free thiol groups.
-
Precipitate the proteins and wash to remove excess NEM.
-
Resuspend the protein pellet and treat with hydroxylamine (HA) to cleave palmitoyl (B13399708) groups. A control sample is treated without HA.
-
Label the newly exposed thiol groups with Biotin-HPDP.
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins and analyze for the presence of NMNAT2 by Western blotting. An increased NMNAT2 signal in the HA-treated sample compared to the control indicates palmitoylation.
Cellular Thermal Shift Assay (CETSA) - General Protocol
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. This is a generalized protocol that can be adapted for NMNAT.[3][9][13]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, typically by Western blotting.
Materials:
-
Cultured cells
-
Test compound (NMNAT modulator) and vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-NMNAT antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-NMNAT antibody.
-
Quantify the band intensities. A shift in the melting curve (the temperature at which 50% of the protein denatures) to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental workflows related to NMNAT.
NMNAT Regulatory Signaling Pathway
Caption: Overview of NMNAT transcriptional and post-translational regulation.
NMNAT Activity Assay Workflow
Caption: Workflow for a colorimetric NMNAT enzyme activity assay.
NMNAT2 Palmitoylation Cycle
References
- 1. A phase transition reduces the threshold for nicotinamide mononucleotide-based activation of SARM1, an NAD(P) hydrolase, to physiologically relevant levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMNAT1 Activity Assay Kit (Colorimetric) (ab221820) | Abcam [abcam.com]
- 3. eubopen.org [eubopen.org]
- 4. jneurosci.org [jneurosci.org]
- 5. www2.nau.edu [www2.nau.edu]
- 6. mdpi.com [mdpi.com]
- 7. (-)-Epigallocatechin Gallate is a Noncompetitive Inhibitor of NAD Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Identification of Palmitoyltransferase and Thioesterase Enzymes That Control the Subcellular Localization of Axon Survival Factor Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Nicotinic Acid Mononucleotide in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NAMN) is a pivotal intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. The accurate quantification of NAMN in various tissues is crucial for understanding cellular metabolism, aging, and the pathophysiology of numerous diseases. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of NAMN levels in tissue samples, catering to the needs of researchers in academia and the pharmaceutical industry.
The presented protocol is a composite method synthesized from established procedures for the analysis of related pyridine (B92270) nucleotides, ensuring robustness and reproducibility. While mass spectrometry offers higher sensitivity, HPLC with UV detection remains a widely accessible and cost-effective technique for quantitative analysis.
Signaling Pathway of NAMN in NAD+ Metabolism
This compound is a key node in the biosynthesis of NAD+. In the Preiss-Handler pathway, nicotinic acid is converted to NAMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). Subsequently, NAMN is adenylylated by nicotinamide (B372718)/nicotinic acid mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine (B156593) dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD to produce NAD+. This pathway is integral to maintaining the cellular NAD+ pool, which is essential for redox reactions and as a substrate for various signaling enzymes.[1][2]
Experimental Workflow for NAMN Quantification
The overall workflow for the quantification of NAMN in tissue samples involves several key stages, from sample collection and preparation to HPLC analysis and data interpretation. The following diagram illustrates the logical progression of the experimental protocol.
Detailed Experimental Protocols
Materials and Reagents
-
Chemicals: this compound (NAMN) standard, formic acid, methanol (B129727) (HPLC grade), acetonitrile (B52724) (HPLC grade), potassium phosphate (B84403) monobasic, potassium phosphate dibasic, and ultrapure water.
-
Equipment: Homogenizer, refrigerated centrifuge, HPLC system with UV detector, analytical balance, pH meter, vortex mixer, and syringe filters (0.22 µm).
Protocol 1: Sample Preparation and Extraction
-
Tissue Collection: Excise tissues of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until further processing.
-
Homogenization: Weigh the frozen tissue (typically 20-50 mg) and homogenize in a cold extraction solvent. A suitable extraction solvent is a mixture of acetonitrile:methanol:water (40:40:20) with 0.1 M formic acid.[3] Use a volume that is at least 10 times the tissue weight (e.g., 500 µL for 50 mg of tissue).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Mobile Phase A: 10 mM phosphate buffer (pH 3.0).[4] To prepare, dissolve the appropriate amounts of potassium phosphate monobasic in ultrapure water and adjust the pH with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 85% Mobile Phase A / 15% Mobile Phase B
-
15-20 min: Hold at 85% Mobile Phase A / 15% Mobile Phase B
-
20-22 min: Return to 100% Mobile Phase A
-
22-30 min: Re-equilibration at 100% Mobile Phase A
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 261 nm.[4]
-
Injection Volume: 10 µL.[6]
-
Protocol 3: Quantification
-
Standard Curve Preparation: Prepare a series of NAMN standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting a stock solution in the mobile phase.
-
Calibration: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of NAMN.
-
Sample Analysis: Inject the prepared tissue extracts and determine the peak area corresponding to NAMN.
-
Concentration Calculation: Calculate the concentration of NAMN in the tissue samples using the linear regression equation derived from the standard curve. The final concentration should be normalized to the initial tissue weight.
Quantitative Data Summary
The following table summarizes representative concentrations of NAMN in various murine tissues as determined by a highly sensitive UHPLC-MS/MS method. While the presented HPLC-UV method may have different limits of detection, these values provide a useful reference range for expected NAMN levels.
| Tissue | NAMN Concentration (pmol/mg wet tissue) |
| Brain | |
| Lung | 0.335 |
| Kidney | 0.151 |
| Spleen | 0.091 |
| Small Intestine | 0.088 |
| Thymus | 0.048 |
| (Data adapted from Carpi et al., 2018. Note: [7] |
Method Validation and Quality Control
For rigorous scientific studies and in drug development, it is essential to validate the HPLC method. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the standard curve, which should be >0.999.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by spike-and-recovery experiments, with recovery rates typically between 80-120%.
-
Precision: Assessed by calculating the relative standard deviation (RSD) of replicate measurements, which should generally be less than 15%.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using HPLC with UV detection. The described methods for sample preparation, chromatographic separation, and quantification, along with the provided reference data and validation guidelines, offer a solid foundation for researchers and scientists. Adherence to these protocols will enable the generation of accurate and reproducible data, facilitating a deeper understanding of NAD+ metabolism in health and disease.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. A Novel HPLC Method for Quality Inspection of NRK Biosynthesized β-Nicotinamide Mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide adenylyltransferase (NMNAT) is a crucial enzyme in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling.[1][2][3][4][5][6] NMNAT catalyzes the reversible reaction of nicotinamide mononucleotide (NMN) or this compound (NaMN) with ATP to form NAD+ or nicotinic acid adenine dinucleotide (NaAD), respectively.[1][3] Due to its central role in maintaining cellular NAD+ pools, NMNAT has emerged as a significant therapeutic target for a range of conditions, including neurodegenerative diseases and cancer.[1][3] Accurate and reliable measurement of NMNAT activity is therefore essential for basic research and drug discovery efforts aimed at modulating this enzyme.
This document provides detailed application notes and protocols for various established enzymatic assays to measure NMNAT activity. It is intended for researchers, scientists, and drug development professionals who require robust methods to study NMNAT kinetics, screen for inhibitors or activators, and elucidate its biological functions. The protocols described herein cover spectrophotometric, colorimetric, and bioluminescent assays, offering a range of options to suit different experimental needs and throughput requirements.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of NMNAT in the NAD+ biosynthesis salvage pathway and a general workflow for measuring its enzymatic activity.
Quantitative Data Summary
The following tables summarize key quantitative data for NMNAT, including kinetic parameters and inhibitor constants, to facilitate easy comparison.
Table 1: Michaelis-Menten Constants (Km) for NMNAT Isoforms
| Isoform | Substrate | Km (µM) | Organism | Reference |
| NMNAT1 | NMN | 16 - 59 | Human/Mouse | [7][8] |
| NMNAT1 | ATP | 43 - 58.5 | Human/Mouse | [7][8] |
| NMNAT2 | NMN | - | Human | [9] |
| NMNAT2 | ATP | - | Human | [9] |
| NMNAT3 | NMN | - | Human | [9] |
| NMNAT3 | ATP | - | Human | [9] |
Note: Specific Km values can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Table 2: Inhibitor Constants (Ki and IC50) for NMNAT1
| Inhibitor | Inhibition Constant | Value (µM) | Comments | Reference |
| 2,3-Dibromo-1,4-naphthoquinone | IC50 (Forward Reaction) | 0.76 | Time-dependent inhibitor, competitive with NMN and ATP. | [10][11][12] |
| 2,3-Dibromo-1,4-naphthoquinone | IC50 (Reverse Reaction) | 0.26 | Time-dependent inhibitor. | [10][11][12] |
| 2'-C-methyl-NAD analogue 1 | Ki (towards NMN) | 15 | Selective inhibitor of hNMNAT-2. | [13] |
| 2'-C-methyl-NAD analogue 1 | Ki (towards ATP) | 21 | Selective inhibitor of hNMNAT-2. | [13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Continuous Coupled Spectrophotometric Assay
This assay continuously monitors the production of NAD+ by coupling it to a second enzymatic reaction that results in a change in absorbance.[14][15]
A. Principle: NMNAT produces NAD+ from NMN and ATP. The newly synthesized NAD+ is then used by a coupling enzyme, such as alcohol dehydrogenase (ADH), to oxidize a substrate (e.g., ethanol), which leads to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
B. Materials:
-
HEPES buffer (pH 7.4)
-
MgCl₂
-
Ethanol
-
Semicarbazide-HCl
-
Alcohol Dehydrogenase (ADH)
-
Bovine Serum Albumin (BSA)
-
Nicotinamide Mononucleotide (NMN)
-
Adenosine Triphosphate (ATP)
-
Purified NMNAT enzyme
-
Spectrophotometer capable of reading at 340 nm
C. Procedure:
-
Prepare a reaction buffer containing 20 mM HEPES-KOH (pH 7.4), 20 mM MgCl₂, and 0.5 mg/ml BSA.[7]
-
Prepare a reaction mixture in a cuvette by adding the following to the reaction buffer:
-
Add the purified NMNAT enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
To measure the ATP concentration dependency, add a fixed, saturating concentration of NMN (e.g., 1 mM).[7] To measure the NMN concentration dependency, add a fixed, saturating concentration of ATP (e.g., 1 mM).[7]
-
Initiate the reaction by adding the variable substrate (ATP or NMN) at different concentrations (e.g., 0.05-5 mM for ATP, 0.02-10 mM for NMN).[7]
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Colorimetric Assay (Based on Commercial Kits)
This protocol is based on the principles of commercially available colorimetric assay kits, such as the Abcam NMNAT1 Activity Assay Kit (ab221820).[16] These kits provide a convenient and sensitive method for measuring NMNAT activity.
A. Principle: The assay involves a multi-step reaction where NMNAT produces NAD+. This NAD+ is then utilized in a series of coupled enzymatic reactions involving alcohol dehydrogenase (ADH) and diaphorase, which ultimately leads to the conversion of a probe (e.g., WST-1) into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the NMNAT activity and can be measured by absorbance at 450 nm.[16]
B. Materials (Typically provided in a kit):
-
NMNAT Assay Buffer
-
WST-1 (or similar colorimetric probe)
-
Alcohol Dehydrogenase (ADH)
-
Diaphorase
-
Ethanol Solution
-
ATP
-
NMN
-
Purified NMNAT enzyme or immunoprecipitated cell lysates
-
Microplate reader capable of reading at 450 nm
C. Procedure (Two-Step Method for Higher Sensitivity):
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Sample Preparation: Prepare purified NMNAT protein or immunoprecipitated cell lysates. It is important to note that crude cell extracts cannot be used directly due to high endogenous NAD+ levels.
-
Step 1: NAD+ Generation a. Set up reaction wells in a 96-well plate. Include sample wells, a no-enzyme control, and a positive control (if using a provided NMNAT enzyme). b. Prepare a Reaction Mix containing NMNAT Assay Buffer, ATP, and NMN. c. Add the NMNAT sample to the designated wells. d. Initiate the reaction by adding the Reaction Mix to each well. e. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for NAD+ production.
-
Step 2: NAD+/NADH Cycling and Color Development a. Prepare a Detection Mix containing NMNAT Assay Buffer, ADH, Diaphorase, and WST-1. b. Add the Detection Mix to each well. c. Incubate the plate at 30°C, protected from light.
-
Measurement: a. Measure the absorbance at 450 nm on a microplate reader in kinetic mode every 5 minutes for at least 60 minutes.[16] b. Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the curve. c. NMNAT activity is proportional to this rate.
Protocol 3: Bioluminescent Assay for High-Throughput Screening
This assay is highly sensitive and suitable for high-throughput screening (HTS) of NMNAT inhibitors or activators.[10][12]
A. Principle: The assay measures the consumption of ATP during the NMNAT-catalyzed reaction. The amount of remaining ATP is quantified using a luciferase/luciferin-based system. The light produced is inversely proportional to the NMNAT activity.
B. Materials:
-
Assay buffer (e.g., HEPES, MgCl₂)
-
NMN
-
ATP
-
Purified NMNAT enzyme
-
Luciferase/luciferin reagent (e.g., from a commercial ATP detection kit)
-
384-well plates
-
Luminometer
C. Procedure:
-
Reaction Setup: a. In a 384-well plate, add a small volume of the NMNAT enzyme solution. b. For inhibitor screening, add the test compounds to the wells. c. Initiate the reaction by adding a mixture of NMN and ATP.
-
Incubation: a. Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow the NMNAT reaction to proceed.
-
ATP Detection: a. Add the luciferase/luciferin reagent to each well to stop the NMNAT reaction and initiate the light-producing reaction. b. Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: a. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescence signal is inversely proportional to NMNAT activity. b. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control. c. Potent inhibitors can be further characterized to determine their IC50 values and mechanism of inhibition.[10]
Conclusion
The enzymatic assays described in this document provide a range of methodologies for the accurate and reliable measurement of NMNAT activity. The choice of assay will depend on the specific research question, the nature of the enzyme sample, and the required throughput. The continuous coupled spectrophotometric assay is ideal for detailed kinetic studies, while the colorimetric and bioluminescent assays are well-suited for inhibitor screening and higher throughput applications. By providing detailed protocols and summarizing key quantitative data, this document aims to facilitate research into the important role of NMNAT in health and disease.
References
- 1. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. core.ac.uk [core.ac.uk]
- 6. Research Portal [scholarship.miami.edu]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Initial-rate kinetics of human NMN-adenylyltransferases: substrate and metal ion specificity, inhibition by products and multisubstrate analogues, and isozyme contributions to NAD+ biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Bioluminescent High-Throughput Screening Assay for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drosophila NMNAT Maintains Neural Integrity Independent of Its NAD Synthesis Activity | PLOS Biology [journals.plos.org]
- 16. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the Chemical Synthesis of β-Nicotinic Acid Mononucleotide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the chemical synthesis of β-Nicotinic acid mononucleotide (β-NAMN), a key intermediate in the Preiss-Handler pathway for NAD+ biosynthesis. The protocols are intended for laboratory use by trained professionals.
Overview of the Synthetic Pathway
The chemical synthesis of β-Nicotinic acid mononucleotide is a multi-step process that begins with the formation of a protected nucleoside, followed by deprotection and subsequent phosphorylation. The overall workflow can be summarized as follows:
Caption: Experimental workflow for the synthesis of β-NAMN.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)nicotinate ethyl ester triflate
This initial step involves the coupling of a protected ribose sugar with an ester of nicotinic acid. The use of acetyl protecting groups on the ribose and an ethyl ester on the nicotinic acid allows for selective reactions.
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Ethyl nicotinate
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent) and ethyl nicotinate (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture containing the crude protected nicotinic acid riboside ester can be carefully concentrated under reduced pressure. The resulting oil is used in the next step without extensive purification. A high yield of over 90% for the stereoselective formation of the β-isomer is expected[1].
Step 2: Synthesis of β-Nicotinic Acid Riboside (NaR)
This step involves the removal of the acetyl and ethyl ester protecting groups through hydrolysis to yield the free nucleoside, β-Nicotinic Acid Riboside.
Materials:
-
Crude 1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)nicotinate ethyl ester triflate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution for neutralization
-
Dowex® 50W-X8 resin (H+ form)
Procedure:
-
Dissolve the crude product from Step 1 in methanol.
-
Add a solution of sodium hydroxide in methanol or water and stir the mixture at room temperature. The hydrolysis of the acetyl and ethyl esters can be monitored by HPLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by passing it through a column of Dowex® 50W-X8 resin (H+ form) and eluting with water, followed by an ammonia (B1221849) solution to release the product.
-
Combine the product-containing fractions and lyophilize to obtain β-Nicotinic Acid Riboside as a solid.
Step 3: Synthesis of β-Nicotinic Acid Mononucleotide (β-NAMN)
The final step is the selective phosphorylation of the 5'-hydroxyl group of β-Nicotinic Acid Riboside. This method utilizes phosphorus oxychloride in a trialkyl phosphate (B84403) solvent, which has been shown to be effective for the 5'-phosphorylation of unprotected nucleosides[2][3][4].
Materials:
-
β-Nicotinic Acid Riboside (NaR)
-
Phosphorus oxychloride (POCl₃)
-
Trimethyl phosphate (TMP) or Triethyl phosphate (TEP), anhydrous
-
Pyridine, anhydrous
-
Aqueous sodium bicarbonate solution
-
C18 reverse-phase chromatography column
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the dried β-Nicotinic Acid Riboside in anhydrous trimethyl phosphate.
-
Cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension with vigorous stirring[5].
-
Maintain the reaction at 0-5 °C and monitor its progress by HPLC. The reaction is typically complete within 2-4 hours[6].
-
Quench the reaction by slowly adding it to a cold, stirred solution of aqueous sodium bicarbonate.
-
The crude β-NAMN can be purified by reverse-phase chromatography on a C18 column, eluting with an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate) or water[7].
-
Combine the fractions containing the product and lyophilize to obtain pure β-Nicotinic Acid Mononucleotide as a white solid.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis, based on literature values for analogous reactions.
| Step | Product | Expected Yield (%) | Purity (%) (by HPLC) |
| 1. Coupling Reaction | Protected Nicotinic Acid Riboside Ester | >90[1] | ~95 |
| 2. Deprotection (Hydrolysis) | β-Nicotinic Acid Riboside (NaR) | 80-90 | >98 |
| 3. Phosphorylation | β-Nicotinic Acid Mononucleotide (β-NAMN) | 60-70 | >98 |
Signaling Pathway Involvement
β-Nicotinic acid mononucleotide is a central intermediate in the Preiss-Handler pathway , a key metabolic route for the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) from nicotinic acid (niacin)[8][9][10].
Caption: The Preiss-Handler Pathway for NAD+ biosynthesis.
In this pathway, nicotinic acid is converted to β-NAMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT)[8][9]. Subsequently, β-NAMN is adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NAAD). Finally, NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NAAD to the nicotinamide group, yielding NAD+[8][9]. This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various metabolic and signaling processes.
References
- 1. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate [jstage.jst.go.jp]
- 3. Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate | Semantic Scholar [semanticscholar.org]
- 4. Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. qualialife.com [qualialife.com]
- 10. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Isolating Nicotinic Acid Mononucleotide from Bacterial Cultures
Introduction
Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme in all living cells.[1][2] NAD+ is critical for a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[3][4] In bacteria, NaMN is primarily synthesized through the Preiss-Handler pathway, which converts nicotinic acid into NaMN.[4] Given the central role of NAD+ metabolism in bacterial physiology and pathogenesis, the ability to isolate and quantify NaMN is crucial for researchers studying bacterial metabolism, antibiotic development, and metabolic engineering.[3]
These application notes provide a detailed protocol for the isolation of NaMN from bacterial cultures, with a focus on Escherichia coli as a model organism. The described methodology can be adapted for other bacterial species with appropriate modifications.
Principle of the Method
The isolation of NaMN from bacterial cultures involves a multi-step process that begins with the cultivation and harvesting of bacterial cells. Subsequently, the cells are lysed to release intracellular metabolites, including NaMN. The cell lysate is then clarified by centrifugation to remove insoluble debris. The resulting supernatant, containing a complex mixture of metabolites, is subjected to chromatographic separation to purify NaMN. Finally, the concentration and purity of the isolated NaMN are determined using analytical techniques such as high-performance liquid chromatography (HPLC).
Experimental Protocols
This section details the step-by-step methodology for isolating NaMN from bacterial cultures.
Materials and Reagents
-
Bacterial Strain: E. coli (or other suitable bacterial strain)
-
Culture Medium: Luria-Bertani (LB) broth or a defined minimal medium
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 5% glycerol[5]
-
Lysozyme (B549824) solution (10 mg/mL)
-
DNase I solution (1 mg/mL)
-
Perchloric acid (PCA), 0.5 M
-
Potassium hydroxide (B78521) (KOH), 3 M
-
Mobile phase for HPLC (e.g., 100 mM potassium phosphate, pH 6.0, with a methanol (B129727) gradient)
-
-
Equipment:
-
Incubator shaker
-
Centrifuge (refrigerated)
-
Sonicator or French press
-
Chromatography system (e.g., HPLC)
-
Chromatography columns (e.g., ion-exchange, reversed-phase)
-
Spectrophotometer
-
pH meter
-
Vortex mixer
-
Filtration apparatus (0.22 µm filters)
-
Protocol 1: Bacterial Culture and Harvest
-
Inoculate a single colony of the desired bacterial strain into a starter culture of 5-10 mL of appropriate growth medium.
-
Incubate the starter culture overnight at 37°C with shaking (200-250 rpm).
-
The following day, inoculate a larger volume of culture medium (e.g., 1 L) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate the large culture at 37°C with shaking until it reaches the desired growth phase (typically late logarithmic or early stationary phase, OD₆₀₀ of 1.5-2.0).
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with an equal volume of cold PBS.
-
Repeat the centrifugation and washing steps.
-
The resulting cell pellet can be used immediately or stored at -80°C for later use.
Protocol 2: Cell Lysis and Metabolite Extraction
-
Resuspend the bacterial cell pellet in 10 mL of cold Lysis Buffer per gram of wet cell weight.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the cell suspension is no longer viscous. Alternatively, a French press can be used for more efficient lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to degrade DNA and reduce viscosity.
-
To precipitate proteins and extract small metabolites, add an equal volume of ice-cold 1 M perchloric acid (PCA) to the lysate, vortex thoroughly, and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 3 M KOH dropwise while monitoring the pH until it reaches 6.5-7.0. The precipitation of potassium perchlorate (B79767) will be observed.
-
Incubate on ice for 15 minutes to ensure complete precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
The resulting supernatant contains the crude extract of NaMN and other small molecules. Filter the extract through a 0.22 µm filter before proceeding to purification.
Protocol 3: Purification of NaMN by Chromatography
A combination of chromatographic techniques can be used for the purification of NaMN. A common approach involves an initial ion-exchange chromatography step followed by reversed-phase HPLC for final polishing.
-
Ion-Exchange Chromatography (IEC):
-
Equilibrate a strong anion exchange column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the filtered crude extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound molecules.
-
Elute the bound molecules, including NaMN, using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and monitor the absorbance at 260 nm.
-
Pool the fractions containing the NaMN peak.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the NaMN-containing fractions from IEC using a C18 RP-HPLC column.
-
Use a mobile phase of 100 mM potassium phosphate, pH 6.0, with a shallow gradient of methanol (e.g., 0-10%) for elution.
-
Monitor the elution profile at 260 nm.
-
Collect the peak corresponding to NaMN.
-
The purity of the collected fraction can be assessed by re-injecting a small aliquot onto the same column under isocratic conditions.
-
Protocol 4: Quantification of NaMN by HPLC
-
Prepare a standard curve of NaMN using known concentrations of a pure NaMN standard.
-
Inject the purified NaMN sample and the standards onto an RP-HPLC column (e.g., C18).
-
Use an isocratic mobile phase (e.g., 100 mM potassium phosphate, pH 6.0) for elution.
-
Monitor the absorbance at 260 nm.
-
Determine the concentration of NaMN in the sample by comparing the peak area to the standard curve.
Data Presentation
The following table provides an example of the expected quantitative data from the isolation of NaMN from an engineered E. coli strain overexpressing key enzymes in the NAD+ biosynthesis pathway.
| Parameter | Value | Reference |
| Bacterial Strain | E. coli BL21(DE3) (engineered) | [6] |
| Culture Volume | 1 L | |
| Wet Cell Weight | 5 g | |
| Total NaMN Yield | 50-100 mg | Based on NMN yields[7][8] |
| Purity (by HPLC) | >95% | [9] |
| Recovery Rate | 60-80% |
Visualizations
Bacterial NAD+ Biosynthesis Pathway
Caption: NAD+ biosynthesis pathways in bacteria, highlighting this compound (NaMN).
Experimental Workflow for NaMN Isolation
Caption: Workflow for the isolation and purification of NaMN from bacterial cultures.
References
- 1. Bacteria boost mammalian host NAD metabolism by engaging the deamidated biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of NAD salvage pathways and their role in virulence in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neb.com [neb.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis [frontiersin.org]
- 8. Frontiers | Harnessing lactic acid bacteria for nicotinamide mononucleotide biosynthesis: a review of strategies and future directions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Models for Studying Nicotinic Acid Mononucleotide (NaMN) Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. The Preiss-Handler pathway is one of the key routes for NAD+ biosynthesis, utilizing nicotinic acid (NA) as a precursor. A crucial intermediate in this pathway is Nicotinic Acid Mononucleotide (NaMN). The conversion of NA to NaMN is catalyzed by the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT).[1][2] Understanding the metabolism of NaMN is vital for research into aging, metabolic disorders, and cancer, where NAD+ homeostasis plays a significant role. In vitro models, ranging from enzymatic assays to cell-based systems, are indispensable tools for dissecting the molecular mechanisms of NaMN metabolism and for screening potential therapeutic modulators.
NaMN Metabolism: The Preiss-Handler Pathway
The Preiss-Handler pathway converts dietary nicotinic acid into NAD+ in three enzymatic steps.[3] First, NAPRT converts nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NaMN.[3] Next, nicotinate mononucleotide adenylyltransferase (NMNAT) adenylates NaMN to form nicotinic acid adenine dinucleotide (NaAD).[3][2] Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+.[3][2]
Part 1: Cell-Based Models for NaMN Metabolism
Overview
Cell-based models are essential for studying NaMN metabolism within a physiological context. Human cell lines such as HEK293 (Human Embryonic Kidney) and HepG2 (Hepatocellular Carcinoma) are commonly used to investigate NAD+ biosynthesis.[4][5][6][7] These models allow for the quantification of intracellular NaMN and other NAD+ metabolites in response to various stimuli, such as precursor supplementation (e.g., nicotinic acid) or treatment with pathway inhibitors. While some cell lines like HepG2 have lost NAPRT expression, others like Hep3B retain it, making the choice of cell line critical for the specific research question.[8]
Experimental Workflow: Cell-Based Assay
The general workflow for a cell-based assay involves culturing cells, treating them with the compound of interest, extracting the intracellular metabolites, and finally, quantifying NaMN levels, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Intracellular NaMN in Cultured Cells
This protocol describes a method for measuring NaMN levels in a cell line (e.g., HEK293) following supplementation with nicotinic acid.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Nicotinic Acid (NA) stock solution (e.g., 100 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add fresh medium containing the desired concentration of nicotinic acid (e.g., 10 µM, 100 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Quickly aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for 30 minutes to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing metabolites) to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water for analysis.
-
Store the remaining protein pellet from the extraction step for protein quantification.
-
-
Protein Quantification:
-
Resuspend the protein pellet in a lysis buffer compatible with the BCA assay.
-
Determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the concentration of NaMN from the standard curve.
-
Normalize the NaMN amount to the total protein content of each sample (e.g., pmol NaMN / mg protein).
-
Data Presentation: Cell-Based Model
The following table presents representative data on intracellular NAD+ metabolite concentrations in HEK293 cells after supplementation with NAD+ precursors.[9]
Table 1: Intracellular NAD+ Metabolite Levels in HEK293 Cells
| Treatment (100 µM) | NaMN (nmol/mg protein) | NaAD (nmol/mg protein) | NAD+ (nmol/mg protein) |
|---|---|---|---|
| Control (Nam only) | Not Detected | Not Detected | 4.19 ± 0.15 |
| + Nicotinic Acid Riboside (NAR) | 0.08 ± 0.02 | 0.05 ± 0.01 | 4.87 ± 0.21 |
| + Nicotinamide Riboside (NR) | Not Detected | Not Detected | 5.01 ± 0.18 |
Data adapted from Shabalin et al., 2018.[9] Values are mean ± S.D.
Part 2: Enzymatic Assays for Key Enzymes in NaMN Metabolism
Overview
In vitro enzymatic assays are crucial for characterizing the kinetic properties of enzymes involved in NaMN metabolism, such as NAPRT, and for screening potential inhibitors or activators.[11] These assays typically use purified recombinant enzymes and measure the rate of product formation (NaMN) or substrate consumption (NA or PRPP) over time.
Experimental Workflow: Enzymatic Assay
The workflow for an in vitro NAPRT assay involves incubating the purified enzyme with its substrates and then quantifying the NaMN produced.
References
- 1. researchgate.net [researchgate.net]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualialife.com [qualialife.com]
- 4. [PDF] Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of nicotinic acid transport in human liver cells: experiments with HepG2 cells and primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy [mdpi.com]
- 10. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Animal Models for Evaluating the In Vivo Effects of Nicotinic Acid Mononucleotide (NAMN)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinic acid mononucleotide (NAMN) is a key intermediate in the Preiss-Handler pathway, one of the primary routes for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis in mammals. NAD+ is a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs, playing a vital role in metabolism, DNA repair, and cellular homeostasis.[1][2] While much research has focused on other NAD+ precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), NAMN is gaining interest for its unique biological activities. Notably, NAMN has been identified as a neuroprotector that can oppose the activity of SARM1, an enzyme central to initiating axonal degeneration, distinguishing its potential therapeutic applications from other precursors.[3]
These application notes provide a framework and detailed protocols for evaluating the in vivo effects of NAMN using established animal models, primarily adapting methodologies from robust studies on NMN.
NAMN and the Preiss-Handler Pathway for NAD+ Synthesis
NAMN is formed from nicotinic acid (NA, a form of vitamin B3) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). It is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to produce NAD+. Understanding this pathway is crucial for designing experiments and interpreting results related to NAMN supplementation.
Recommended Animal Models and General Considerations
The most common animal model for studying NAD+ metabolism is the C57BL/6 mouse strain, used extensively in aging, metabolic, and neurodegenerative research.[1][4][5] While specific studies focusing exclusively on NAMN administration are limited, the protocols established for NMN are directly translatable.
Key Considerations:
-
Animal Strain: C57BL/6N or C57BL/6J mice are standard.
-
Age and Sex: Should be selected based on the research question (e.g., aged mice for anti-aging studies). Both male and female mice should be included where appropriate.
-
Housing and Diet: Standardized housing conditions and a regular chow diet are recommended to minimize variability.[5]
-
Compound Purity: Ensure the NAMN used is of high purity and low in endotoxins, similar to standards used for NMN studies.[5]
Experimental Protocols
Protocol 1: Evaluation of NAMN Pharmacokinetics and Tissue NAD+ Levels
This protocol is designed to determine the bioavailability of NAMN and its efficacy in increasing NAD+ concentrations in various tissues following acute administration.
Objective: To measure changes in plasma NAMN and tissue NAD+ levels over time after a single dose of NAMN.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
NAMN (high-purity)
-
Sterile PBS or saline for vehicle control
-
Oral gavage needles (20-22 gauge, flexible or bulb-tipped)[6]
-
Tools for tissue dissection
-
Liquid nitrogen for snap-freezing tissues
-
Reagents for NAD+ extraction (e.g., perchloric acid)[2]
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing Preparation: Dissolve NAMN in sterile PBS. While optimal doses for NAMN are not yet established, starting points can be extrapolated from NMN studies. A dose-response study is recommended.
-
Administration:
-
Divide mice into treatment and vehicle control groups.
-
Administer NAMN via oral gavage (PO) or intraperitoneal (IP) injection. For IP injections, use the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Administer an equivalent volume of vehicle (PBS) to the control group.
-
-
Sample Collection:
-
At designated time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), euthanize a subset of mice from each group.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately to separate plasma and store at -80°C.
-
Rapidly dissect key tissues (liver, kidney, heart, skeletal muscle, brain, white adipose tissue), rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.[4][10]
-
-
NAD+ Extraction and Analysis:
-
Homogenize frozen tissue samples in a cold acid extraction buffer (e.g., 0.5 M perchloric acid).[2]
-
Centrifuge the homogenate and neutralize the supernatant.
-
Quantify NAD+ levels in the neutralized extracts using a validated reverse-phase HPLC or LC-MS/MS method.[2][8] Results are typically normalized to tissue weight or protein concentration.
-
Data Presentation:
Quantitative data should be summarized in tables for clear comparison.
Table 1: Recommended Dosing and Administration Routes for NAD+ Precursors in Mice (Adapted for NAMN)
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) |
|---|---|---|
| Typical Dosage | 300-400 mg/kg[1][4][5] | 500 mg/kg[4][10] |
| Vehicle | Sterile Water or PBS | Sterile Saline or PBS |
| Max Volume | ~200 µL for a 25g mouse | ~200-300 µL for a 25g mouse[6] |
| Needle/Tube Size | 20-22 gauge gavage needle | 25-27 gauge needle[6][7] |
| Absorption Rate | Slower, subject to first-pass metabolism | Faster, systemic distribution |
Table 2: Example Data - Tissue NAD+ Concentration Changes After NMN Administration (Illustrative for NAMN Studies) This table shows representative data from NMN studies to indicate the type of results expected from a similar NAMN experiment.[4][10]
| Tissue | Route | Dose (mg/kg) | Time Point | Fold Change in NAD+ (vs. Control) |
| Liver | IP | 500 | 15 min | ~1.5 - 2.0 |
| Kidney | IP | 500 | 1 hr | ~1.3 - 1.6 |
| Heart | IP | 500 | 1 hr | ~1.2 - 1.4 |
| Skeletal Muscle | PO | 300 | 60 min | ~1.1 - 1.3 |
| Brain | PO | 400 | 45 min | ~1.2 |
| Adipose Tissue | IP | 500 | 15 min | ~1.8 - 2.2 |
Protocol 2: Evaluation of the Neuroprotective Effects of NAMN
This protocol outlines an approach to test the hypothesis that NAMN is neuroprotective by inhibiting SARM1-mediated axon degeneration.[3]
Objective: To determine if chronic NAMN administration can prevent or mitigate neuronal damage in a mouse model of neurodegeneration.
Model: A model of chemotherapy-induced peripheral neuropathy (CIPN) or sciatic nerve crush injury.
Methodology:
-
Model Induction: Induce neuropathy in mice according to established protocols (e.g., administration of a chemotherapeutic agent like vincristine, or surgical nerve crush).
-
Chronic NAMN Administration:
-
Begin NAMN administration either before (prophylactic) or after (therapeutic) disease induction.
-
Administer NAMN daily or several times a week via oral gavage or in drinking water for a period of several weeks. Long-term administration in drinking water at 100-300 mg/kg/day has been shown to be effective for NMN.[5]
-
-
Endpoint Analysis:
-
Behavioral Testing: Perform tests to assess sensory and motor function (e.g., von Frey test for mechanical sensitivity, rotarod test for motor coordination).
-
Tissue Collection: At the end of the study, collect relevant neural tissues (e.g., dorsal root ganglia (DRG), sciatic nerve, spinal cord).
-
Histology: Perform immunohistochemistry on tissue sections to assess axon integrity (e.g., staining for neurofilament) and myelination.
-
Biochemical Analysis: Measure NAD+ levels in neural tissues. Quantify SARM1 activity or downstream markers of its activation in tissue lysates.
-
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental questions and ensure all procedures are approved by their institution's Animal Care and Use Committee. Dose-response and toxicity studies for NAMN should be conducted to establish safe and effective concentrations for in vivo use.
References
- 1. Oral Administration of Nicotinamide Mononucleotide Increases Nicotinamide Adenine Dinucleotide Level in an Animal Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]
- 4. memphis.edu [memphis.edu]
- 5. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. ntnu.edu [ntnu.edu]
- 8. researchgate.net [researchgate.net]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]
Application Notes and Protocols for Tracing Nicotinic Acid Mononucleotide (NaMN) Metabolic Fate Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its biosynthesis is maintained through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor. A key intermediate in this pathway is Nicotinic Acid Mononucleotide (NaMN). Understanding the metabolic fate of NaMN is crucial for elucidating the dynamics of NAD+ homeostasis and for the development of therapeutic strategies targeting metabolic and age-related diseases. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolic flux of NaMN and its contribution to the broader NAD+ metabolome.[1][2]
These application notes provide detailed protocols for tracing the metabolic fate of NaMN in cell culture using stable isotope-labeled precursors. The methodologies cover cell culture and labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using [¹³C₆]-Nicotinic Acid to monitor the synthesis of NaMN and its downstream metabolites. This data is illustrative of the results that can be obtained using the protocols described herein.
Table 1: Mass Isotopologue Distribution of NaMN and Related Metabolites After [¹³C₆]-Nicotinic Acid Labeling
| Metabolite | Mass Isotopologue | Fractional Abundance (%) |
| Nicotinic Acid (NA) | M+0 | 15.2 |
| M+6 | 84.8 | |
| This compound (NaMN) | M+0 | 35.7 |
| M+6 | 64.3 | |
| Nicotinic Acid Adenine Dinucleotide (NaAD) | M+0 | 58.9 |
| M+6 | 41.1 | |
| Nicotinamide Adenine Dinucleotide (NAD+) | M+0 | 72.4 |
| M+6 | 27.6 |
This table illustrates the percentage of the metabolite pool that has incorporated the six ¹³C atoms from the labeled nicotinic acid precursor.
Table 2: Relative Abundance of Labeled NAD+ Pathway Intermediates
| Metabolite | Labeled Abundance (Relative to Labeled NA) |
| [¹³C₆]-Nicotinic Acid (NA) | 1.00 |
| [¹³C₆]-Nicotinic Acid Mononucleotide (NaMN) | 0.76 |
| [¹³C₆]-Nicotinic Acid Adenine Dinucleotide (NaAD) | 0.49 |
| [¹³C₆]-Nicotinamide Adenine Dinucleotide (NAD+) | 0.33 |
This table shows the relative amounts of the key intermediates in the Preiss-Handler pathway that have been synthesized from the labeled nicotinic acid, normalized to the abundance of the labeled precursor.
Signaling Pathways and Experimental Workflow
To visualize the metabolic pathways and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Metabolic pathways of NAD+ biosynthesis, highlighting the Preiss-Handler pathway for NaMN synthesis.
Caption: Experimental workflow for stable isotope tracing of NaMN metabolic fate.
Experimental Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol is adapted for a 6-well plate format but can be scaled as needed.
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Custom labeling medium: Glucose-free and Nicotinamide-free DMEM supplemented with dialyzed FBS and [¹³C₆]-Nicotinic Acid (or other labeled precursor).[3]
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of labeling. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the custom labeling medium by supplementing the base medium with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of [¹³C₆]-Nicotinic Acid (e.g., 10 µM). Warm the medium to 37°C.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the pre-warmed [¹³C₆]-Nicotinic Acid containing labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the stable isotope into NaMN and its downstream metabolites.
Protocol 2: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites, including NaMN.
Materials:
-
Ice-cold 80% Methanol (B129727) (HPLC-grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Quenching and Lysis:
-
At each time point, aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Place the plate on ice and scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of NaMN and related metabolites. Specific parameters will need to be optimized for the instrument in use.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reconstituted samples from Protocol 2
Procedure:
-
Sample Preparation for Injection:
-
Dry the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent, such as 50:50 methanol:water, compatible with the LC method.
-
-
Liquid Chromatography:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the column.
-
Separate the metabolites using a gradient of increasing Mobile Phase A. A typical gradient might start at a high percentage of Mobile Phase B, which is gradually decreased to elute the polar metabolites.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or parallel reaction monitoring on a high-resolution instrument to detect and quantify the precursor and product ions for both unlabeled and ¹³C-labeled NaMN and other target metabolites.
-
The mass shift for metabolites fully labeled from [¹³C₆]-Nicotinic Acid will be +6 Da.[4]
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the target metabolites.
-
Correct the raw data for the natural abundance of stable isotopes.[5]
-
Calculate the fractional enrichment for each metabolite at each time point to determine the rate of incorporation of the stable isotope.
-
Metabolic flux can be further modeled using specialized software.
-
By following these detailed protocols, researchers can effectively trace the metabolic fate of this compound, providing valuable insights into NAD+ metabolism and its regulation in various biological contexts.
References
- 1. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid-13C6 13C 99atom , 99 CP 1189954-79-7 [sigmaaldrich.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicotinic Acid Mononucleotide (NAMN) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of nicotinic acid mononucleotide (NAMN) from various biological matrices for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (NAMN) is a key intermediate in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. Accurate quantification of NAMN in biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions targeting NAD+ pathways. The choice of sample preparation technique is critical for obtaining reliable and reproducible results, as it directly impacts analyte recovery, stability, and the removal of interfering matrix components. This document outlines validated methods for the extraction of NAMN from plasma, tissues, and cells.
Pre-analytical Considerations and Analyte Stability
The stability of NAMN during sample collection, processing, and storage is a critical factor that can significantly affect the accuracy of quantification. Like other NAD+ metabolites, NAMN is susceptible to enzymatic degradation.
Key Stability Considerations:
-
Temperature: Samples should be processed and stored at low temperatures (ideally -80°C) to minimize enzymatic activity.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
-
pH: Acidic conditions can cause hydrolysis of nucleotides. Therefore, storage in a slightly basic buffer (e.g., Tris-HCl, pH 8.0) is recommended.
-
Extraction Solvents: The choice of extraction solvent can influence analyte stability. Organic solvents like methanol (B129727) or acetonitrile (B52724) are often used to precipitate proteins and simultaneously extract polar metabolites. Performing these extractions at cold temperatures is crucial.
Sample Preparation Techniques
The optimal sample preparation protocol depends on the biological matrix. The following sections detail methods for plasma, tissues, and cells.
Protein Precipitation (PPT) for Plasma and Cell Lysates
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from liquid samples like plasma and cell lysates.[4] It is particularly suitable for high-throughput analysis.
Quantitative Data Summary for Protein Precipitation
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N1-methylnicotinamide (similar structure) | Human Plasma | Protein Precipitation with Acetonitrile | Not Specified | 0.1 | Not Specified | [5] |
| N1-methylnicotinamide (similar structure) | Human Urine | Protein Precipitation with Acetonitrile | Not Specified | 0.5 | Not Specified | [5] |
Experimental Protocol: Protein Precipitation of Plasma Samples
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Protocol: Protein Precipitation of Adherent Cell Cultures
-
Cell Culture: Grow cells to the desired confluency in a culture plate.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Scraping: Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortexing and Incubation: Vortex the cell suspension and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Proceed with the drying and reconstitution steps as described for plasma samples.
Experimental Workflow for Protein Precipitation
Caption: Workflow for NAMN extraction using protein precipitation.
Solid-Phase Extraction (SPE) for Cleaner Extracts
Solid-phase extraction can be employed as a subsequent clean-up step after protein precipitation or as a standalone method to provide cleaner extracts by removing salts and other interfering substances.[7]
Quantitative Data Summary for Solid-Phase Extraction
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD | LOQ | Reference |
| Oligonucleotides (similar chemistry) | Plasma | Hydrophilic-Phase SPE | >80% | Not Specified | Not Specified | [7] |
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or a diluted plasma sample) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove unretained impurities.
-
Elution: Elute the NAMN from the cartridge with a stronger solvent (e.g., 1 mL of 50% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for NAMN purification using solid-phase extraction.
Tissue Homogenization and Extraction
For solid tissues, such as liver or muscle, a homogenization step is required to disrupt the cellular structure and release the intracellular metabolites.[8][9]
Quantitative Data Summary for Tissue Extraction
| Analyte | Matrix | Extraction Method | Recovery (%) | Within-run Variability (%) | Between-run Variability (%) | Reference |
| PUFAs and Eicosanoids | Mouse Liver and Brain | Sonication in Hexane/2-propanol | 45-149 | 7-18 (PUFAs), 1-24 (Eicosanoids) | Not Specified | [9] |
Experimental Protocol: Tissue Extraction
-
Tissue Collection and Freezing: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Tissue Weighing: Weigh the frozen tissue (typically 20-50 mg).
-
Homogenization: Homogenize the frozen tissue in a pre-chilled tube with a bead-beating homogenizer or a Dounce homogenizer. Add 1 mL of ice-cold 80% methanol.
-
Incubation: Incubate the homogenate at -20°C for 1 hour to allow for protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction (Optional): Re-extract the pellet with another 500 µL of 80% methanol to improve recovery. Centrifuge and combine the supernatants.
-
Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen and reconstitute for LC-MS/MS analysis.
Signaling Pathway: The Preiss-Handler Pathway
NAMN is a central intermediate in the Preiss-Handler pathway, which synthesizes NAD+ from dietary nicotinic acid (niacin).
Caption: The Preiss-Handler pathway for NAD+ biosynthesis.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound. The protocols provided in these application notes offer validated methods for the extraction of NAMN from diverse biological matrices. For plasma and cell lysates, protein precipitation offers a rapid and efficient approach. For tissue samples, thorough homogenization followed by solvent extraction is necessary. Solid-phase extraction can be incorporated for enhanced sample cleanup. Adherence to these protocols, with careful consideration of analyte stability, will enable researchers to obtain high-quality data for their metabolomics studies.
References
- 1. Stability Testing Considerations for Biologicals and Biotechnology Products | Springer Nature Experiments [experiments.springernature.com]
- 2. bdo.com [bdo.com]
- 3. marinbio.com [marinbio.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Choosing the right chromatography column for Nicotinic acid mononucleotide separation
An Application Note and Protocol for the Chromatographic Separation of Nicotinic Acid Mononucleotide
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of this compound (NAMN) is crucial for understanding cellular metabolism, disease pathways, and for quality control in therapeutic production. This document provides detailed guidance on selecting the appropriate chromatography column and outlines experimental protocols for the successful separation of NAMN.
Introduction to this compound (NAMN) Separation
This compound (NAMN) is a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. The accurate analysis of NAMN is essential for studying metabolic fluxes, enzyme kinetics, and for the quality assessment of related therapeutic agents like nicotinamide (B372718) riboside (NR) and nicotinamide mononucleotide (NMN). Due to its polar nature, the chromatographic separation of NAMN from a complex biological matrix or from structurally similar molecules presents a significant challenge.
The choice of chromatographic mode and stationary phase is paramount for achieving the desired resolution, sensitivity, and analysis time. The most common techniques employed for NAMN separation are Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and to a lesser extent, Anion-Exchange Chromatography.
Choosing the Right Chromatography Column
The selection of an appropriate chromatography column is dependent on the sample matrix, the presence of interfering compounds, and the desired analytical outcome.
Reversed-Phase (RP) Chromatography
Reversed-phase chromatography is a widely used technique for the separation of a broad range of molecules. For polar compounds like NAMN, standard C18 columns may provide limited retention. However, modifications to the stationary phase or mobile phase can significantly improve performance.
-
C18 Columns: These are the most common type of reversed-phase columns. For polar analytes like NAMN, a C18 column with high aqueous mobile phase compatibility is recommended. The use of ion-pairing agents, such as tetra-n-butylammonium bromide, in the mobile phase can enhance the retention of anionic species like NAMN on the non-polar stationary phase.[1][2]
-
PBr Columns: Pentabromobenzyl (PBr) stationary phases offer an alternative to traditional C18 columns for the separation of hydrophilic compounds. These columns exhibit both hydrophobic and dispersive interactions, leading to increased retention of polar molecules. A COSMOSIL PBr column has been shown to effectively separate nicotinamide metabolites, including NMN, with improved peak shapes compared to C18 columns.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
-
Amide Columns: HILIC columns with an amide functional group are well-suited for the separation of polar compounds like NAMN and its related metabolites. An Ultimate HILIC Amide column has been successfully used for the separation of β-nicotinamide mononucleotide and its degradation impurities.[4]
Anion-Exchange Chromatography (AEC)
Given that NAMN is an anion at neutral pH due to its phosphate (B84403) group, anion-exchange chromatography is a viable separation technique. In AEC, a positively charged stationary phase is used to retain anionic molecules. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. This technique is particularly useful for the preparative separation of nucleotides.[5]
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize the chromatographic conditions from various studies for the separation of NAMN and related compounds.
Table 1: Reversed-Phase Chromatography Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Tosoh ODS 80TS | C18 (250 mm x 4.6 mm, 5 µm) | Nucleosil 100-C18 |
| Mobile Phase | 10 mM KH2PO4-K2HPO4 buffer (pH 7.0) containing 1.48 g/l tetra-n-butylammonium bromide-acetonitrile (9:1, v/v)[1][2] | 10 mM phosphate buffer (pH 3): methanol (B129727) (90:10, v/v)[6] | Acetonitrile (B52724) 22%, triethylamine (B128534) 0.5%, 0.01 M sodium heptanesulfonate adjusted to pH 3.2[7] |
| Flow Rate | 1.0 ml/min[1][2] | Not Specified | 1 ml/min[7] |
| Detection | UV at 265 nm[1][2] | UV at 261 nm[6] | Spectrofluorimetry (Ex: 366 nm, Em: 418 nm) after derivatization[7] |
| Temperature | 40°C[1][2] | Not Specified | Not Specified |
| Retention Time (NAMN) | ~8.1 min[1][2] | Not Specified | Not Specified for NAMN, NMN at 7.8 min[7] |
Table 2: HILIC Method
| Parameter | Method 1 |
| Column | Ultimate HILIC Amide (250mm x 4.6mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile: 100mmol/L aqueous ammonium (B1175870) formate (B1220265) (65:35, v/v)[4] |
| Flow Rate | Not Specified |
| Detection | UV at 261 nm and Charged Aerosol Detector (CAD)[4] |
| Temperature | Not Specified |
| Retention Time (β-NMN) | Not Specified |
Experimental Protocols
The following are detailed protocols for the separation of NAMN using reversed-phase and HILIC chromatography.
Protocol 1: Reversed-Phase HPLC for NAMN Separation
This protocol is based on the method described for the analysis of NAMN in biological homogenates.[1][2]
4.1.1. Materials and Reagents
-
This compound (NAMN) standard
-
Potassium phosphate monobasic (KH2PO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Tetra-n-butylammonium bromide
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sample (e.g., tissue homogenate, cell lysate)
4.1.2. Equipment
-
HPLC system with a UV detector
-
Tosoh ODS 80TS column or equivalent C18 column
-
Column oven
-
Filtration apparatus for sample and mobile phase
4.1.3. Mobile Phase Preparation
-
Prepare a 10 mM phosphate buffer by dissolving the appropriate amounts of KH2PO4 and K2HPO4 in ultrapure water to achieve a pH of 7.0.
-
Dissolve 1.48 g of tetra-n-butylammonium bromide in 1 L of the 10 mM phosphate buffer.
-
Filter the buffer through a 0.45 µm filter.
-
The mobile phase is a mixture of the prepared buffer and acetonitrile in a 9:1 (v/v) ratio.
-
Degas the mobile phase before use.
4.1.4. Sample Preparation
-
For biological samples, stop enzymatic reactions (e.g., by heating in a boiling water bath).[1][2]
-
Centrifuge the sample to pellet precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.[1][2]
-
The filtrate can be directly injected into the HPLC system.[1][2]
4.1.5. HPLC Conditions
-
Column: Tosoh ODS 80TS
-
Mobile Phase: 10 mM phosphate buffer (pH 7.0) with 1.48 g/L tetra-n-butylammonium bromide: acetonitrile (9:1, v/v)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 40°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10-20 µL
Protocol 2: HILIC for NAMN and Related Impurities
This protocol is adapted from a method for the separation of β-nicotinamide mononucleotide and its degradation impurities.[4]
4.2.1. Materials and Reagents
-
This compound (NAMN) standard
-
Ammonium formate
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sample to be tested
4.2.2. Equipment
-
HPLC or UPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD)
-
Ultimate HILIC Amide column (250mm x 4.6mm, 5 µm) or equivalent
4.2.3. Mobile Phase Preparation
-
Prepare a 100 mmol/L aqueous ammonium formate solution by dissolving the appropriate amount of ammonium formate in ultrapure water.
-
Filter the aqueous solution through a 0.45 µm filter.
-
The mobile phase consists of acetonitrile (Mobile Phase A) and 100 mmol/L aqueous ammonium formate (Mobile Phase B).[4]
-
The isocratic elution mixture is 65% Mobile Phase A and 35% Mobile Phase B.[4]
-
Degas the mobile phases before use.
4.2.4. Sample Preparation
-
Dissolve the sample to be tested in 65% acetonitrile to obtain the sample solution.[4]
-
Prepare reference standard solutions of NAMN and any relevant impurities in 65% acetonitrile.[4]
-
Filter the solutions through a 0.22 µm syringe filter before injection.
4.2.5. HPLC Conditions
-
Column: Ultimate HILIC Amide (250mm x 4.6mm, 5 µm)
-
Mobile Phase: Acetonitrile: 100 mmol/L aqueous ammonium formate (65:35, v/v)
-
Detection: UV at 261 nm and CAD
-
Injection Volume: 5-10 µL
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biochemical pathway.
Caption: Experimental workflow for NAMN analysis by HPLC.
Caption: Simplified Preiss-Handler pathway for NAD+ biosynthesis highlighting NAMN.
References
- 1. Reversed-phase high-performance liquid chromatography of this compound for measurement of quinolinate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 5. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Assessing Nicotinic Acid Mononucleotide (NaMN) Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, essential for a vast array of biological processes.[1][2] It plays a central role in cellular energy metabolism as a cofactor for redox reactions and serves as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, signaling, and chromatin remodeling.[1][3][4] Mammalian cells synthesize NAD+ through three primary routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR).[5][6]
Nicotinic acid mononucleotide (NaMN) is a key intermediate in the Preiss-Handler pathway, formed from nicotinic acid by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[7] It is subsequently converted to nicotinic acid adenine dinucleotide (NaAD) and then to NAD+. Assessing the ability of cells to utilize NaMN to boost intracellular NAD+ pools is critical for understanding NAD+ metabolism and for the development of therapeutic agents targeting this pathway.
This application note provides a detailed protocol for a cell-based assay to determine the bioactivity of NaMN by quantifying the resulting changes in intracellular NAD+ levels. Two common methods for NAD+ quantification are presented: a high-throughput enzymatic cycling assay and a highly specific liquid chromatography-mass spectrometry (LC-MS/MS) method.[8][9][10]
Signaling Pathway Overview
The diagram below illustrates the primary biosynthetic pathways leading to NAD+ synthesis in mammalian cells, highlighting the central role of this compound (NaMN) in the Preiss-Handler pathway.
Experimental Workflow
The general workflow for assessing NaMN activity involves cell culture, treatment with the compound, sample preparation, and subsequent quantification of intracellular NAD+ levels.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or HEK293) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (typically 10,000-20,000 cells per well). Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound (NaMN) in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of NaMN or vehicle control. Include a positive control if available (e.g., Nicotinic Acid).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of NaMN.
Protocol 2: NAD+ Quantification via Enzymatic Cycling Assay
This protocol is based on commercially available NAD+/NADH assay kits that provide a colorimetric or fluorometric readout.[11][12]
-
Reagent Preparation: Prepare all buffers and reagents from a commercial NAD+/NADH assay kit according to the manufacturer's instructions.
-
Sample Preparation (NAD+ Extraction):
-
After incubation, aspirate the culture medium and wash the cells once with 200 µL of ice-cold PBS.
-
To specifically measure NAD+, add 100 µL of an acidic extraction buffer (e.g., 0.5 M HClO₄) to each well to lyse the cells and degrade NADH.[9]
-
Incubate on ice for 10-15 minutes.
-
Transfer the lysate to a microcentrifuge tube. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet protein precipitate.
-
Carefully transfer the supernatant (containing NAD+) to a new, clean tube.
-
Neutralize the acidic extract by adding a neutralization buffer (e.g., 3 M K₂CO₃) until the pH is between 6.0 and 8.0.[13] Keep samples on ice.
-
-
NAD+ Quantification:
-
Prepare a standard curve using the NAD+ standard provided in the kit.
-
Add 50 µL of the neutralized samples and standards to the wells of a new 96-well plate (clear for colorimetric assays, black for fluorometric assays).[10]
-
Prepare the Master Reaction Mix as per the kit's protocol and add 50 µL to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.[10]
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's manual.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the readings against the known concentrations of the NAD+ standards.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the initial cell lysate (determined by a BCA assay) or to the cell number.
-
Protocol 3: NAD+ Quantification via LC-MS/MS
LC-MS/MS is considered the gold standard for its high sensitivity and specificity in quantifying metabolites.[8][14]
-
Sample Preparation (Metabolite Extraction):
-
After treatment, aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.[10]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).[9]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic method, such as hydrophilic interaction liquid chromatography (HILIC).
-
Detect and quantify NAD+ using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. An internal standard (e.g., stable isotope-labeled NAD+) should be used for accurate quantification.[15]
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in each sample by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Normalize the NAD+ concentration to the protein concentration or cell number of the corresponding sample.
-
Data Presentation
Quantitative data should be organized in a clear, tabular format to facilitate comparison between different treatments and concentrations.
Table 1: Example Data - Intracellular NAD+ Levels in A549 Cells Following NaMN Treatment
| Compound | Concentration (µM) | Treatment Time (hr) | NAD+ Level (% of Vehicle Control) ± SD |
| Vehicle | 0 | 24 | 100 ± 5.2 |
| NaMN | 10 | 24 | 125 ± 7.8 |
| NaMN | 50 | 24 | 180 ± 11.3 |
| NaMN | 100 | 24 | 255 ± 15.1 |
| Nicotinic Acid | 100 | 24 | 230 ± 14.5 |
| Vehicle | 0 | 48 | 100 ± 6.1 |
| NaMN | 100 | 48 | 290 ± 18.4 |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. Values are normalized to the vehicle-treated control at each respective time point.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldmanlaboratories.com [goldmanlaboratories.com]
- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting NAD+ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. raybiotech.com [raybiotech.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. jinfiniti.com [jinfiniti.com]
- 15. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Spectrophotometric Determination of Nicotinic Acid Mononucleotide (NAMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NAMN) is a key intermediate in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. The accurate quantification of NAMN is crucial for studying NAD+ metabolism, which is implicated in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. Dysregulation of NAD+ metabolism has been linked to various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making the enzymes and intermediates of its biosynthetic pathways attractive targets for drug development.
This document provides a detailed protocol for the spectrophotometric determination of NAMN. The method is based on a coupled enzymatic assay that stoichiometrically converts NAMN to NADH, which can be quantified by the increase in absorbance at 340 nm. This approach offers a sensitive and specific means of measuring NAMN concentrations in various biological and experimental samples.
Principle of the Method
The determination of NAMN is achieved through a three-step enzymatic cascade. First, NAMN is converted to nicotinic acid adenine dinucleotide (NaAD) by nicotinamide mononucleotide adenylyltransferase (NMNAT). Subsequently, NaAD is converted to NAD+ by NAD+ synthetase (NadE). Finally, the newly formed NAD+ is reduced to NADH by alcohol dehydrogenase (ADH) in the presence of excess ethanol. The increase in absorbance at 340 nm, resulting from the formation of NADH, is directly proportional to the initial amount of NAMN in the sample.
Signaling Pathway
Caption: Enzymatic cascade for the spectrophotometric determination of NAMN.
Quantitative Data
The following table summarizes the key quantitative parameters for the spectrophotometric determination of NAMN.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) for NADH | 340 nm | [1][2] |
| Molar Extinction Coefficient (ε) of NADH at 340 nm | 6,220 M⁻¹cm⁻¹ | [2] |
| Molar Extinction Coefficient (ε) of NAD+ at 340 nm | ~0 M⁻¹cm⁻¹ | [2] |
| Molar Extinction Coefficient (ε) of NaAD at 340 nm | Negligible | Assumed |
Experimental Protocols
Reagents and Materials
-
Enzymes:
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), human recombinant (e.g., from MyBioSource, specific activity >7,000 pmol/min/µg)[3]
-
NAD+ Synthetase (e.g., from yeast, Sigma-Aldrich)
-
Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, ~300-500 units/mg protein)
-
-
Substrates and Cofactors:
-
This compound (NAMN) standard solution
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
L-Glutamine
-
Ethanol (95-100%)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
-
Buffers and Solutions:
-
Tris-HCl buffer (1 M, pH 8.5 at 37°C)
-
Deionized water
-
-
Equipment:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Thermostatic water bath or incubator (37°C)
-
Micropipettes and tips
-
Vortex mixer
-
Preparation of Reagent Solutions
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5 at 37°C.
-
NAMN Standard Stock Solution: Prepare a 10 mM stock solution of NAMN in deionized water. Store at -20°C. Prepare working standards by diluting the stock solution in deionized water.
-
ATP Solution: 20 mM ATP in deionized water. Store at -20°C.
-
Glutamine Solution: 100 mM L-Glutamine in deionized water. Prepare fresh.
-
MgCl₂ Solution: 200 mM MgCl₂ in deionized water.
-
KCl Solution: 200 mM KCl in deionized water.
-
Ammonium Sulfate Solution: 10 mM (NH₄)₂SO₄ in deionized water.
-
Ethanol Solution: 5 M Ethanol in deionized water.
-
Enzyme Solutions:
-
NMNAT: Prepare a 1 mg/mL stock solution in assay buffer. Dilute to a working concentration of 0.1 mg/mL in assay buffer immediately before use.
-
NAD+ Synthetase: Prepare a solution containing 0.15 - 1.0 unit/mL in cold deionized water immediately before use.
-
ADH: Prepare a solution containing 200 units/mL in cold deionized water immediately before use.
-
Assay Procedure
The following procedure is for a final reaction volume of 1 mL in a standard 1 cm cuvette. The reaction can be scaled down for use in a microplate reader.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine the following reagents:
| Reagent | Volume (µL) | Final Concentration |
| Deionized Water | up to 1000 | - |
| Assay Buffer (1 M, pH 8.5) | 100 | 100 mM |
| ATP Solution (20 mM) | 100 | 2 mM |
| Glutamine Solution (100 mM) | 100 | 10 mM |
| MgCl₂ Solution (200 mM) | 100 | 20 mM |
| KCl Solution (200 mM) | 100 | 20 mM |
| Ammonium Sulfate Solution (10 mM) | 100 | 1 mM |
| Ethanol Solution (5 M) | 50 | 250 mM |
| NAD+ Synthetase (0.15-1.0 U/mL) | 50 | 0.0075 - 0.05 U/mL |
| ADH (200 U/mL) | 20 | 4 U/mL |
| NMNAT (0.1 mg/mL) | 10 | 1 µg/mL |
-
Initiate the Reaction:
-
Add the appropriate volume of the reaction mixture to a cuvette.
-
Add the NAMN standard or sample solution to the cuvette. The volume of the sample should be kept small to avoid altering the final concentrations of the other reagents.
-
Mix gently by inverting the cuvette.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time until the reaction reaches completion (i.e., the absorbance value stabilizes). A kinetic reading every 1-2 minutes for 30-60 minutes is recommended.
-
-
Blank Reaction: Prepare a blank reaction containing all components except the NAMN standard/sample. Use deionized water in place of the NAMN solution. Subtract the final absorbance of the blank from the final absorbance of the samples.
Calculation of NAMN Concentration
The concentration of NAMN in the sample can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the change in absorbance at 340 nm (final absorbance - initial absorbance, corrected for the blank).
-
ε is the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).[2]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of NAMN in the reaction mixture (in M).
Therefore, the concentration of NAMN can be calculated as:
[NAMN] (M) = ΔA₃₄₀ / (6220 * 1)
Remember to account for any dilution of the original sample when calculating the final concentration.
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Nicotinic acid mononucleotide HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Nicotinic acid mononucleotide (NMN).
Troubleshooting Guide: Resolving Peak Tailing in NMN Analysis
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. The USP Tailing Factor (Tf) is a measure of peak asymmetry, with an ideal value of 1.0. Values significantly greater than 1 indicate peak tailing.[1]
Use the following step-by-step guide to diagnose and resolve peak tailing in your NMN analysis.
Step 1: Initial Assessment - All Peaks or Just NMN?
The first step is to determine if the peak tailing is specific to the NMN peak or if it affects all peaks in the chromatogram.
-
All peaks are tailing: This often points to a system-wide issue.
-
Only the NMN peak is tailing: This suggests a problem related to the specific chemical interactions between NMN and the stationary phase or mobile phase.
Step 2: Systematic Troubleshooting
Follow the decision tree below to systematically identify and address the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound (NMN)?
A: For polar analytes like NMN, peak tailing is often caused by secondary interactions with the stationary phase.[2][3] The primary culprits include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on NMN, leading to tailing.[4][5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of NMN, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[4] A mobile phase pH of around 3 has been shown to produce sharp peaks for NMN.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak asymmetry.[3][8]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to poor peak shape.[3]
Q2: How can I improve the peak shape of NMN without changing my column?
A: You can often improve peak shape by optimizing the mobile phase and sample conditions:
-
Adjust Mobile Phase pH: For NMN, using a mobile phase with a pH around 3 can help to suppress the ionization of silanol groups and ensure NMN is in a single ionic state, leading to a more symmetrical peak.[7]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH and mask residual silanol interactions.[1][9]
-
Modify Organic Solvent: The choice of organic modifier (methanol vs. acetonitrile) can influence peak shape.[4] Experimenting with different ratios or switching the organic solvent may improve symmetry.
-
Reduce Injection Volume/Concentration: Diluting your sample or reducing the injection volume can prevent column overload.[8]
Q3: What type of HPLC column is best suited for NMN analysis to avoid peak tailing?
A: While standard C18 columns are commonly used, for a polar compound like NMN, consider the following to minimize peak tailing:
-
End-capped C18 Columns: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[4][5]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol groups and improves peak shape for polar compounds.[2][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of very polar compounds like NMN, often providing better peak shapes than reversed-phase chromatography.[2][10][11]
Q4: Can my sample preparation method contribute to peak tailing?
A: Yes, sample preparation can significantly impact peak shape.
-
Sample Solvent: Ensure your NMN sample is dissolved in a solvent that is compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion.[3]
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography, leading to peak tailing.[8] Proper sample cleanup, such as solid-phase extraction (SPE) or filtration, can help to remove these interferences.[9]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically adjust the mobile phase pH to find the optimal conditions for NMN analysis.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions (e.g., 10 mM potassium phosphate) at different pH values (e.g., 2.5, 3.0, 3.5, 4.0).
-
Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the buffer with the appropriate organic modifier (e.g., methanol (B129727) or acetonitrile) in the desired ratio (e.g., 90:10 v/v).[7]
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 30 minutes to ensure full equilibration.
-
Inject NMN Standard: Inject a standard solution of NMN and record the chromatogram.
-
Evaluate Peak Shape: Compare the tailing factor and overall peak symmetry for each pH condition to determine the optimal pH for your analysis. A pH of 3 has been reported to provide good peak shape for NMN.[7]
Protocol 2: Column Washing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough washing procedure can help to restore performance.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes at a low flow rate.
-
Organic Solvent Wash: Flush with 100% acetonitrile (B52724) or methanol for 60 minutes.
-
Stronger Solvent Wash (if needed): For more stubborn contaminants, a wash with a stronger, compatible solvent may be necessary. Always consult the column manufacturer's guidelines.
-
Re-equilibrate: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Data Presentation
Table 1: Typical HPLC Parameters for NMN Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for NMN while minimizing silanol interactions.[7] |
| Mobile Phase | 10 mM Phosphate Buffer : Methanol (90:10, v/v) | A common mobile phase for NMN analysis.[7] |
| pH | 3.0 | Optimizes peak shape by suppressing silanol ionization.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 261 nm | NMN has a strong UV absorbance at this wavelength.[7] |
| Injection Volume | 5-20 µL | Keep the injection volume low to prevent overload.[12] |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Silanol Interactions | Peak tailing is worse for NMN than for non-polar compounds. | Lower mobile phase pH to ~3; use an end-capped or polar-embedded column.[5] |
| Incorrect Mobile Phase pH | Tailing improves significantly when pH is adjusted. | Operate at a pH at least 1.5-2 units away from the analyte's pKa.[4] |
| Column Overload | Tailing decreases upon sample dilution. | Reduce injection volume or sample concentration.[8][9] |
| Column Contamination/Void | All peaks are tailing; pressure may be high. | Wash the column according to the manufacturer's instructions; replace the column if necessary.[5][9] |
| Extra-Column Effects | Broad peaks for all components. | Use shorter, narrower ID tubing; check all fittings for leaks or dead volume.[1][4] |
| Sample Solvent Mismatch | Peak distortion at the beginning of the peak. | Dissolve the sample in the initial mobile phase or a weaker solvent.[3] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 12. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for better Nicotinic acid mononucleotide separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for improved separation of Nicotinic acid mononucleotide (NMN) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for NMN separation by reverse-phase HPLC?
A common starting point for the separation of NMN and related compounds is a phosphate-based buffer and an organic modifier, typically methanol (B129727) or acetonitrile (B52724). A frequently cited mobile phase composition is a 10 mM phosphate (B84403) buffer with a pH of 3, mixed with methanol in a 90:10 (v/v) ratio.[1] Another successful approach utilizes a 0.1% formic acid aqueous solution mixed with a 0.1% formic acid methanol solution.[2]
Q2: How does the pH of the mobile phase affect NMN separation?
The pH of the mobile phase is a critical parameter that influences the ionization state of NMN and other ionizable analytes, which in turn affects their retention time and the efficiency of the separation.[1] For instance, at a pH of 2, the separation efficiency can be poor with low analytical signals. Conversely, a pH of 5.3 may lead to longer analysis times, increased background impurities, and peak splitting.[1] A pH of 3 has been shown to provide sharp peaks, good separation, a short retention time, and minimal background interference.[1]
Q3: What is the impact of buffer concentration on the separation?
Buffer concentration in the mobile phase can significantly impact the separation of NMN from closely related compounds. For example, when using a phosphate buffer at pH 3, a concentration of 5 mM may be insufficient to separate nicotinic acid and niacinamide.[1] While both 10 mM and 20 mM concentrations can provide high analytical signals, a 10 mM concentration has been observed to yield better separation and sharper peaks.[1]
Q4: Which organic solvent, methanol or acetonitrile, is better for NMN separation?
Both methanol and acetonitrile can be used as the organic component of the mobile phase. While acetonitrile can lead to faster elution of analytes, it may also introduce more background impurities, resulting in a rising baseline and uneven peak bases.[1] Methanol is often chosen as it can provide a better separation effect and sharper peaks when optimized with the appropriate buffer.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization of NMN. Ensure the pH is optimized for sharp, symmetrical peaks. A pH of 3 has been shown to be effective.[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and reinjecting. |
| Contaminated Guard or Analytical Column | Particulates from the sample or mobile phase can accumulate on the column frit or packing material. Flush the column with a strong solvent or replace the guard column. |
| Void Volume in the Column | A void at the head of the column can cause peak distortion. This can result from improper packing or repeated injections. Consider repacking or replacing the column. |
Issue 2: Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run, including the pH and solvent ratios. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Air Bubbles in the Pump or Detector | Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles. |
| Column Degradation | Over time, the stationary phase of the column can degrade. Evaluate the column's performance with a standard and replace it if necessary. |
Issue 3: Inadequate Separation of NMN from Impurities (e.g., Nicotinic Acid, Niacinamide)
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. |
| Incorrect Mobile Phase pH | The pH can significantly affect the selectivity between NMN and other compounds. Experiment with slight adjustments to the pH around the optimal value (e.g., pH 2.5-3.5) to improve resolution. |
| Inappropriate Buffer Concentration | A buffer concentration that is too low may not provide adequate separation. For phosphate buffers, a concentration of 10 mM has been shown to be more effective than 5 mM.[1] |
| Unsuitable Column Chemistry | If optimizing the mobile phase does not provide the desired separation, consider a different column with an alternative stationary phase chemistry. |
Data Presentation
Table 1: Mobile Phase Composition Comparison for NMN Separation
| Mobile Phase Component | Condition 1 | Condition 2 | Condition 3 |
| Aqueous Phase | 10 mM Phosphate Buffer[1] | 0.1% Formic Acid in Water[2] | 50 mM Formic Acid[3] |
| Organic Phase | Methanol[1] | 0.1% Formic Acid in Methanol[2] | Not Applicable (Isocratic) |
| pH | 3.0[1] | Not Specified | Not Specified |
| Ratio (Aqueous:Organic) | 90:10 (v/v)[1] | 15:85 (v/v)[2] | Not Applicable |
| Detection Wavelength | 261 nm[1] | Not Specified | 260 nm[4] |
Experimental Protocols
Protocol 1: HPLC-PDA Method for Simultaneous Quantification of NMN, Nicotinic Acid, and Niacinamide [1]
-
Chromatographic System: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a 10 mM sodium phosphate buffer (NaH2PO4).
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Mix the 10 mM phosphate buffer (pH 3) with methanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: Typically 10-20 µL.
-
Detection: Monitor at a wavelength of 261 nm.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or a water/methanol mixture).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting guide for common issues in NMN separation by HPLC.
References
Technical Support Center: Enzymatic Synthesis of Nicotinic Acid Mononucleotide (NaMN)
Welcome to the technical support center for the enzymatic synthesis of Nicotinic acid mononucleotide (NaMN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your NaMN synthesis experiments.
Troubleshooting Guide
Low yield is a common issue in the enzymatic synthesis of NaMN. This guide addresses potential causes and provides systematic solutions to enhance your experimental outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low NaMN Yield | Suboptimal Reaction Conditions | Optimize pH, temperature, and incubation time. Perform small-scale experiments to determine the optimal parameters for your specific enzyme and substrates. |
| Enzyme Instability or Inactivity | Ensure proper storage and handling of the Nicotinate phosphoribosyltransferase (NAPRT) enzyme. Verify enzyme activity with a standard assay before use. Consider expressing and purifying fresh enzyme if degradation is suspected. | |
| Substrate Limitation (Nicotinic Acid or PRPP) | Verify the concentration and purity of your nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) stocks. PRPP is particularly unstable; use freshly prepared or properly stored aliquots. | |
| Product Inhibition or Degradation | The byproduct pyrophosphate (PPi) can inhibit the forward reaction.[1][2] Consider adding inorganic pyrophosphatase (PPase) to the reaction mixture to hydrolyze PPi and drive the equilibrium towards NaMN formation.[1][2] | |
| Presence of Inhibitors | Ensure all reagents and buffers are free from potential enzyme inhibitors. Some metal ions or components from upstream purification steps can inhibit enzyme activity. | |
| Inconsistent Results | Variability in Reagent Preparation | Prepare fresh reagents and buffers for each set of experiments. Ensure accurate pipetting and consistent mixing of reaction components. |
| Inaccurate Quantification | Calibrate analytical instrumentation, such as HPLC, before each use. Use a validated quantification method with appropriate standards. | |
| Reaction Stalls Prematurely | Enzyme Denaturation | High temperatures or extreme pH can denature the enzyme over time. Monitor and maintain stable reaction conditions. |
| Depletion of a Key Substrate | Ensure substrate concentrations are not limiting. Consider a fed-batch approach for adding substrates if depletion is rapid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for NaMN synthesis?
A1: The primary enzymatic reaction for the synthesis of this compound (NaMN) is catalyzed by the enzyme Nicotinate phosphoribosyltransferase (NAPRT). This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid (NA), yielding NaMN and pyrophosphate (PPi).[3]
Q2: My NaMN yield is consistently low. What is the most likely cause?
A2: A common cause of low NaMN yield is the accumulation of the byproduct pyrophosphate (PPi), which can inhibit the forward reaction catalyzed by NAPRT.[1][2] To address this, the addition of an inorganic pyrophosphatase (PPase) to the reaction mixture is highly recommended. PPase hydrolyzes PPi into two molecules of inorganic phosphate (B84403), effectively removing the inhibitory product and driving the reaction towards NaMN synthesis.[1][2]
Q3: How can I optimize the reaction conditions for better yield?
A3: Optimization of reaction conditions is critical for maximizing NaMN yield. Key parameters to consider include:
-
pH: The optimal pH for enzymes similar to NAPRT is often around 7.5.[4] It is advisable to perform a pH screen to determine the ideal condition for your specific enzyme.
-
Temperature: While enzyme activity generally increases with temperature, stability decreases. A common starting point is 37°C, but an optimal temperature that balances activity and stability should be determined experimentally.
-
Substrate Concentrations: Ensure that neither nicotinic acid nor PRPP is a limiting factor. A molar excess of one substrate may be beneficial, but substrate inhibition should also be considered.
Q4: What are the best practices for handling and storing the NAPRT enzyme and PRPP substrate?
A4: Both the NAPRT enzyme and the PRPP substrate require careful handling to maintain their activity.
-
NAPRT Enzyme: Store the enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
PRPP: PRPP is highly unstable in aqueous solutions. It is best to prepare fresh solutions before each experiment or store it as a lyophilized powder at -80°C. If a stock solution is necessary, it should be stored in small aliquots at -80°C and thawed immediately before use.
Q5: How can I accurately quantify the concentration of NaMN in my reaction mixture?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying NaMN. A typical method involves:
-
Mobile Phase: An aqueous buffer (e.g., 10 mM phosphate buffer at pH 3) with an organic modifier like methanol.[5][6]
-
Detection: UV detection at a wavelength of 261 nm.[5][6] It is crucial to generate a standard curve with known concentrations of NaMN for accurate quantification.
Experimental Protocols
General Protocol for Enzymatic Synthesis of NaMN
This protocol provides a starting point for the enzymatic synthesis of NaMN. Optimization of specific parameters is recommended.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
-
In a microcentrifuge tube, combine the following components:
-
Nicotinic Acid (final concentration 1-10 mM)
-
PRPP (final concentration 1-10 mM)
-
NAPRT enzyme (empirically determined optimal concentration)
-
Inorganic Pyrophosphatase (PPase) (e.g., 1-5 units/mL)
-
Reaction buffer to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours). Gentle agitation can be beneficial.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.8 M perchloric acid) or by heat inactivation (e.g., 95°C for 5 minutes). Place the tube on ice.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
Quantification:
-
Analyze the sample by HPLC as described in the FAQ section to determine the concentration of NaMN.
-
Protocol for HPLC Quantification of NaMN
This protocol outlines a general method for the quantification of NaMN using HPLC with UV detection.
-
Instrumentation and Columns:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Standard Curve Generation:
-
Prepare a series of NaMN standards of known concentrations in the reaction buffer.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared samples from the enzymatic reaction.
-
Determine the NaMN concentration in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
References
- 1. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 4. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. sciprofiles.com [sciprofiles.com]
Technical Support Center: LC-MS/MS Quantification of Nicotinic Acid Mononucleotide (NaMN)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Nicotinic acid mononucleotide (NaMN).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS quantification of NaMN?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, NaMN, by co-eluting endogenous components of the sample matrix (e.g., plasma, tissue homogenates). These effects can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[1][2][3] Common interfering components in biological samples include phospholipids (B1166683), salts, and other small molecules.[4][5][6] For NaMN analysis, matrix effects can lead to underestimation or overestimation of its concentration, impacting the interpretation of biological data.
Q2: What are the most common sources of matrix effects in NaMN bioanalysis?
A2: The primary sources of matrix effects in NaMN bioanalysis originate from the biological matrix itself. Phospholipids from cell membranes are a major contributor to ion suppression in electrospray ionization (ESI) mass spectrometry.[4][5][7] Other sources include salts, endogenous metabolites with similar properties to NaMN, and formulation components if analyzing drug products. The complexity of the sample matrix directly correlates with the severity of matrix effects.[8]
Q3: How can I assess the presence and severity of matrix effects in my NaMN assay?
A3: A common method to evaluate matrix effects is the post-column infusion experiment.[2] In this technique, a constant flow of a pure NaMN solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any deviation (suppression or enhancement) in the constant NaMN signal indicates the presence of co-eluting matrix components. Another approach is to compare the response of an analyte in a pure solution to the response of the same analyte spiked into a blank matrix extract.[9]
Q4: What is the "gold standard" approach to compensate for matrix effects in NaMN quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3][10][11] An ideal SIL-IS for NaMN would be a molecule with the same chemical structure as NaMN but with one or more heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS has nearly identical physicochemical properties to NaMN, it co-elutes and experiences the same degree of matrix effects, allowing for accurate ratiometric quantification.[10][11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS quantification of NaMN.
Issue 1: Poor reproducibility and inaccurate quantification.
Possible Cause: Significant and variable matrix effects between samples.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects.[3][10][11][14] The SIL-IS should be added to the sample at the earliest stage of sample preparation.
-
Optimize Sample Preparation: Employ more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or specific phospholipid removal (PLR) methods are generally more effective than simple protein precipitation (PPT).[1][7][15]
-
Chromatographic Separation: Modify the LC method to separate NaMN from the regions where significant ion suppression occurs. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry like HILIC.[2][16]
Issue 2: Low signal intensity and poor sensitivity for NaMN.
Possible Cause: Ion suppression due to co-eluting phospholipids or other matrix components.
Solutions:
-
Phospholipid Removal (PLR): Incorporate a specific phospholipid removal step in your sample preparation protocol. Several commercial products are available in cartridge or 96-well plate formats that can effectively remove over 99% of phospholipids.[4][5][6][7][17]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique for cleaning up samples and removing phospholipids.[15] However, optimization is crucial to ensure good recovery of the polar NaMN molecule.
-
Solid-Phase Extraction (SPE): Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide very clean extracts and significantly reduce matrix effects.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[18] However, this may compromise the limit of quantification (LOQ) if NaMN concentrations are already low.
Issue 3: Inconsistent recovery during sample preparation.
Possible Cause: Inefficient extraction of NaMN from the biological matrix.
Solutions:
-
Optimize Extraction Solvent: For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with water. Acidifying the extraction solvent can improve the recovery of acidic analytes like NaMN.[16]
-
Evaluate Different SPE Sorbents: If using SPE, screen various sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one that provides the best recovery for NaMN.
-
Use a SIL-IS to Correct for Recovery: By adding a known amount of SIL-IS at the beginning of the sample preparation process, you can accurately calculate and correct for any analyte loss during extraction.[12][13]
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal (PLR) Plates
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 96-well collection plate.
-
Internal Standard Spiking: Add 10 µL of the working solution of the NaMN stable isotope-labeled internal standard.
-
Protein Precipitation: Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to each well.
-
Mixing: Mix thoroughly by vortexing for 1 minute.
-
Phospholipid Removal: Transfer the supernatant to a PLR 96-well plate.
-
Filtration: Apply a vacuum or positive pressure to pass the extract through the PLR sorbent into a clean collection plate.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Double Isotope-Mediated LC-MS/MS for Accurate Quantification
This method, adapted from recent literature, uses two isotopic NMN standards to correct for matrix effects and trace the fate of NMN during sample processing.[12][13] A similar principle can be applied to NaMN.
-
Standard Preparation: Prepare calibration standards containing known concentrations of unlabeled NaMN.
-
Internal Standard Spiking: Add a fixed concentration of a heavy-labeled NaMN (e.g., ¹³C₅-NaMN) to all samples, standards, and quality controls.
-
Sample Extraction: Perform sample preparation (e.g., protein precipitation followed by SPE).
-
Post-Extraction Spike: After extraction and just before LC-MS/MS analysis, add a different, lighter-labeled NaMN (e.g., ¹³C₁-NaMN) to all samples.
-
LC-MS/MS Analysis: Monitor the transitions for unlabeled NaMN, the heavy-labeled IS, and the lighter-labeled post-extraction spike.
-
Data Analysis: The heavy-labeled IS corrects for both extraction recovery and matrix effects. The lighter-labeled post-extraction spike helps to specifically assess the matrix effect.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of NaMN
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | < 15 | [1] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 80 - 110 | < 10 | [15] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 90 - 110 | < 5 | [1] |
| Phospholipid Removal (PLR) | > 95 | > 95 | < 5 | [7][17] |
Note: Values are representative and can vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: A typical experimental workflow for LC-MS/MS quantification of NaMN.
Caption: The logical relationship between matrix effects and quantification inaccuracy.
Caption: A troubleshooting decision tree for overcoming quantification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 6. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 8. metabolomics.se [metabolomics.se]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope dilution - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. google.com [google.com]
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN) Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common interferences and challenges encountered during Nicotinic acid mononucleotide (NaMN) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic assay used for this compound (NaMN)?
A1: The most common enzymatic assay for NaMN involves the enzyme Nicotinamide/Nicotinic acid mononucleotide adenylyltransferase (NMNAT). This enzyme catalyzes the conversion of NaMN and ATP into Nicotinic acid adenine (B156593) dinucleotide (NaAD) and pyrophosphate (PPi). The activity of NMNAT can be measured using various methods, including colorimetric and HPLC-based assays, by monitoring the production of NaAD or the depletion of substrates.
Q2: What is the Preiss-Handler pathway and its relevance to NaMN assays?
A2: The Preiss-Handler pathway is a key metabolic route for the biosynthesis of Nicotinamide adenine dinucleotide (NAD+). In this pathway, nicotinic acid is converted to NaMN by the enzyme nicotinate (B505614) phosphoribosyltransferase (NaPRT). NaMN is then adenylylated by NMNAT to form NaAD, which is subsequently amidated to NAD+. Understanding this pathway is crucial as it provides the context for NaMN metabolism and the function of enzymes like NMNAT that are targeted in assays.
Caption: Troubleshooting high background in NaMN enzymatic assays.
Issue 2: Low or No Enzyme Activity
Q: I am not observing any significant NMNAT activity in my assay. What could be the problem?
A: Several factors can lead to low or no detectable enzyme activity. Consider the following:
-
Suboptimal Assay Conditions:
-
pH and Temperature: NMNAT enzymes have optimal pH and temperature ranges for activity. For example, some NMNATs exhibit broad pH optimums between 6.0 and 9.5. [1] * Solution: Ensure the assay buffer pH is within the optimal range for the specific NMNAT isoform being studied. Perform the assay at the recommended temperature (e.g., 37°C).
-
-
Incorrect Cofactor Concentration: NMNAT activity is dependent on divalent metal ions.
-
Solution: The type and concentration of the divalent metal ion are critical. Mg2+ is often the most effective cation, but others like Ni2+, Zn2+, and Cu2+ can also support activity, while Ca2+ may be inhibitory. [1]Ensure the correct metal ion is present at an optimal concentration.
-
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature (e.g., -80°C) in appropriate buffer conditions. Avoid repeated freeze-thaw cycles.
-
-
Presence of Inhibitors: The sample itself may contain inhibitors of NMNAT.
-
Solution: If inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of NaMN to the sample to see if its conversion is inhibited. Sample dilution or purification may be necessary.
-
Issue 3: Interference from Other Substances
Q: What are some common substances that can interfere with NaMN enzymatic assays?
A: Several classes of compounds can interfere with NaMN assays, either by directly inhibiting the enzyme or by interfering with the detection method.
-
NMNAT Inhibitors: Various compounds have been identified as inhibitors of NMNAT enzymes.
-
Examples: Gallotannin, 2,3-dibromo-1,4-naphthoquinone (B88232) (DBNQ), and 2,3-dichloro-1,4-naphthoquinone (DCNQ) are known inhibitors of NMNAT1. [2][3]* Detergents: Detergents are often used in sample preparation but can interfere with enzymatic activity.
-
Impact: Non-ionic detergents like Triton X-100 and Tween-20 at high concentrations (>1%) can interfere with assays. [4]The choice and concentration of detergent can be critical, as some may denature the enzyme or affect protein-protein interactions.
-
-
Metal Ions: As mentioned, the type and concentration of divalent metal ions are crucial for NMNAT activity. The presence of chelating agents (e.g., EDTA) in the sample can sequester these essential metal ions and inhibit the enzyme.
Quantitative Data Summary
Table 1: IC50 Values of Common NMNAT1 Inhibitors
| Inhibitor | IC50 (µM) | Target Enzyme | Notes |
| 2,3-dibromo-1,4-naphthoquinone (DBNQ) | 0.76 | NMNAT1 | Competes with both NMN and ATP. [2][3] |
| 2,3-dichloro-1,4-naphthoquinone (DCNQ) | 1.17 | NMNAT1 | Potent inhibitor. [2] |
| Gallotannin | ~2 | hNMNAT-3 | Also inhibits other isoforms. [5] |
Table 2: Kinetic Parameters of Mouse NMNAT Isozymes
| Isozyme | Substrate | Km (µM) | kcat (s-1) |
| mNMNAT1 | ATP | 49 ± 5 | 58 ± 2 |
| NMN | 30 ± 3 | ||
| mNMNAT2 | ATP | 130 ± 10 | 12 ± 1 |
| NMN | 110 ± 10 | ||
| mNMNAT3 | ATP | 230 ± 20 | 110 ± 10 |
| NMN | 500 ± 50 |
Data from Orsomando et al. (2012)
Experimental Protocols
Protocol 1: Colorimetric NMNAT1 Activity Assay
This protocol is adapted from a commercially available kit and provides a method for measuring NMNAT1 activity in a 96-well plate format. [6][7] Materials:
-
NMNAT1 enzyme
-
NMNAT Assay Buffer
-
Nicotinamide Mononucleotide (NMN) or this compound (NaMN)
-
ATP
-
Coupled enzyme system (e.g., alcohol dehydrogenase and diaphorase)
-
Colorimetric probe (e.g., WST-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The assay buffer should be at room temperature.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, coupled enzyme system, colorimetric probe, and substrates (NaMN/NMN and ATP).
-
Sample and Control Preparation:
-
Sample Wells: Add the purified enzyme or immunoprecipitated sample to the wells.
-
Positive Control: Add a known amount of active NMNAT1 enzyme.
-
No-Enzyme Control: Add assay buffer instead of the enzyme to determine the background signal.
-
-
Initiate Reaction: Add the reaction mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode. Record readings every 5 minutes for at least 60 minutes at 30°C, protected from light.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
dot
Caption: Workflow for a colorimetric NMNAT1 assay.
Protocol 2: HPLC-Based NMNAT Activity Assay
This method allows for the direct quantification of the product (NaAD) and the substrate (NaMN), offering high specificity. [8][9] Materials:
-
NMNAT enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound (NaMN)
-
ATP
-
MgCl2
-
HPLC system with a C18 column
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MgCl2, NaMN, and ATP.
-
Enzyme Addition: Add the NMNAT enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the nucleotides using a C18 column with an appropriate mobile phase gradient.
-
Quantification: Monitor the elution of NaMN and NaAD by UV absorbance at 260 nm. Quantify the amount of product formed by comparing the peak area to a standard curve of NaAD.
dot
Caption: Workflow for an HPLC-based NMNAT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. content.abcam.com [content.abcam.com]
- 7. NMNAT1 Activity Assay Kit (Colorimetric) (ab221820) | Abcam [abcam.com]
- 8. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues | PLOS One [journals.plos.org]
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of Nicotinic acid mononucleotide (NaMN) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Limited direct research is available on the stability of this compound (NaMN). Much of the following guidance is based on studies of the closely related compound β-Nicotinamide Mononucleotide (NMN) and general principles of nucleotide chemistry. Researchers should validate these strategies for their specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of NaMN in solution | Inappropriate pH: Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of the N-glycosidic bond. | Maintain the pH of the solution within a neutral to weakly acidic range (pH 6.0-7.5). Use a suitable buffer system, such as a phosphate (B84403) buffer, to maintain a stable pH. |
| High temperature: Elevated temperatures significantly increase the rate of chemical degradation. | Prepare and store NaMN solutions at low temperatures. For short-term storage (up to one week), refrigeration at 4°C is recommended. For long-term storage, aliquot and freeze solutions at -20°C or -80°C.[1] | |
| Presence of contaminating enzymes: Nucleotidases or phosphatases in crude biological samples can enzymatically degrade NaMN. | If working with biological matrices, consider heat inactivation or the use of appropriate enzyme inhibitors. Purify NaMN from crude extracts before storage. | |
| Precipitation of NaMN in solution | Low temperature and high concentration: Concentrated solutions of NaMN may precipitate when stored at low temperatures. | Prepare solutions at the working concentration if possible. If a concentrated stock is necessary, allow it to fully equilibrate to room temperature before dilution. |
| Incorrect solvent: While NaMN is water-soluble, its solubility may be limited in certain buffer systems or in the presence of organic co-solvents. | Ensure NaMN is fully dissolved in an appropriate aqueous buffer. Use of an ultrasonic bath can aid in dissolution.[1] | |
| Inconsistent experimental results | Inconsistent storage conditions: Fluctuations in temperature or pH between experiments can lead to variable rates of NaMN degradation. | Strictly control storage conditions. Use calibrated equipment for pH and temperature measurements. Prepare fresh solutions for critical experiments. |
| Photodegradation: Exposure to light, particularly UV light, may contribute to the degradation of NaMN. | Store NaMN solutions in amber or opaque containers to protect them from light.[2][3] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for NaMN solutions?
A1: For optimal stability, NaMN solutions should be stored at low temperatures and protected from light. For short-term storage (up to a week), 4°C is recommended. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Storing solutions in amber or opaque vials will minimize potential photodegradation.[2][3]
Q2: What is the expected shelf-life of NaMN in solution?
Q3: Can I repeatedly freeze and thaw my NaMN solution?
A3: It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of NaMN. It is best practice to aliquot stock solutions into volumes suitable for single experiments before freezing.
Formulation and Buffers
Q4: What is the optimal pH for an NaMN solution?
A4: Based on data for the similar molecule NMN, a neutral to weakly acidic pH range of 6.0 to 7.5 is recommended to minimize degradation.[4] Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of the molecule.
Q5: Which buffer system is best for stabilizing NaMN?
A5: A phosphate buffer system is a suitable choice for maintaining a stable pH in the optimal range for NaMN stability. The buffer concentration should be sufficient to resist pH changes upon the addition of other reagents.
Degradation
Q6: What are the primary degradation products of NaMN?
A6: The primary degradation pathway for NaMN in an aqueous solution is likely the hydrolysis of the N-glycosidic bond, yielding nicotinic acid and D-ribose 5-phosphate. This is analogous to the degradation of NMN, which breaks down into nicotinamide (B372718) and ribose.
Q7: How can I monitor the degradation of NaMN in my samples?
A7: The degradation of NaMN can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A C18 reverse-phase column is typically used, and the separation of NaMN from its primary degradation product, nicotinic acid, can be achieved using a buffered mobile phase.
Experimental Protocols
Protocol 1: Preparation of a Stabilized NaMN Stock Solution
-
Materials:
-
This compound (NaMN) powder
-
Nuclease-free water
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Calibrated pH meter
-
Sterile, amber or opaque microcentrifuge tubes
-
-
Procedure:
-
Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.0 with NaOH or HCl.
-
Filter the buffer solution through a 0.22 µm filter to ensure sterility.
-
Weigh the desired amount of NaMN powder in a sterile container.
-
Add the sterile phosphate buffer to the NaMN powder to achieve the desired final concentration.
-
Gently vortex or sonicate until the NaMN is completely dissolved.
-
Verify the final pH of the solution and adjust if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
-
Protocol 2: HPLC Method for NaMN Stability Assessment
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 7.0) with a gradient of methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 266 nm.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare NaMN solutions in the desired buffers and at different concentrations.
-
Incubate the solutions under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of each solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the chromatogram for the appearance of the nicotinic acid peak and the decrease in the NaMN peak area.
-
Quantify the concentration of NaMN and nicotinic acid by comparing the peak areas to a standard curve.
-
Calculate the percentage of NaMN remaining at each time point to determine the degradation rate.
-
Quantitative Data
| Parameter | Value | Kinetic Equation |
| t0.9 (time for 10% degradation) | 95.58 hours | lg Ct = 0.0057t + 4.8172 |
| t1/2 (half-life) | 860.26 hours |
Data for β-NMN in aqueous solution at room temperature.[4]
Visualizations
Caption: The Preiss-Handler Pathway for NAD+ synthesis.
Caption: Workflow for assessing NaMN stability.
Caption: Factors influencing NaMN stability and mitigation strategies.
References
Technical Support Center: Enhancing Nicotinic Acid Mononucleotide (NaMN) Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Nicotinic acid mononucleotide (NaMN) extraction from biological samples.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during NaMN extraction experiments.
Question: I am observing low yields of NaMN in my final extract. What are the potential causes and solutions?
Answer: Low recovery of NaMN can stem from several factors throughout the experimental workflow. Here are the most common issues and how to address them:
-
Suboptimal Lysis and Homogenization: Incomplete disruption of cells or tissues can trap NaMN, preventing its release into the extraction solvent.
-
Solution: For tissue samples, ensure thorough homogenization on ice using a suitable method (e.g., Dounce homogenizer, bead beater). For cultured cells, ensure complete lysis by using an appropriate lysis buffer and sufficient incubation time.[1]
-
-
Inefficient Extraction Solvent: The choice of extraction solvent is critical for maximizing NaMN recovery.
-
Solution: The optimal solvent can be matrix-dependent. For whole blood, pure water has been shown to be an effective extraction solvent for NAD+ and its precursors.[2] For tissues and cells, a common and effective extraction solvent is a cold mixture of acetonitrile (B52724):methanol:water (40:40:20) with 0.1 M formic acid, as it can decrease the interconversion of NAD+ metabolites.[3] It is recommended to test different solvent systems to determine the best option for your specific sample type.
-
-
Analyte Degradation: NaMN, like other NAD+ metabolites, can be unstable and prone to degradation, especially at room temperature or non-neutral pH.[4]
-
Solution: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation. Immediately after extraction, samples should be neutralized to avoid acid-catalyzed degradation if an acidic solvent was used.[3] It is also crucial to keep samples frozen and protected from light for long-term storage.[5]
-
-
Suboptimal Phase Separation: If using a liquid-liquid extraction method, poor separation of the aqueous and organic phases can lead to loss of NaMN in the organic phase or at the interface.
-
Solution: Ensure complete phase separation by adequate centrifugation time and speed. Carefully collect the aqueous phase (where NaMN is expected to be) without disturbing the interface.
-
Question: My NaMN measurements show high variability between replicate samples. What could be causing this?
Answer: High variability in NaMN measurements often points to inconsistencies in sample handling and processing.
-
Inconsistent Sample Collection and Storage: The stability of NaMN is highly dependent on storage conditions. Variations in the time between sample collection and freezing, or freeze-thaw cycles, can lead to differential degradation.[6]
-
Solution: Standardize your sample collection and processing workflow. Once collected, immediately flash-freeze samples in liquid nitrogen and store them at -80°C until extraction. Minimize freeze-thaw cycles by aliquoting samples before freezing.
-
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions or small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and appropriate pipetting techniques, especially when handling viscous lysates or organic solvents.
-
-
Matrix Effects in LC-MS/MS Analysis: The presence of other molecules in the sample matrix can interfere with the ionization of NaMN in the mass spectrometer, leading to ion suppression or enhancement and, consequently, variable quantification.[7][8][9]
-
Solution: To mitigate matrix effects, you can dilute your sample, though this may compromise sensitivity.[10] Implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can also help remove interfering compounds.[11] The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for NaMN.[8]
-
Question: I am seeing unexpected peaks or shifts in retention time in my LC-MS/MS chromatogram. What could be the issue?
Answer: Unexpected chromatographic behavior can be due to a variety of factors related to the sample, the extraction process, or the analytical instrumentation.
-
Sample Contamination: Contamination from various sources (e.g., plastics, detergents) can introduce interfering compounds.
-
Solution: Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable, sterile plastics.
-
-
Analyte Conversion: NaMN can be converted to other NAD+ metabolites during extraction or storage.
-
Solution: As mentioned previously, maintaining cold temperatures and neutral pH (after extraction) is crucial to prevent the conversion of NaMN.
-
-
Column Degradation: Over time, the performance of the liquid chromatography column can degrade, leading to peak tailing, broadening, or shifts in retention time.
-
Solution: Follow the manufacturer's guidelines for column washing and regeneration. If performance does not improve, the column may need to be replaced.
-
Data Presentation
Table 1: Comparison of Extraction Solvent Systems for NAD+ Metabolites
| Solvent System | Sample Type | Key Advantages | Considerations |
| Water | Whole Blood | High extraction efficiency for NAD+ and NMN.[2] | May not be as effective for tissues with high lipid content. |
| Acetonitrile:Methanol:Water (40:40:20) with 0.1 M Formic Acid | Tissues, Cultured Cells | Decreases interconversion of NAD+ metabolites.[3] | Requires immediate neutralization after extraction to prevent acid-catalyzed degradation of reduced forms (NADH, NADPH).[3] |
| Methanol | Plant Tissues | Effective for extracting a broad range of polar metabolites.[12] | Extraction time can influence recovery rates.[12] |
| Ethanol | Plant Tissues | Another effective polar solvent for metabolite extraction.[13] | Sonication can improve extraction efficiency.[13] |
Table 2: Stability of NAD+ and NMN in Human Whole Blood at 4°C
| Storage Duration | NAD+ Stability (Mean % ± SD)[2] | NMN Stability (Mean % ± SD)[2] |
| 2 Days | 123.7% ± 23.8% | Not Reported |
| 1 Week | 134.9% ± 19.8% | Not Reported |
| 2 Weeks | 101.5% ± 17.8% | Concentrations in most samples were below the limit of quantification. |
| 1 Month | 64.4% ± 5.9% | Not Reported |
Experimental Protocols
Protocol 1: NaMN Extraction from Whole Blood
This protocol is adapted from a method for NAD+ and NMN measurement in human whole blood.[2]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Aliquoting: Immediately after collection, aliquot the whole blood into microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C until analysis.
-
Extraction: a. On the day of extraction, place the frozen blood sample tube on ice. b. Add 300 µL of ice-cold water (as the extraction buffer) containing an appropriate internal standard (e.g., stable isotope-labeled NaMN). c. Mix thoroughly using a vortex or a micromixer for 30 minutes at 4°C. d. Add a twofold volume of acetonitrile (600 µL) to precipitate proteins. e. Vortex briefly and then centrifuge at high speed (e.g., 24,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: NaMN Extraction from Liver Tissue
This protocol provides a general framework for NaMN extraction from soft tissues like the liver.
-
Sample Collection and Storage: a. Excise the liver tissue immediately after sacrifice. b. Perfuse with ice-cold PBS to remove blood.[14] c. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenization: a. Weigh a small piece of frozen tissue (e.g., 20-30 mg) and place it in a pre-chilled homogenization tube.[14] b. Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer or a specific metabolite extraction buffer) supplemented with protease inhibitors.[14] c. Homogenize the tissue thoroughly on ice using a Dounce homogenizer or a bead beater until no visible tissue fragments remain.[14]
-
Extraction: a. To the homogenate, add an equal volume of an ice-cold extraction solvent (e.g., acetonitrile:methanol:water with formic acid). b. Vortex vigorously for 1 minute. c. Incubate on ice for 10-15 minutes to allow for complete protein precipitation. d. Centrifuge at maximum speed for 15 minutes at 4°C.
-
Sample Analysis: a. Collect the supernatant, being careful not to disturb the protein pellet. b. Transfer the supernatant to a new microcentrifuge tube. c. If an acidic extraction solvent was used, neutralize the sample with a suitable base (e.g., ammonium (B1175870) bicarbonate). d. The sample is now ready for LC-MS/MS analysis.
Protocol 3: NaMN Extraction from Adherent Cultured Cells
This protocol is a general guide for extracting NaMN from adherent cell cultures.
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Harvesting: a. Place the culture dish on ice and aspirate the growth medium. b. Quickly wash the cells with ice-cold PBS to remove any residual medium. c. Add a small volume (e.g., 80 µL for a 6 cm dish) of a denaturing protein sample buffer or a specific metabolite lysis buffer directly to the plate.[15] d. Use a cell scraper to detach the cells and ensure they are fully lysed in the buffer. The solution will become viscous.[15]
-
Extraction: a. Transfer the viscous cell lysate to a microcentrifuge tube. b. Add an appropriate volume of ice-cold extraction solvent (e.g., acetonitrile:methanol:water with formic acid). c. Vortex thoroughly to mix and precipitate proteins. d. Incubate on ice for 10 minutes. e. Centrifuge at high speed for 10-15 minutes at 4°C.
-
Sample Analysis: a. Collect the supernatant for LC-MS/MS analysis. b. Neutralize the sample if an acidic extraction solvent was used.
Mandatory Visualization
Caption: General workflow for NaMN extraction from biological samples.
Caption: Simplified overview of NAD+ biosynthesis pathways.
References
- 1. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. robe-materiel-medical.com [robe-materiel-medical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinamide Mononucleotide Administration Amends Protein Acetylome of Aged Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Nicotinic Acid Mononucleotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor retention of Nicotinic acid mononucleotide (NAMN) on C18 columns.
Clarification: this compound (NAMN) vs. Nicotinamide Mononucleotide (NMN)
It is crucial to distinguish between this compound (NAMN) and Nicotinamide mononucleotide (NMN). NAMN possesses a carboxylic acid group, making it an acidic compound, while NMN has a carboxamide group. This structural difference significantly impacts their chromatographic behavior, particularly in response to mobile phase pH. This guide focuses specifically on troubleshooting the retention of NAMN.
Frequently Asked Questions (FAQs)
Q1: Why do I see poor or no retention of this compound (NAMN) on my C18 column?
A1: Poor retention of NAMN on a standard C18 column is common and expected due to its high polarity and anionic nature at neutral pH. C18 columns primarily retain analytes through hydrophobic interactions. Highly polar molecules like NAMN have limited interaction with the nonpolar stationary phase and are often eluted at or near the column's void volume. At pH values above its pKa (approximately 2.4 and 4.75 for the carboxylic acid and phosphate (B84403) groups, respectively), NAMN is ionized, further decreasing its retention on a reversed-phase column.
Q2: How does mobile phase pH affect the retention of NAMN on a C18 column?
A2: Mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like NAMN. To increase retention on a C18 column, the mobile phase pH should be adjusted to suppress the ionization of NAMN's carboxylic acid and phosphate functional groups. By operating at a low pH (e.g., pH 2-3), NAMN will be in its less polar, protonated form, which can interact more strongly with the C18 stationary phase, leading to increased retention.[1]
Q3: Can I run a 100% aqueous mobile phase to improve retention?
A3: While reducing the organic solvent content in the mobile phase generally increases the retention of polar compounds, running a 100% aqueous mobile phase on a conventional C18 column can lead to a phenomenon known as "phase collapse" or "dewetting." This results in a significant loss of retention and reproducibility. It is advisable to use columns specifically designed for use in highly aqueous mobile phases or to maintain a low percentage (at least 5%) of organic solvent in your mobile phase.
Q4: What are the alternatives to standard C18 columns for NAMN analysis?
A4: When optimizing a C18 method is insufficient, several alternative chromatographic techniques can provide better retention and separation for NAMN:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase. It is well-suited for retaining and separating very polar compounds like NAMN.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for simultaneous retention of compounds with a wide range of polarities.
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that forms a neutral complex with the charged analyte, which can then be retained by a reversed-phase column.
Troubleshooting Guide: Poor Retention of NAMN
Issue 1: NAMN Elutes at the Void Volume with a Standard C18 Method
Cause: Insufficient interaction between the polar, anionic NAMN and the nonpolar C18 stationary phase.
Solutions:
-
Mobile Phase pH Adjustment:
-
Decrease Organic Solvent Concentration:
-
Recommendation: Reduce the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. Start with a low organic concentration (e.g., 5-10%) and adjust as needed. Be cautious of phase collapse with standard C18 columns if the organic content is below 5%.
-
-
Use a C18 Column Designed for Polar Analytes:
-
Recommendation: Employ a C18 column with a polar-embedded or polar-endcapped stationary phase. These columns are more stable in highly aqueous mobile phases and provide enhanced retention for polar compounds.
-
Issue 2: Persistent Poor Retention After pH and Solvent Adjustment
Cause: The inherent high polarity of NAMN may still prevent adequate retention even with optimized reversed-phase conditions.
Solutions:
-
Implement Ion-Pairing Chromatography:
-
Recommendation: Add an ion-pairing reagent to the mobile phase. For the anionic NAMN, a cationic ion-pairing reagent like tetrabutylammonium (B224687) (TBA) or an alkyl amine is suitable. The ion-pairing reagent forms a neutral ion pair with NAMN, which is then retained by the C18 column.
-
Caution: Ion-pairing reagents can be difficult to remove from the column and HPLC system. It is often recommended to dedicate a column for ion-pairing applications.
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Recommendation: Use a HILIC column (e.g., amide, silica (B1680970), or zwitterionic stationary phase). HILIC is an excellent alternative for retaining highly polar compounds. The mobile phase typically consists of a high percentage of acetonitrile with a small amount of aqueous buffer.
-
Issue 3: Poor Peak Shape (Tailing or Fronting) for NAMN
Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, column overload, or extra-column effects.
Solutions:
-
Address Peak Tailing:
-
Secondary Interactions: Tailing of acidic compounds like NAMN can occur due to interactions with residual silanols on the silica support of the C18 column. Operating at a low pH (as recommended for retention) can help minimize these interactions. Using a highly deactivated, end-capped column is also beneficial.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting.
-
Blocked Column Frit: If all peaks in the chromatogram are tailing, the column inlet frit may be partially blocked. Try back-flushing the column.
-
-
Address Peak Fronting:
-
Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Severe column overload can also manifest as fronting peaks.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with pH Control
This protocol is a starting point for improving NAMN retention on a standard C18 column by optimizing the mobile phase pH.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Sodium Phosphate Monobasic (NaH2PO4) |
| Mobile Phase B | Methanol[1] |
| pH Adjustment | Adjust pH of Mobile Phase A to 3.0 with phosphoric acid[1] |
| Gradient | Isocratic |
| Composition | 90% Mobile Phase A / 10% Mobile Phase B[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 261 nm[1] |
| Injection Volume | 10 µL |
Protocol 2: Ion-Pairing Reversed-Phase HPLC
This protocol utilizes an ion-pairing reagent to enhance the retention of NAMN on a C18 column.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Nucleosil 100-C18) |
| Mobile Phase | Acetonitrile, Triethylamine, Sodium Heptanesulfonate |
| Composition | 22% Acetonitrile, 0.5% Triethylamine, 0.01 M Sodium Heptanesulfonate, adjusted to pH 3.2 |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV or Fluorescence (derivatization may be required for fluorescence) |
| Injection Volume | 20 µL |
Protocol 3: HILIC Method
This protocol is an alternative approach using a HILIC column for superior retention of NAMN.
| Parameter | Recommended Condition |
| Column | HILIC Amide (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Acetonitrile[2] |
| Mobile Phase B | 100 mM Ammonium Formate in water[2] |
| Elution | Isocratic |
| Composition | 65% Mobile Phase A / 35% Mobile Phase B[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[2] |
| Detection | UV at 261 nm[2] |
| Injection Volume | 15 µL[2] |
Data Presentation
Table 1: Comparison of Chromatographic Approaches for NAMN Analysis
| Method | Stationary Phase | Mobile Phase Principle | Key Advantage | Potential Challenge |
| Reversed-Phase | C18 | Low pH to suppress ionization | Utilizes common lab instrumentation and columns | May still provide limited retention |
| Ion-Pairing RP | C18 | Addition of an ion-pairing reagent to form a neutral complex | Significant increase in retention on C18 columns | Column and system contamination; complex mobile phase |
| HILIC | Polar (e.g., Amide) | High organic content with an aqueous modifier | Excellent retention for very polar compounds | Different selectivity; requires careful equilibration |
Visualizations
Caption: Troubleshooting workflow for poor NAMN retention.
Caption: Effect of mobile phase pH on NAMN retention on a C18 column.
References
Minimizing byproduct formation in chemical synthesis of Nicotinic acid mononucleotide
Welcome to the Technical Support Center for the chemical synthesis of Nicotinic Acid Mononucleotide (NaMN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help minimize byproduct formation and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the chemical synthesis of NaMN?
A1: The chemical synthesis of NaMN, particularly when starting from a protected nicotinic acid riboside derivative like ethyl nicotinate (B505614) riboside, typically involves phosphorylation and subsequent deprotection steps. Common byproducts can include:
-
Unreacted Starting Material: Incomplete phosphorylation of the nicotinic acid riboside derivative.
-
Phosphorylated Intermediates: Such as ethyl nicotinate mononucleotide, if the hydrolysis of the ethyl ester is incomplete.
-
Di-phosphorylated or Cyclo-phosphorylated Species: Over-reaction during the phosphorylation step, especially when using aggressive phosphorylating agents like phosphorus oxychloride, can lead to the formation of these byproducts.
-
Anomers (α-NaMN): While the biological activity is associated with the β-anomer, some chemical synthesis methods may produce the inactive α-anomer.[1]
-
Degradation Products: Hydrolysis of the glycosidic bond under harsh acidic or basic conditions can lead to the formation of nicotinic acid and ribose-5-phosphate.
Q2: My NaMN yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in NaMN synthesis can stem from several factors:
-
Incomplete Phosphorylation: The phosphorylation of the riboside is a critical step. Ensure your phosphorylating agent is fresh and the reaction is carried out under strictly anhydrous conditions until the quenching step. The reaction temperature should be carefully controlled, as higher temperatures can lead to degradation.
-
Suboptimal Hydrolysis Conditions: If you are using a protected intermediate, the deprotection step (e.g., hydrolysis of an ester) must go to completion. Monitor the reaction progress using techniques like HPLC or TLC. The pH and temperature of the hydrolysis are critical parameters to optimize.
-
Product Degradation: NaMN can be sensitive to harsh pH conditions. Maintaining a pH range of 6-7.5 during workup and purification is crucial to prevent degradation.[2]
-
Losses during Purification: NaMN is a polar molecule, which can make purification challenging. Losses can occur during extraction and chromatographic steps. Ion-exchange chromatography or reverse-phase chromatography with an appropriate ion-pairing agent can be effective for purification.
Q3: How can I effectively purify NaMN from the reaction mixture?
A3: Purification of NaMN typically involves chromatographic techniques due to the presence of structurally similar byproducts and starting materials.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying nucleotides. A C18 column is often used with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile.[3]
-
Ion-Exchange Chromatography: Given that NaMN is a negatively charged molecule at neutral pH, anion-exchange chromatography can be a very effective purification method. A step or gradient elution with an increasing salt concentration is typically used to elute the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chemical synthesis of NaMN.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of NaMN | Incomplete phosphorylation of the starting nucleoside. | - Ensure the phosphorylating agent (e.g., POCl₃) is fresh and handled under anhydrous conditions.- Optimize the stoichiometry of the phosphorylating agent.- Control the reaction temperature carefully; lower temperatures (e.g., 0°C) are often preferred to minimize side reactions. |
| Inefficient hydrolysis of the protecting group (e.g., ethyl ester). | - Monitor the hydrolysis step by HPLC to ensure complete conversion.- Adjust the pH and temperature of the hydrolysis. Basic hydrolysis with a suitable base followed by neutralization is a common approach. | |
| Degradation of the product during workup or purification. | - Maintain a neutral to slightly acidic pH (6.0-7.5) during all purification steps.[2]- Avoid prolonged exposure to high temperatures. | |
| Presence of Multiple Peaks in HPLC Analysis | Formation of regioisomers or anomers. | - The choice of protecting groups and glycosylation method can influence the anomeric selectivity. Consider using stereoselective synthesis methods if α-anomer formation is significant.[1] |
| Over-phosphorylation leading to di- or tri-phosphate byproducts. | - Reduce the amount of phosphorylating agent used.- Shorten the reaction time for the phosphorylation step. | |
| Incomplete reaction at either the phosphorylation or hydrolysis stage. | - Analyze the retention times of the starting material and the intermediate to identify the unreacted species.- Optimize the reaction conditions for the incomplete step as described above. | |
| Difficulty in Isolating Pure NaMN | Co-elution of byproducts with the desired product. | - Optimize the chromatography conditions. For RP-HPLC, adjust the gradient slope, mobile phase composition, and pH.- For ion-exchange chromatography, modify the salt gradient and pH. |
| Presence of inorganic salts from the reaction workup. | - Use a desalting step, such as size-exclusion chromatography or dialysis, before the final purification. |
Experimental Protocols
A common route for the chemical synthesis of this compound (NaMN) involves the phosphorylation of a protected nicotinic acid riboside, followed by deprotection.
Example Protocol: Synthesis of NaMN from Ethyl Nicotinate Riboside
-
Phosphorylation of Ethyl Nicotinate Riboside:
-
Dissolve ethyl nicotinate riboside in a suitable anhydrous solvent (e.g., trimethyl phosphate) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The stoichiometry should be carefully optimized, but an excess of POCl₃ is typically used.
-
Maintain the reaction at 0°C for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or HPLC.
-
Quench the reaction by slowly adding it to a chilled aqueous solution or ice.
-
-
Hydrolysis of Ethyl Nicotinate Mononucleotide:
-
Adjust the pH of the quenched reaction mixture to a basic pH (e.g., pH 9-10) using a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to facilitate the hydrolysis of the ethyl ester.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by HPLC.
-
Neutralize the reaction mixture to approximately pH 7.
-
-
Purification of NaMN:
-
The crude NaMN solution can be purified by anion-exchange chromatography.
-
Load the neutralized solution onto a suitable anion-exchange column (e.g., DEAE-Sephadex or a strong anion-exchange resin).
-
Wash the column with water or a low-concentration buffer to remove uncharged and weakly bound impurities.
-
Elute the NaMN using a linear gradient of a salt solution (e.g., triethylammonium (B8662869) bicarbonate or sodium chloride).
-
Collect fractions and analyze them by HPLC.
-
Pool the fractions containing pure NaMN and desalt if necessary.
-
Lyophilize the final solution to obtain pure NaMN as a solid.
-
Visualizations
Caption: Chemical synthesis and purification workflow for this compound (NaMN).
Caption: Troubleshooting decision tree for byproduct formation in NaMN synthesis.
Caption: NaMN's central role in the Preiss-Handler pathway for NAD+ biosynthesis.
References
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN) Detection by Mass Spectrometry
Welcome to the technical support center for the sensitive detection of Nicotinic acid mononucleotide (NaMN) by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of NaMN analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting NaMN?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of NaMN and other NAD+ metabolites.[1][2] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing interferences from complex biological matrices.[1][3]
Q2: What type of liquid chromatography is best suited for NaMN analysis?
A2: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for NaMN analysis.[1]
-
Reversed-Phase (RP-HPLC): Often utilizing C18 columns, RP-HPLC is a robust and common technique.[1][4] Gradient elution with an acidic mobile phase (e.g., containing formic acid) is typically employed.[3][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide better retention for polar compounds like NaMN.[6]
The choice between RP and HILIC depends on the specific sample matrix and whether simultaneous analysis of other, more or less polar, NAD+ metabolites is required.
Q3: How can I overcome the issue of matrix effects in my samples?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge.[5][7] Several strategies can mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standards: This is the most effective method. A known amount of a stable isotope-labeled version of NaMN is spiked into the sample. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction during data analysis.[5][7][] A double isotope-mediated LC-MS/MS (dimeLC-MS/MS) approach has been shown to significantly improve accuracy by accounting for both matrix effects and recovery efficiency.[5][7][9]
-
Effective Sample Preparation: Thorough sample cleanup, such as protein precipitation followed by solid-phase extraction (SPE), can remove many interfering compounds.[3][4]
-
Chromatographic Separation: Optimizing the LC method to separate NaMN from co-eluting matrix components is crucial.[10]
Q4: What are the typical mass transitions for NaMN in MRM mode?
A4: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ of NaMN is monitored as the precursor ion. This is then fragmented in the collision cell to produce specific product ions. While the exact mass transitions should be optimized for your specific instrument, a common transition for the related compound nicotinamide (B372718) mononucleotide (NMN) is m/z 335 → 123.[11][12] For NaMN, the precursor ion would be different and would need to be determined based on its molecular weight. Optimization is typically performed by infusing a pure standard of NaMN into the mass spectrometer.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during NaMN analysis by LC-MS/MS.
Issue 1: Low or No NaMN Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Review your extraction protocol. Ensure complete cell lysis and protein precipitation. Perchloric acid (PCA) or acetonitrile (B52724) are commonly used.[3][5] Consider optimizing the solvent-to-sample ratio and extraction time. |
| Analyte Degradation | NaMN can be unstable. Keep samples on ice during processing and store them at -80°C.[1] Prepare fresh samples if degradation is suspected.[13] |
| Suboptimal Mass Spectrometer Settings | Ensure the mass spectrometer is properly tuned and calibrated.[14] Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates) for NaMN.[13] Infuse a standard solution to maximize the signal. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for NaMN. Optimize collision energy for the specific transitions. |
| LC Method Issues | Check for proper column equilibration and mobile phase composition.[13] Ensure the gradient is appropriate to elute NaMN. A blocked column or leaks in the system can also lead to signal loss.[13][14] |
Issue 2: Poor Peak Shape or Broad Peaks
| Potential Cause | Troubleshooting Steps |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | The sample solvent should be compatible with the initial mobile phase. If possible, reconstitute the final extract in the initial mobile phase.[3] |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it.[14] Ensure the mobile phase pH is within the stable range for the column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[10] Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a strong solvent like isopropanol. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method, using a strong solvent.[14] Inject blank samples between experimental samples to check for carryover. |
| Non-Volatile Buffers | Avoid using non-volatile buffers (e.g., phosphate (B84403) buffers) in the mobile phase as they can contaminate the MS source. Formic acid or ammonium (B1175870) acetate (B1210297) are common choices.[1] |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of NaMN from biological tissues.
-
Homogenize approximately 20-30 mg of frozen tissue in a pre-chilled tube with 500 µL of ice-cold 75% acetonitrile.
-
Add an appropriate amount of stable isotope-labeled NaMN internal standard.
-
Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[3]
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical Limit of Quantification (LOQ) values for NaMN and related compounds achieved by sensitive LC-MS/MS methods.
| Compound | Limit of Quantification (LOQ) | Reference |
| Nicotinamide Mononucleotide (NMN) | 0.035 pmol | [11] |
| Nicotinamide Adenine Dinucleotide (NAD) | 0.861 pmol | [11] |
| Nicotinic Acid Riboside (NaR) | 0.0002 pmol | [11] |
| Nicotinamide (Nam) | 3.593 pmol | [11] |
Note: These values can vary depending on the instrument, method, and sample matrix.
Visualizations
NAD+ Biosynthesis Pathways
The following diagram illustrates the key metabolic pathways leading to the synthesis of NAD+, including the route through NaMN.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Nicotinic Acid Mononucleotide (NAMN) Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the chromatographic analysis of Nicotinic acid mononucleotide (NAMN).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Excessive Baseline Noise in the Chromatogram
Q: My chromatogram shows a noisy baseline, making it difficult to accurately integrate the NAMN peak. What are the potential causes and how can I resolve this?
A: Baseline noise in HPLC and LC-MS analysis can originate from several sources. A systematic approach is crucial to identify and eliminate the root cause.
Potential Causes and Solutions:
| Cause Category | Specific Issue | Recommended Solution(s) |
| Mobile Phase | Impurities or low-quality solvents. | Use HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter.[1] |
| Dissolved gases in the mobile phase. | Degas the mobile phase using an inline degasser, helium sparging, or sonication.[1][2][3] Inadequate degassing can lead to bubble formation in the detector cell.[4] | |
| Inconsistent mixing or proportioning. | If using a gradient, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase can sometimes provide a quieter baseline.[1] | |
| Microbial growth in the aqueous mobile phase. | Prepare fresh mobile phase daily and do not store aqueous buffers for extended periods. | |
| HPLC/LC System | Pump pulsations or faulty check valves. | A pulsating baseline that correlates with the pump strokes may indicate a pump issue.[2] Regular maintenance of pump seals and check valves is recommended. |
| Leaks in the system. | Check all fittings and connections for any signs of leakage. Even a small leak can introduce noise. | |
| Contamination in the injector, column, or detector. | Flush the system with a strong solvent (e.g., isopropanol, followed by water) to remove contaminants. A systematic approach of removing components (column, injector) from the flow path can help isolate the source of contamination. | |
| Detector (UV/PDA) | Deteriorating or unstable lamp. | UV detector lamps have a finite lifetime. A flickering lamp can be a significant source of noise. Monitor the lamp's energy output and replace it if it's low or unstable.[4] |
| Contaminated or dirty flow cell. | Flush the flow cell with appropriate solvents. In some cases, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, but check detector manual for compatibility) may be necessary.[4] | |
| Inappropriate wavelength setting. | Ensure the detection wavelength is set to the absorbance maximum of NAMN (around 260-266 nm) and not on a steep slope of the absorbance spectrum.[5][6] | |
| Column | Column contamination or degradation. | Use a guard column to protect the analytical column from contaminants in the sample. If the column is suspected, replace it with a new one to see if the noise is resolved. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. Significant differences between the column temperature and the ambient temperature of the detector can cause baseline drift and noise.[2][4] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: The NAMN peak in my chromatogram is tailing (or fronting/split). What could be the cause and how can I improve the peak shape?
A: Poor peak shape can compromise resolution and lead to inaccurate quantification. The causes are often related to interactions between the analyte, the stationary phase, and the mobile phase.
Potential Causes and Solutions:
| Peak Shape Anomaly | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase. | For silica-based columns, residual silanol (B1196071) groups can interact with the polar NAMN molecule. Lowering the mobile phase pH (e.g., to pH 3 with phosphate (B84403) buffer) can suppress silanol ionization and reduce tailing.[5] Using a highly inert, end-capped column is also recommended. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. |
| Column overload. | Similar to peak tailing, reduce the amount of analyte injected onto the column. | |
| Split Peaks | Clogged frit or partially blocked column inlet. | Reverse-flush the column (if permitted by the manufacturer) at a low flow rate. If the problem persists, the column may need to be replaced. |
| Inconsistent injection. | Ensure the autosampler is functioning correctly and that the injection volume is consistent. | |
| Co-elution with an interfering compound. | Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to resolve the two peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for NAMN standards and samples to prevent degradation?
A1: NAMN is susceptible to degradation, particularly at high temperatures and in strong acidic or alkaline conditions. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It is most stable in neutral or weakly acidic aqueous solutions. Avoid repeated freeze-thaw cycles.
Q2: I am using LC-MS and suspect matrix effects are impacting my NAMN quantification. How can I identify and mitigate this?
A2: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS.
-
Identification:
-
Post-column infusion: Infuse a constant flow of a pure NAMN standard into the mobile phase after the analytical column and inject a blank matrix extract. Dips or peaks in the NAMN signal indicate regions of ion suppression or enhancement.
-
Matrix factor calculation: Compare the peak area of NAMN in a post-extraction spiked blank matrix sample to the peak area of NAMN in a neat solution at the same concentration. A ratio significantly different from 1 indicates a matrix effect.[7]
-
-
Mitigation:
-
Improved sample preparation: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic separation: Optimize your HPLC method to separate NAMN from the interfering compounds. This may involve adjusting the gradient, changing the mobile phase, or using a different column chemistry (e.g., HILIC).
-
Use of an internal standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for NAMN. The SIL-IS will co-elute with NAMN and experience the same matrix effects, allowing for accurate quantification.
-
Q3: What type of column is best suited for NAMN analysis?
A3: The choice of column depends on the analytical technique and the sample matrix.
-
Reversed-Phase (RP) HPLC: C18 columns are commonly used for the analysis of NAMN and related compounds.[5] A polar-endcapped C18 can provide better retention and peak shape for polar molecules like NAMN.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like NAMN, especially when analyzing complex biological matrices. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q4: What are typical mobile phases used for NAMN analysis?
A4:
-
Reversed-Phase: Aqueous buffers with an organic modifier are typical. For example, a 10 mM phosphate buffer at pH 3 with a small percentage of methanol (B129727) (e.g., 10%) has been shown to be effective.[5] For LC-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.
-
HILIC: A high concentration of acetonitrile (B52724) (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is used.
Data Presentation
Table 1: Typical Performance Characteristics of NAMN Analytical Methods
| Parameter | HPLC-UV/PDA | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[5][8] | > 0.99[7] |
| Limit of Detection (LOD) | 0.4 - 0.45 mg/kg[5] | Can be in the low nM range. |
| Limit of Quantification (LOQ) | 1.3 - 1.5 mg/kg[5] | Can be in the low nM range. |
| Accuracy (Recovery) | 95.5 - 103.0%[5] | Typically 90-110% |
| Precision (RSD) | < 5%[5] | < 15% |
| Typical Retention Time | Highly method-dependent, but can be in the range of 5-10 minutes on a C18 column.[9] | Shorter retention times are often achievable with UPLC systems. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for NAMN Quantification
This protocol is a starting point and may require optimization for your specific instrument and sample type.
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM potassium phosphate buffer pH 3.0 : Methanol (90:10, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 261 nm.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a weaker solvent (e.g., water). Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve prepared with pure NAMN standard.
Protocol 2: General LC-MS/MS Method for NAMN Quantification in Biological Samples
This protocol is a general guideline and will require significant optimization and validation.
-
Chromatographic System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC or a polar-endcapped C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (for HILIC) or a low percentage (for reversed-phase) and ramp to elute NAMN.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive ESI is commonly used for NAMN.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for NAMN should be optimized on your instrument.
-
Sample Preparation: Protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration is a common approach for plasma or tissue homogenates.[7]
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate results.
Mandatory Visualizations
Caption: Experimental workflow for NAMN analysis.
Caption: The NAD+ Salvage Pathway.
Caption: The Preiss-Handler Pathway for NAD+ synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Shimadzu Baseline Disturbance [shimadzu.nl]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 9. Reversed-phase high-performance liquid chromatography of this compound for measurement of quinolinate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinolinate Phosphoribosyltransferase (QPRT)
Welcome to the technical support center for quinolinate phosphoribosyltransferase (QPRT) reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the function of quinolinate phosphoribosyltransferase (QPRT)?
A1: Quinolinate phosphoribosyltransferase (QPRT), also known as QPRTase, is a key enzyme in the de novo biosynthesis pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It catalyzes the conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN), releasing pyrophosphate (PPi) and carbon dioxide (CO2) in the process.
Q2: Why is it important to optimize the reaction conditions for QPRT?
A2: Optimizing reaction conditions is crucial for obtaining accurate and reproducible kinetic data. Factors such as pH, temperature, and substrate concentrations can significantly impact the enzyme's activity. For drug discovery and development, optimized conditions are essential for screening potential inhibitors or activators.
Q3: What are the typical substrates and cofactors for the QPRT reaction?
A3: The primary substrates for QPRT are quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP). The reaction is also dependent on the presence of a divalent metal ion as a cofactor, with magnesium chloride (MgCl2) being the most commonly used.
Q4: How is QPRT activity typically measured?
A4: QPRT activity is commonly measured using a continuous UV spectrophotometric assay. This method monitors the increase in absorbance at a specific wavelength (e.g., 266 nm) that results from the formation of the product, this compound (NAMN).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Incorrect pH or temperature: The enzyme may be inactive outside its optimal range. 2. Degraded enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of activity. 3. Missing cofactor: The absence of Mg2+ will prevent the reaction. 4. Inactive substrate(s): Quinolinic acid or PRPP may have degraded. 5. Presence of an inhibitor: Contaminants in the sample or reagents may be inhibiting the enzyme. | 1. Verify the pH of your buffer and the temperature of your assay. Optimal conditions can vary by species (see Table 1). 2. Use a fresh aliquot of enzyme and avoid repeated freeze-thaw cycles. 3. Ensure that MgCl2 is included in the reaction mixture at the appropriate concentration. 4. Use fresh, high-quality substrates. 5. Run a control reaction with a known active enzyme sample. If the problem persists, consider purifying your reagents. |
| High background signal | 1. Substrate instability: PRPP can hydrolyze over time, leading to a high initial absorbance. 2. Contaminated reagents: Impurities in the buffer or substrates may absorb at the detection wavelength. | 1. Prepare PRPP solutions fresh before each experiment. 2. Use high-purity reagents and ultrapure water. Run a blank reaction without the enzyme to measure the background absorbance. |
| Non-linear reaction rate | 1. Substrate depletion: If the initial substrate concentration is too low, it may be quickly consumed, leading to a decrease in the reaction rate. 2. Product inhibition: Accumulation of products, such as pyrophosphate, can inhibit the enzyme. 3. Enzyme instability: The enzyme may be losing activity over the course of the assay. | 1. Increase the initial concentrations of quinolinic acid and PRPP. 2. Measure the initial reaction rate before significant product accumulation occurs. 3. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability. |
| Reaction rate is too fast to measure accurately | 1. Enzyme concentration is too high: An excess of enzyme will lead to a very rapid reaction. | 1. Dilute the enzyme sample to achieve a slower, measurable reaction rate. |
Experimental Protocols
Continuous UV Spectrophotometric Assay for QPRT Activity
This protocol is adapted from established methods for measuring QPRT activity.
Materials:
-
Purified QPRT enzyme
-
Quinolinic acid (QA)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (or other suitable buffer)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare Reagent Stocks:
-
1 M Potassium phosphate buffer (adjust to the desired pH, e.g., 7.2 for human QPRT).
-
100 mM Quinolinic acid in water.
-
100 mM 5-phosphoribosyl-1-pyrophosphate (PRPP) in water (prepare fresh).
-
1 M Magnesium chloride (MgCl2).
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 1 mL for a standard cuvette) with the following final concentrations:
-
50 mM Potassium phosphate buffer
-
6 mM MgCl2
-
0.3 mM Quinolinic acid
-
0.1 mM PRPP
-
-
The final component to be added is the enzyme.
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to read absorbance at 266 nm.
-
Equilibrate the instrument to the desired temperature (e.g., 37°C for human QPRT).
-
-
Initiate and Measure the Reaction:
-
Add a known amount of purified QPRT enzyme to the reaction mixture.
-
Quickly mix by gentle pipetting and transfer to the cuvette.
-
Place the cuvette in the spectrophotometer and immediately start recording the absorbance at 266 nm over a period of time (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of product formation can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of NAMN at 266 nm, c is the change in concentration, and l is the path length of the cuvette.
-
Data Presentation
Table 1: Optimal Reaction Conditions for QPRT from Different Species
| Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Homo sapiens | 7.2 | 37 | [2] |
| Mycobacterium tuberculosis | 9.2 | 60 | |
| Salmonella typhimurium | 7.2 | Not specified | [3] |
Table 2: Kinetic Parameters of QPRT from Different Species
| Organism | Substrate | Km (µM) | Reference |
| Homo sapiens | Quinolinic Acid | 21.6 ± 3.0 | [2] |
| PRPP | 23.2 ± 3.6 | [2] | |
| Salmonella typhimurium | Quinolinic Acid | 25 | [3] |
| PRPP | 30 | [3] |
Table 3: Known Inhibitors of QPRT
| Inhibitor | Target Organism | Inhibition Type | Ki/Kd (µM) | Reference |
| Phthalic acid | Salmonella typhimurium | Competitive with Quinolinic Acid | 21 (Kd) | [3] |
| Pyrophosphate (PPi) | Salmonella typhimurium | Product Inhibition | 75 (Kd) | [3] |
| 5-phosphoribosyl-1-pyrophosphate (PRPP) | Homo sapiens | Substrate Inhibition | - | [4] |
Visualizations
Experimental Workflow for Determining Optimal pH
References
- 1. researchgate.net [researchgate.net]
- 2. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and kinetic characterization of quinolinate phosphoribosyltransferase (hQPRTase) from homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) for Boosting NAD+ Levels
For researchers, scientists, and professionals in drug development, the optimization of cellular NAD+ levels presents a significant therapeutic target. Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various pathologies. Two of the most prominent precursors utilized to augment NAD+ pools are Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). This guide provides an objective comparison of their efficacy, supported by available experimental data.
Executive Summary
Both NMN and NR are effective precursors for NAD+ biosynthesis, operating primarily through the salvage pathway. Emerging evidence from human clinical trials suggests that NMN may offer a more pronounced effect on raising blood NAD+ levels compared to NR at similar dosages. However, the body of research on NR is currently more extensive. The metabolic pathways of these precursors are intricate, involving various enzymes and transporters, and are influenced by factors such as gut microbiota. This guide will delve into the quantitative comparisons from human studies, the detailed metabolic pathways, and the experimental protocols utilized in this field of research.
Quantitative Comparison of NMN and NR in Boosting NAD+
Direct head-to-head clinical trials comparing the efficacy of NMN and NR in boosting NAD+ levels in humans are limited. However, some studies and reviews provide data that allow for an indirect comparison. One placebo-controlled human study reported that participants taking 500mg of NMN daily experienced a 35% increase in whole-blood NAD+ levels after four weeks, while the NR group showed a 22% increase with the same dose.[1] It is important to note that without the primary publication, a full analysis of the study's methodology and potential limitations is not possible.
Data from separate clinical trials on NMN and NR also provide insights into their dose-dependent effects on blood NAD+ levels.
| Precursor | Dosage | Duration | Change in Blood NAD+ Levels | Study Population | Reference |
| NMN | 300 mg/day | 60 days | Statistically significant increase | Healthy middle-aged adults | Yi et al., 2022[2][3] |
| NMN | 600 mg/day | 60 days | Statistically significant increase (higher than 300mg) | Healthy middle-aged adults | Yi et al., 2022[2][3] |
| NMN | 900 mg/day | 60 days | Statistically significant increase (similar to 600mg) | Healthy middle-aged adults | Yi et al., 2022[2][3] |
| NMN | 250 mg/day | 12 weeks | Statistically significant increase | Healthy subjects | Okabe et al., 2022[4][5] |
| NR | 100 mg/day | 2 weeks | ~22% increase | Healthy adults | --- |
| NR | 300 mg/day | 2 weeks | ~51% increase | Healthy adults | --- |
| NR | 1000 mg/day | 2 weeks | ~142% increase | Healthy adults | [6] |
Metabolic Pathways and Bioavailability
The conversion of NMN and NR to NAD+ primarily utilizes the salvage pathway, a series of enzymatic reactions that recycle nicotinamide and its derivatives.
Nicotinamide riboside (NR) is generally considered to be readily transported into cells via equilibrative nucleoside transporters (ENTs). Once inside the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN.[6]
Nicotinamide mononucleotide (NMN), being a larger molecule due to its phosphate (B84403) group, has a more debated cellular entry mechanism. Some evidence suggests that NMN must first be dephosphorylated to NR by the ectoenzyme CD73 to enter the cell, where it is then re-phosphorylated back to NMN.[6] However, the discovery of a specific NMN transporter, Slc12a8, in the intestines of mice suggests that direct uptake of NMN is possible in certain tissues.[1]
The gut microbiota also plays a role in the metabolism of these precursors. Some gut bacteria can convert NMN to nicotinic acid mononucleotide (NAMN), which then enters a different NAD+ synthesis pathway, the Preiss-Handler pathway.[7]
Experimental Protocols
The accurate quantification of NAD+ and its metabolites is critical for evaluating the efficacy of precursors. A widely accepted and robust method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Key Steps in a Typical HPLC-MS/MS Protocol for Blood NAD+ Quantification:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation:
-
Immediate extraction is crucial to prevent enzymatic degradation of NAD+.
-
Proteins are precipitated and removed, typically using a cold acidic or organic solvent extraction method.
-
The supernatant containing the NAD+ metabolites is collected.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
A C18 or HILIC column is commonly used to separate NAD+ from other metabolites based on their physicochemical properties.
-
A specific gradient of mobile phases is employed to elute the compounds at different retention times.
-
-
Mass Spectrometric Detection:
-
The eluate from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of NAD+ and its fragmentation products, allowing for highly selective and sensitive quantification.
-
-
Data Analysis:
-
The concentration of NAD+ in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
Conclusion
Both NMN and NR are valuable precursors for augmenting cellular NAD+ levels. Current, albeit limited, direct comparative evidence in humans suggests a potential efficacy advantage for NMN. However, the existing body of clinical research for NR is more substantial. The choice between these precursors for research and development purposes may depend on the specific cellular or tissue target, the desired dosage form, and the evolving landscape of clinical evidence. Further head-to-head clinical trials with detailed methodological reporting are imperative to definitively establish the comparative efficacy of these two important molecules in boosting NAD+.
References
- 1. tactushealthcare.com [tactushealthcare.com]
- 2. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects [frontiersin.org]
- 6. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 7. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Nicotinic Acid Mononucleotide and Nicotinamide Mononucleotide on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of two key NAD+ precursors, Nicotinic acid mononucleotide (NaMN) and nicotinamide (B372718) mononucleotide (NMN), on mitochondrial function. While extensive research has focused on NMN, direct in vivo comparative studies with NaMN on mitochondrial function are currently limited. This document summarizes the existing data for NMN and discusses the metabolic pathways of both molecules, providing a framework for understanding their potential roles in mitochondrial health.
Introduction to NAD+ Precursors and Mitochondrial Function
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and energy production.[1] Its levels are known to decline with age and in various pathological conditions, leading to mitochondrial dysfunction.[2][3] Supplementation with NAD+ precursors is a promising strategy to augment NAD+ levels and support mitochondrial health.[1][3][4] Mitochondria, the powerhouses of the cell, are central to this process, and their optimal function is essential for cellular vitality.[5] NMN and NaMN are two key intermediates in the biosynthesis of NAD+. NMN is a precursor in the NAD+ salvage pathway, while NaMN is an intermediate in the Preiss-Handler pathway.[6][4][7]
Quantitative Data on Mitochondrial Function
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Mitochondrial Respiration | Alzheimer's Disease-relevant murine model | NMN administration | Restored mitochondrial respiratory function in AD-Tg mice. | [8][9] |
| Rodent model of hemorrhagic shock | NMN (400 mg/kg) during resuscitation | Completely restored mitochondrial respiration in the kidney and preserved it in the liver. | [10] | |
| Mitochondrial NAD+ Levels | Male mice | Single dose of NMN (62.5 mg/kg) | Increased hippocampal mitochondrial NAD+ pools for up to 24 hours. | [11][2] |
| Obese female mice | NMN (500 mg/kg/day, i.p.) for 17 days | Significantly increased NAD+ levels in both muscle and liver. | [12][13] | |
| Mitochondrial Biogenesis (mtDNA copy number) | Obese female mice | NMN (500 mg/kg/day, i.p.) for 17 days | Increased mtDNA copy number in muscle and decreased it in the liver of HFD mice. | [12] |
| Citrate (B86180) Synthase Activity | Obese female mice | NMN (500 mg/kg/day, i.p.) for 17 days | Ameliorated the HFD-induced reduction in liver citrate synthase activity. | [12][13] |
| Mitochondrial Dynamics | Male mice | Single dose of NMN (62.5 mg/kg) | Reduced mitochondrial fragmentation in neurons. | [11][2] |
| Alzheimer's Disease-relevant murine model | NMN administration | Shift in dynamics from fission to fusion proteins. | [8][9] |
Signaling Pathways
The effects of NMN on mitochondrial function are mediated through various signaling pathways, primarily involving sirtuins. The gut microbiome also appears to play a role in the metabolism of NMN, potentially converting it to NaMN.
NMN and the NAD+ Salvage Pathway
NMN is a key intermediate in the NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+. NMN administration bypasses the rate-limiting step of this pathway, catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), leading to a robust increase in cellular NAD+ levels.
NMN in the NAD+ Salvage Pathway
NaMN and the Preiss-Handler Pathway
Nicotinic acid (NA) is converted to NaMN in the first step of the Preiss-Handler pathway. NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to synthesize NAD+.
NaMN in the Preiss-Handler Pathway
NMN, Sirtuins, and Mitochondrial Biogenesis
Increased NAD+ levels resulting from NMN supplementation activate sirtuins, particularly SIRT1 and SIRT3. SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. SIRT3 is a key mitochondrial deacetylase that improves the function of various mitochondrial proteins.
NMN's Influence on Mitochondrial Biogenesis via Sirtuins
Experimental Workflow: In Vivo Assessment of Mitochondrial Function
A typical experimental workflow to compare the in vivo effects of NaMN and NMN on mitochondrial function would involve several key steps, from animal model selection to data analysis.
Workflow for Comparing NaMN and NMN In Vivo
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly used in the in vivo assessment of mitochondrial function following the administration of NAD+ precursors.
Measurement of Mitochondrial Respiration
-
Technique: High-Resolution Respirometry (e.g., Oroboros O2k).
-
Protocol:
-
Isolate mitochondria from fresh tissues (e.g., liver, skeletal muscle, or brain) through differential centrifugation.
-
Determine mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).
-
Load a defined amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) into the respirometer chambers containing a respiration buffer (e.g., MiR05).
-
Measure basal respiration (State 2) with the addition of complex I-linked substrates (e.g., pyruvate, glutamate, malate) or complex II-linked substrate (e.g., succinate (B1194679) in the presence of rotenone).
-
Induce active respiration (State 3) by adding a saturating amount of ADP.
-
Measure maximal electron transport system (ETS) capacity by titrating a chemical uncoupler (e.g., FCCP).
-
Inhibit specific respiratory complexes with inhibitors like rotenone (B1679576) (Complex I), antimycin A (Complex III), and cyanide (Complex IV) to assess the function of individual components of the ETS.
-
Normalize oxygen consumption rates to mitochondrial protein content.
-
Measurement of NAD+ Levels
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol:
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in an extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Quantify NAD+ levels by comparing the peak area of the sample to a standard curve generated with known concentrations of NAD+.
-
Normalize NAD+ levels to tissue weight or protein content.
-
Conclusion and Future Directions
The available in vivo evidence strongly supports the role of nicotinamide mononucleotide (NMN) in enhancing mitochondrial function through the augmentation of NAD+ levels and the activation of sirtuin-dependent pathways. However, a significant knowledge gap exists regarding the direct in vivo effects of this compound (NaMN). The observation that gut microbiota can convert NMN to NaMN suggests that NaMN may also play a role in mediating the beneficial effects of NMN supplementation.[7]
Future research should prioritize direct in vivo comparative studies of NaMN and NMN to elucidate their respective contributions to mitochondrial health. Such studies would provide a more complete understanding of NAD+ metabolism and could inform the development of more targeted and effective therapeutic strategies for age-related and metabolic diseases characterized by mitochondrial dysfunction. Key areas for future investigation include:
-
Head-to-head in vivo comparisons of NaMN and NMN on mitochondrial respiration, ATP production, and biogenesis in various tissues.
-
Investigation of the bioavailability and tissue distribution of orally administered NaMN.
-
Elucidation of the specific signaling pathways activated by NaMN and their impact on mitochondrial function.
-
Studies on the role of the gut microbiome in the differential metabolism of NMN and NaMN and its implications for mitochondrial health.
References
- 1. Effects of Nicotinamide Mononucleotide Supplementation and Aerobic Exercise on Metabolic Health and Physical Performance in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide mononucleotide alters mitochondrial dynamics by SIRT3 dependent mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinamide Mononucleotide Supplementation Restores Lost Fertility in Aged Female Mice – Fight Aging! [fightaging.org]
- 6. Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of nicotinamide mononucleotide on brain mitochondrial respiratory deficits in an Alzheimer's disease-relevant murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide mononucleotide preserves mitochondrial function and increases survival in hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide mononucleotide alters mitochondrial dynamics by SIRT3-dependent mechanism in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Head to Head Comparison of Short-Term Treatment with the NAD(+) Precursor Nicotinamide Mononucleotide (NMN) and 6 Weeks of Exercise in Obese Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized Nicotinic Acid Mononucleotide in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the biological activity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the efficacy of synthesized Nicotinic acid mononucleotide (NaMN) in cell culture. We present a head-to-head comparison with other common NAD+ precursors, namely Nicotinamide (B372718) mononucleotide (NMN) and Nicotinamide riboside (NR), supported by experimental data and detailed protocols.
This compound (NaMN) is a key intermediate in the Preiss-Handler pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As NAD+ is a crucial coenzyme in cellular metabolism and signaling, the ability of synthesized NaMN to effectively increase intracellular NAD+ levels is a primary measure of its biological activity. This guide outlines the necessary experimental workflows and provides quantitative data to benchmark the performance of synthesized NaMN against its well-established alternatives.
Comparative Efficacy in Boosting Intracellular NAD+ Levels
The primary biological function of NaMN in the context of this guide is its role as an NAD+ precursor. Therefore, the most direct validation of its activity is to measure the increase in intracellular NAD+ concentrations following supplementation in cell culture.
A study on human epidermal keratinocytes demonstrated that supplementation with 100 μM of NaMN resulted in a significant 1.5-fold increase in intracellular NAD+ levels. This highlights the potential of NaMN as an effective NAD+ precursor in this cell type.
In comparative studies using HeLa cells, both NMN and NR have been shown to effectively increase cellular NAD+ levels and protect against cisplatin-induced decreases in NAD+. While both compounds show efficacy, some studies suggest that NR may have a slightly better protective effect against DNA damage under these conditions.[1]
Table 1: Comparison of Intracellular NAD+ Increase by Different Precursors
| Precursor | Cell Line | Concentration | Fold Increase in NAD+ | Reference |
| This compound (NaMN) | Human Keratinocytes | 100 µM | 1.5-fold | |
| Nicotinamide mononucleotide (NMN) | HeLa Cells | 10 mM | Reversed cisplatin-induced decrease | [1] |
| Nicotinamide riboside (NR) | HeLa Cells | 10 mM | Reversed cisplatin-induced decrease | [1] |
| Nicotinamide riboside (NR) | Mammalian Cells | Not specified | Up to 270% increase | [2] |
Assessment of Cellular Viability and Proliferation
Beyond NAD+ synthesis, a key aspect of validating a synthesized compound is to assess its impact on cell health and proliferation. Standard cell viability assays can be employed to determine the dose-dependent effects of NaMN and its alternatives.
Studies on NMN have shown that it can protect against decreases in cell viability induced by cytotoxic agents like cisplatin (B142131) in a dose-dependent manner.[1] Similarly, NMN has been demonstrated to improve cell viability and reduce apoptosis in various cell models of stress. For instance, in a model of Parkinson's disease, NMN treatment significantly attenuated the reduction in cell survival rate.[3]
While specific dose-response data for NaMN on cell viability is less prevalent in publicly available literature, the established protocols for NMN and NR can be directly applied to synthesized NaMN to generate comparative data.
Table 2: Comparative Effects on Cell Viability
| Precursor | Cell Line | Condition | Effect on Cell Viability | Reference |
| Nicotinamide mononucleotide (NMN) | HeLa Cells | Cisplatin-induced toxicity | Protective, dose-dependent | [1] |
| Nicotinamide riboside (NR) | HeLa Cells | Cisplatin-induced toxicity | Protective, dose-dependent | [1] |
| Nicotinamide mononucleotide (NMN) | PC12 Cells | Rotenone-induced toxicity | Attenuated reduction in survival rate | [3] |
| Synthesized NaMN | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Quantification of Intracellular NAD+ and NaMN by LC-MS/MS
This method allows for the precise measurement of intracellular concentrations of NaMN and NAD+.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T, or a cell line relevant to the research) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of synthesized NaMN, NMN, or NR for a specified time course (e.g., 6, 12, 24 hours). Include an untreated control group.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in 100 µL of 50% acetonitrile.
-
Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).
-
Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify NaMN and NAD+. Specific MRM transitions for each metabolite should be optimized.
-
Quantify the metabolites by comparing the peak areas to a standard curve generated with pure standards of NaMN and NAD+. Normalize the results to the total protein content of the cell lysate.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of synthesized NaMN, NMN, or NR. Include a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
2. MTT Addition and Incubation:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
3. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Express the cell viability as a percentage of the control group (untreated cells).
-
Plot the dose-response curves to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the validation process.
References
A Comparative Guide to Purity Assessment of Synthetic Nicotinic Acid Mononucleotide (NaMN) using Quantitative NMR (qNMR)
For researchers and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of synthetic Nicotinic acid mononucleotide (NaMN), a key precursor in the biosynthesis of NAD+.[1][2] Experimental data and detailed protocols are provided to support the comparison.
Introduction to Purity Assessment and qNMR
This compound (NaMN) is a critical intermediate in NAD+ biosynthesis.[3] The purity of synthetic NaMN must be rigorously controlled to ensure the quality, safety, and efficacy of final products. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[4][5]
The fundamental principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[6][7] This allows for the direct measurement of the molar ratio between an analyte and a certified internal standard of known purity, without the need for an identical reference standard of the analyte itself.[4] This characteristic distinguishes qNMR from other common analytical techniques like chromatography, which often rely on response factors and calibration curves.[7]
Purity Determination by ¹H qNMR: An Experimental Protocol
This section details the methodology for assessing the purity of a synthetic NaMN sample using ¹H qNMR with an internal standard.
Experimental Protocol
-
Selection of Internal Standard: An ideal internal standard must be of high, certified purity (≥99.5%), stable, soluble in the chosen deuterated solvent, and possess signals in the ¹H NMR spectrum that do not overlap with the analyte's signals.[8] For NaMN, which is soluble in water, Maleic Acid is a suitable internal standard for use in Deuterium Oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic NaMN sample (to the nearest 0.01 mg) into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified Maleic Acid internal standard (to the nearest 0.01 mg) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of Deuterium Oxide (D₂O, 99.9% D).
-
Ensure complete dissolution by vortexing.
-
Transfer an appropriate volume (e.g., 600 µL) of the solution into a 5 mm NMR tube.[9]
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Key acquisition parameters must be optimized for quantification to ensure uniform excitation and complete relaxation of all relevant nuclei.[10]
-
Pulse Program: A standard single 90° pulse sequence.[9]
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and standard signals (typically 30-60 seconds for accurate quantification).
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[10]
-
Temperature: Maintain a constant temperature, e.g., 298 K.[9]
-
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shapes.
-
Perform manual phasing and baseline correction to ensure accurate integration.
-
Reference the spectrum using the residual solvent peak or the internal standard.
-
Integrate the selected, well-resolved signals for both NaMN and the internal standard. For NaMN, the aromatic protons on the nicotinic acid ring are suitable. For Maleic Acid, the two olefinic protons appear as a singlet.
-
-
Purity Calculation: The mass fraction purity of NaMN (Purityₐ) is calculated using the following equation:[4]
Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ & Iₛ : Integral areas of the selected signals for the analyte (NaMN) and the standard (Maleic Acid).
-
Nₐ & Nₛ : Number of protons corresponding to the integrated signals for the analyte and the standard.
-
Mₐ & Mₛ : Molar masses of the analyte (NaMN: 335.20 g/mol ) and the standard.[11]
-
mₐ & mₛ : Masses of the analyte and the standard.
-
Purityₛ : Certified purity of the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for NaMN purity determination using qNMR.
Quantitative Data and Comparison
Hypothetical qNMR Data for NaMN Purity Assessment
The following table summarizes representative data from a hypothetical qNMR experiment conducted according to the protocol above.
| Parameter | Symbol | Analyte (NaMN) | Standard (Maleic Acid) |
| Mass Weighed | m | 10.15 mg | 5.25 mg |
| Molar Mass | M | 335.20 g/mol | 116.07 g/mol |
| Selected Signal (Protons) | N | 1H (aromatic) | 2H (olefinic) |
| Integral Area | I | 1.00 | 1.55 |
| Certified Purity | Purity | 99.3% (Calculated) | 99.8% |
Logical Diagram of the qNMR Purity Calculation
This diagram illustrates the relationship between the measured and known parameters used in the purity calculation formula.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usp.org [usp.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. rssl.com [rssl.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. This compound | C11H14NO9P | CID 5288991 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acid Mononucleotide and Other NAD+ Precursors in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of key Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) precursors, with a special focus on Nicotinic acid mononucleotide (NaMN) versus Nicotinamide mononucleotide (NMN) and Nicotinamide riboside (NR). The comparison is supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.
Introduction: The Critical Role of NAD+ in Neuronal Health
Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme in all living cells, central to both energy metabolism and cellular signaling.[1] In the nervous system, maintaining a stable pool of NAD+ is paramount for neuronal survival, mitochondrial function, DNA repair, and resilience to stress.[2] An age-related decline in NAD+ levels has been linked to the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][3] Consequently, strategies to augment neuronal NAD+ levels by supplementing with its biosynthetic precursors have emerged as a promising therapeutic avenue.[4]
The primary NAD+ precursors include Nicotinamide (NAM), Nicotinic Acid (NA), Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and this compound (NaMN). These molecules feed into distinct biosynthetic pathways to synthesize NAD+, and their efficacy and mechanisms of action in neuroprotection exhibit critical differences.
NAD+ Biosynthetic Pathways
Mammalian cells utilize three primary pathways to generate NAD+:
-
The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan, with NaMN as a key intermediate.[5]
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid (NA) into NAD+, also via the intermediate NaMN.[6][7]
-
The Salvage Pathway: Recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+. This pathway, which also utilizes NR, proceeds via the intermediate NMN and is the main route for NAD+ production in mammals.[5][8]
The following diagram illustrates how each precursor enters these distinct, yet interconnected, metabolic routes.
Comparative Mechanisms of Neuroprotection
While all precursors aim to increase the cellular NAD+ pool, their neuroprotective effects are governed by distinct mechanisms. A pivotal point of differentiation lies in their interaction with SARM1 (Sterile Alpha and TIR Motif Containing 1), the central executioner of programmed axon degeneration.
Elevated NAD+ levels enhance neuronal resilience by activating NAD+-dependent enzymes. A key family of these enzymes is the sirtuins, particularly SIRT1. Activated SIRT1 deacetylates numerous target proteins, promoting mitochondrial biogenesis, reducing inflammation, and enhancing resistance to oxidative stress.[3]
Following axonal injury (mechanical or toxic), the labile, axon-maintaining enzyme NMNAT2 is rapidly degraded. This leads to a sharp increase in the concentration of its substrate, NMN, and a corresponding drop in its product, NAD+. The resulting high NMN/NAD+ ratio is a critical trigger that activates the SARM1 enzyme.[7][9] Activated SARM1 functions as an NADase, rapidly depleting the remaining axonal NAD+ and committing the axon to a self-destructive program.[10]
This reveals a critical duality for NMN: it is both a necessary precursor for NAD+ and a potent, direct activator of the primary axon destruction pathway.[6][10]
In stark contrast, This compound (NaMN) acts as a direct, allosteric inhibitor of SARM1.[5][8] NaMN competes with NMN for the same binding site on the SARM1 protein.[3] By binding to this site, NaMN stabilizes SARM1 in its inactive state, thereby preventing NMN-driven activation and protecting the axon from degeneration.[5][9]
This positions NaMN as a unique neuroprotective agent that not only serves as a precursor for NAD+ synthesis but also directly antagonizes the central executioner of axon death.
Quantitative Comparison of Neuroprotective Efficacy
Direct, head-to-head studies quantitatively comparing the neuroprotective efficacy of NaMN against NMN and NR in the same neuronal models are limited in the current literature.[4] Most research has focused on the individual effects of NMN and NR or the specific mechanism of NaMN's interaction with SARM1. The following tables summarize key quantitative findings from separate, but relevant, experimental studies.
Note: Direct comparison of values across different studies should be done with caution due to variations in models, insults, and measurement techniques.
| Model System | Insult / Disease Model | NMN Treatment | Key Quantitative Outcome | Reference |
| Rat Photoreceptors | Retinal Detachment (RD) | 500 mg/kg/day, i.p. | ~50% reduction in TUNEL+ (apoptotic) cells vs. RD control | [9] |
| Rat Brain | Traumatic Brain Injury (TBI) | 500 mg/kg, i.p. | ~2-fold increase in brain NAD+ levels vs. TBI control | [11] |
| Mouse Cortical Neurons | Vincristine (B1662923) Toxicity | 100 µM in vitro | NMN alone did not prevent degeneration; required NMNAT2 overexpression | [3] |
| Human iPSC Neurons | GBA-Parkinson's Model | 500 µM in vitro | Restored mitochondrial membrane potential to near control levels | [12] |
| Model System | Insult / Disease Model | NR Treatment | Key Quantitative Outcome | Reference |
| Mouse Cortical Neurons | Excitotoxicity | 5 mM in vitro | ~40% increase in neuronal survival vs. excitotoxic control | [13] |
| Human iPSC Neurons | Alpers' Disease | 500 µM in vitro | ~1.5-fold increase in cellular ATP production vs. untreated | [2] |
| Drosophila Model | GBA-Parkinson's Model | 10 mM in diet | Prevented loss of dopaminergic neurons (Quantified as ~80% of wild-type) | [12] |
| Mouse Skeletal Muscle | Aging | 400 mg/kg/day in diet | ~5-fold more effective than NMN in increasing NAD+ levels | [14] |
| Model System | Insult / Disease Model | Treatment | Key Quantitative Outcome | Reference |
| Mouse DRG Neurons | Axotomy / Vincristine | NMN Deamidase (converts NMN to NaMN) | >95% axon protection at 72 hours post-axotomy | [10] |
| Mouse DRG Neurons | Vincristine Toxicity | NaR + FK866 (increases NaMN, decreases NMN) | Potent delay in axon degeneration (Quantified by axon integrity score) | [9] |
| In Vitro Assay | Purified SARM1 Protein | NaMN | Directly inhibits NMN-induced SARM1 NADase activity | [5][8] |
Experimental Protocols
-
Model: Dorsal Root Ganglion (DRG) neurons harvested from mice.
-
Culture: Neurons are cultured on a substrate that promotes axon growth.
-
Insult: Axon degeneration is induced either by mechanical axotomy (cutting the axons with a blade) or by applying a neurotoxic agent such as vincristine (e.g., 250 nM for 24 hours).
-
Treatment: NAD+ precursors (e.g., NaMN-producing compounds, NMN, NR) are added to the culture medium before or after the insult at specified concentrations.
-
Quantification: Axon integrity is assessed at various time points (e.g., 24, 48, 72 hours) post-insult. Brightfield or fluorescence microscopy is used to visualize axons. The "Degeneration Index" is calculated by quantifying the percentage of fragmented or degenerated axons relative to the total axon area. A lower index indicates higher protection.[9][10]
-
Model: Adult male Brown Norway rats.
-
Insult: Retinal detachment (RD) is surgically induced in one eye by subretinal injection of hyaluronic acid. The other eye serves as a control.
-
Treatment: NMN (e.g., 500 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection daily, starting immediately after the induction of RD.
-
Quantification: After a set period (e.g., 3 or 7 days), animals are euthanized, and the eyes are enucleated for analysis. Retinal cross-sections are prepared. Neuroprotection is quantified by measuring the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. Cell death is assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells within the ONL. A greater ONL thickness and fewer TUNEL-positive cells indicate neuroprotection.[9]
Generalized Experimental Workflow
The diagram below outlines a typical workflow for comparing the neuroprotective effects of different NAD+ precursors in an in vitro setting.
Summary and Future Directions
The investigation into NAD+ precursors for neuroprotection is a rapidly advancing field. While NMN and NR are well-documented as effective NAD+ boosters that confer neuroprotection through general mechanisms like SIRT1 activation, they present a complex profile.[4][15] The role of NMN as a potential activator of the pro-degenerative SARM1 pathway under injury conditions is a critical consideration for therapeutic development.
This compound (NaMN) emerges as a particularly compelling candidate due to its dual-function mechanism. It not only contributes to the NAD+ pool via the De Novo and Preiss-Handler pathways but also acts as a direct SARM1 antagonist, offering a targeted mechanism to halt axon self-destruction.[5][9]
Key Takeaways:
-
NMN/NR: Effective at raising systemic and neuronal NAD+ levels, conferring protection via NAD+-dependent enzymes (Sirtuins, PARPs). However, NMN can paradoxically promote axon degeneration by activating SARM1 when NMNAT2 function is compromised.
-
NaMN: Possesses a unique and direct neuroprotective mechanism by competitively inhibiting SARM1 activation. This makes it a highly attractive candidate for conditions characterized by acute axonal damage.
Future research should prioritize:
-
Direct, head-to-head comparative studies of NaMN, NMN, and NR in standardized models of neurodegeneration.
-
Elucidation of the transport mechanisms and bioavailability of NaMN in the central nervous system.
-
Investigation into combination therapies that could, for example, lower NMN while providing NaMN to achieve synergistic axon protection.
References
- 1. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of NMNAT2/SARM1 in Neuropathy Development | MDPI [mdpi.com]
- 4. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an allosteric SARM1 inhibitor promoting axonal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]
- 7. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. NMNAT1 inhibits axon degeneration via blockade of SARM1-mediated NAD+ depletion | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
A Comparative Guide to Nicotinamide Mononucleotide (NMN) Delivery Methods: Evaluating Impact and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various delivery methods for Nicotinamide (B372718) Mononucleotide (NMN), a key precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). As interest in NMN for its potential therapeutic applications in age-related diseases and metabolic disorders grows, understanding the impact of its delivery route on bioavailability, tissue distribution, and overall efficacy is paramount. This document synthesizes available experimental data to offer an objective evaluation of oral, sublingual, liposomal, and parenteral administration of NMN.
Executive Summary
The efficacy of NMN supplementation is critically dependent on its delivery method, which influences its absorption, metabolic fate, and ability to augment NAD+ levels in target tissues. While oral administration is the most studied in humans, it is subject to extensive first-pass metabolism in the liver.[1][2] Alternative delivery systems such as sublingual and liposomal formulations aim to bypass this initial metabolic hurdle, potentially increasing systemic bioavailability, though robust comparative human data remains limited.[3] Parenteral routes, including intravenous and intraperitoneal injections, offer the highest bioavailability and have been extensively used in preclinical research, providing a benchmark for evaluating other methods.
Data Presentation: A Comparative Analysis of NMN Delivery Methods
The following tables summarize the available quantitative data from preclinical and clinical studies on different NMN delivery methods. It is important to note that direct head-to-head clinical trials comparing all delivery methods are currently lacking.
| Delivery Method | Subject | Dosage | Key Pharmacokinetic & Pharmacodynamic Findings | Reference(s) |
| Oral (Capsules/Gavage) | Human | 100, 250, 500 mg (single dose) | Safe and well-tolerated. Dose-dependent increase in plasma NMN metabolites.[4] | [4] |
| Human | 250 mg/day (12 weeks) | Significantly increased whole blood NAD+ levels.[2] | [2] | |
| Mice | 500 mg/kg | Significant increase in liver NAD+ (2.3-fold). Less effective in increasing NAD+ in other tissues compared to IP injection.[1] Extensive conversion to Nicotinamide (NAM) in the liver.[1] | [1] | |
| Sublingual | Human | Data from peer-reviewed clinical trials are limited. | Theoretical advantage of bypassing first-pass metabolism through direct absorption into the bloodstream via sublingual mucosa. Often claimed to have higher bioavailability than oral capsules, but clinical evidence is needed to substantiate these claims.[3][5] | [3][5] |
| Liposomal | Human | Limited peer-reviewed clinical data. | A 2025 study suggested that liposomal NMN resulted in significantly higher blood NAD+ levels compared to non-liposomal NMN.[6] This delivery system is designed to protect NMN from degradation and enhance cellular uptake.[6] | [6] |
| Intravenous (IV) | Human | 300 mg | Safe and well-tolerated. Significantly increased blood NAD+ levels and uniquely reduced triglyceride levels, an effect not observed with oral NMN.[1] | [1] |
| Intraperitoneal (IP) | Mice | 500 mg/kg | Significantly increased NAD+ levels in the liver (2.4-fold), kidney (2.4-fold), and white adipose tissue (2-fold), as well as in the pancreas, heart, and lungs.[1] Bypasses extensive first-pass metabolism in the gut and liver.[1] | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in NMN metabolism and the evaluation of its delivery, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. getwonderfeel.com [getwonderfeel.com]
- 4. Effect of oral administration of nicotinamide mononucleotide on clinical parameters and nicotinamide metabolite levels in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jinfiniti.com [jinfiniti.com]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
Side-by-side comparison of the pharmacokinetic profiles of NaMN and NMN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the pharmacokinetic profiles of nicotinic acid mononucleotide (NaMN) and nicotinamide (B372718) mononucleotide (NMN), two key precursors in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). While direct comparative pharmacokinetic studies are limited, this document synthesizes available data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Nicotinamide mononucleotide (NMN) has garnered significant attention as a potent NAD+ booster. Its pharmacokinetic profile is characterized by rapid absorption and conversion to NAD+. Emerging evidence suggests that a portion of orally administered NMN is converted to this compound (NaMN) by gut microbiota, which then enters a distinct NAD+ synthesis pathway. Direct pharmacokinetic data for orally administered NaMN is currently unavailable; its profile is largely inferred from its role as an NMN metabolite.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for NMN. It is important to note that direct, head-to-head comparative studies of NaMN and NMN are lacking. The data for NaMN is inferred from its observation as a metabolite following NMN administration.
| Parameter | Nicotinamide Mononucleotide (NMN) | This compound (NaMN) |
| Absorption | Rapidly absorbed from the small intestine. A specific transporter, Slc12a8, has been identified in the gut of mice.[1] | Data from direct oral administration is not available. It is formed from the deamidation of NMN by gut microbiota. |
| Time to Peak (Tmax) | Plasma NMN levels in mice peak around 10 minutes after oral administration. | Not available from direct administration studies. |
| Metabolism | Primarily metabolized to NAD+ via the salvage pathway. A portion is deamidated by gut microbiota to NaMN, which then enters the Preiss-Handler pathway.[2][3] | Directly enters the Preiss-Handler pathway to be converted into nicotinic acid adenine dinucleotide (NaAD) and subsequently to NAD+. |
| Bioavailability | Orally bioavailable, leading to increased NAD+ levels in various tissues.[1] | Oral bioavailability following direct administration has not been characterized. |
| Distribution | Distributed to various tissues, including the liver, where it is converted to NAD+.[1] | Assumed to be distributed to tissues where the Preiss-Handler pathway is active. |
| Excretion | Metabolites are primarily excreted through urine. | Not characterized. |
Metabolic Pathways
The metabolic fates of NMN and NaMN are distinct, converging on the production of NAD+.
Experimental Protocols
A typical experimental workflow to determine the pharmacokinetic profile of a compound like NMN or NaMN involves the following steps.
Detailed Methodologies
1. Animal Studies:
-
Subjects: Typically, male C57BL/6J mice, 8-12 weeks old, are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administration: The test compound (NMN or NaMN) is administered via oral gavage at a specific dose (e.g., 300 mg/kg).
2. Sample Collection:
-
Blood: Blood samples (approximately 20-30 µL) are collected from the tail vein at various time points post-administration (e.g., 0, 5, 10, 15, 30, 60, 120, 240 minutes).
-
Tissues: At the end of the time course, animals are euthanized, and tissues of interest (e.g., liver, muscle, brain) are rapidly harvested and flash-frozen in liquid nitrogen.
3. Sample Preparation and Analysis:
-
Extraction: NAD+ and its metabolites are extracted from plasma and homogenized tissues using a cold extraction buffer (e.g., 80% methanol).
-
Quantification: The concentrations of NMN, NaMN, NAD+, and other relevant metabolites in the extracts are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard is used for accurate quantification.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using non-compartmental analysis software.
Conclusion
The pharmacokinetic profile of NMN is characterized by its rapid absorption and conversion to NAD+, making it an effective NAD+ precursor. A notable aspect of its metabolism is the partial conversion to NaMN by the gut microbiota, which then utilizes the Preiss-Handler pathway for NAD+ synthesis. This highlights an indirect but significant role for NaMN in the overall efficacy of NMN supplementation. The lack of direct pharmacokinetic studies on NaMN underscores a critical knowledge gap. Future research should focus on characterizing the absorption, distribution, metabolism, and excretion of orally administered NaMN to fully elucidate its potential as an independent NAD+ precursor and to provide a more direct comparison with NMN. This will enable a more nuanced understanding of NAD+ biology and facilitate the development of targeted therapeutic strategies.
References
- 1. novoslabs.com [novoslabs.com]
- 2. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity for a Nicotinic Acid Mononucleotide (NaMN) Antibody: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for validating the specificity of a hypothetical antibody against Nicotinic acid mononucleotide (NaMN), a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis.[1][2][3][4] Given the current absence of commercially available antibodies specifically targeting NaMN, this document outlines the essential validation procedures required to characterize such a reagent. Furthermore, it offers a detailed comparison with established, non-immunological methods for NaMN detection and quantification, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
This guide is intended for researchers, scientists, and drug development professionals engaged in NAD+ metabolism research, who require accurate and specific quantification of NaMN in biological samples.
Introduction
This compound (NaMN) is a pivotal metabolite in the de novo and Preiss-Handler pathways for NAD+ synthesis. Distinguishing NaMN from structurally similar molecules, such as Nicotinamide (B372718) mononucleotide (NMN), Nicotinic acid (NA), and Nicotinamide adenine (B156593) dinucleotide (NAD+), is critical for accurately dissecting cellular metabolic states. While immunoassays offer high-throughput capabilities, the development of a specific antibody to a small molecule, or hapten, like NaMN presents significant challenges related to specificity and cross-reactivity. This guide details the necessary validation steps for a hypothetical anti-NaMN antibody and compares its potential performance against the current gold-standard analytical techniques.
Comparative Analysis of NaMN Detection Methods
The selection of an appropriate method for NaMN quantification depends on the specific experimental needs, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of a hypothetical anti-NaMN antibody-based competitive ELISA, LC-MS/MS, and an enzymatic assay.
| Parameter | Hypothetical Anti-NaMN Competitive ELISA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Specificity | Dependent on rigorous validation; potential for cross-reactivity with NMN, NA, and NAD+. | Very High; capable of resolving isomers and structurally similar molecules based on mass-to-charge ratio and retention time.[5][6] | High; dependent on the substrate specificity of the enzyme used. |
| Sensitivity | Potentially high (low ng/mL to pg/mL range). | Very High (picomole to femtomole range).[5][7] | Moderate to high, depending on the detection method (e.g., colorimetric, fluorometric). |
| Quantitative Accuracy | Good, requires a standard curve for each experiment. | Excellent; considered the gold standard for absolute quantification, especially with isotopic internal standards.[7][8] | Good, dependent on the purity of the enzyme and accuracy of the standard curve. |
| Throughput | High; suitable for 96-well or 384-well plate formats. | Moderate; sample preparation can be intensive, and run times are longer per sample. | High; amenable to plate-based formats. |
| Sample Preparation | Minimal to moderate, depending on the sample matrix. | More complex; often requires extraction and derivatization steps.[5] | Moderate; requires cell lysis and removal of interfering substances. |
| Instrumentation | Standard ELISA plate reader. | Requires a dedicated LC-MS/MS system. | Spectrophotometer or fluorometer. |
| Cost per Sample | Low to moderate. | High. | Low to moderate. |
Experimental Protocols
Detailed methodologies for the validation of a hypothetical anti-NaMN antibody and for the alternative detection methods are provided below.
Validation of a Hypothetical Anti-NaMN Antibody via Competitive ELISA
Since NaMN is a small molecule (hapten), a competitive ELISA format is the most appropriate method for its detection.[9][10][11][12][13] This assay relies on the competition between the NaMN in the sample and a labeled NaMN conjugate for binding to a limited amount of the anti-NaMN antibody.
Principle: The wells of a microplate are coated with a NaMN-protein conjugate (e.g., NaMN-BSA). The sample containing unknown NaMN is pre-incubated with a limited concentration of the primary anti-NaMN antibody. This mixture is then added to the coated plate. The free antibody (not bound to NaMN from the sample) will bind to the coated NaMN-BSA. The amount of bound antibody is inversely proportional to the concentration of NaMN in the sample. A secondary HRP-conjugated antibody is used for detection, and the signal is developed with a chromogenic substrate like TMB.
Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of NaMN conjugated to a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In a separate plate or tubes, prepare a competition mixture by adding 50 µL of your standard or sample and 50 µL of the diluted anti-NaMN antibody. The antibody concentration should be optimized to be the limiting factor.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the NaMN in the standards/samples.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the competition mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 1 M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the logarithm of the NaMN concentration. The signal will be inversely proportional to the NaMN concentration.
-
Specificity Testing (Cross-Reactivity): To validate the specificity, the competitive ELISA should be performed with potential cross-reactants (NMN, Nicotinic acid, NAD+, Nicotinamide, and Nicotinamide Riboside) at a range of concentrations. The percentage cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of NaMN at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
A truly specific antibody will show minimal to no cross-reactivity with these related molecules.
LC-MS/MS for NaMN Quantification
This method provides high specificity and sensitivity for the absolute quantification of NaMN in complex biological samples.[5][6]
Protocol:
-
Sample Preparation (from tissue or cells):
-
Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 80% methanol) containing an isotopic internal standard (e.g., ¹³C₅-NaMN) to correct for matrix effects and extraction efficiency.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to precipitate proteins.
-
Collect the supernatant and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 5% methanol (B129727) in water) for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Use a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column suitable for polar metabolites.
-
Establish a gradient elution profile with mobile phases such as acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to achieve good separation of NaMN from its isomers and other related metabolites.
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both NaMN and the internal standard.
-
NaMN transition: e.g., m/z 335.0 -> 124.0
-
¹³C₅-NaMN transition: e.g., m/z 340.0 -> 129.0
-
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of NaMN with a fixed concentration of the internal standard.
-
Calculate the concentration of NaMN in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Enzymatic Assay for NaMN Quantification
This method leverages the specific conversion of NaMN to a detectable product by an enzyme. For instance, NaMN can be converted to NAAD by NMNAT, and the subsequent reaction can be coupled to a detection system.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer that maintains enzyme stability.
-
Centrifuge to remove cell debris.
-
The supernatant will be used for the assay. A deproteinization step (e.g., by perchloric acid extraction followed by neutralization) may be necessary to remove endogenous enzymes that could interfere.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH ~7.5)
-
ATP
-
MgCl₂
-
Purified NMNAT enzyme
-
A coupling enzyme system to detect NAAD or the reaction byproduct. For example, the production of pyrophosphate (PPi) can be measured using a fluorescent PPi sensor.
-
-
-
Assay Procedure:
-
Add the sample or NaMN standards to the wells of a 96-well plate.
-
Add the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Measure the output signal (e.g., fluorescence or absorbance) using a plate reader.
-
The signal generated is proportional to the amount of NaMN in the sample.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NaMN.
-
Determine the NaMN concentration in the samples from the standard curve.
-
Visualizations
Signaling Pathway
Caption: The Preiss-Handler pathway for NAD+ biosynthesis, highlighting this compound (NaMN).
Experimental Workflows
Caption: Workflow for validating an anti-NaMN antibody using a competitive ELISA.
Caption: Workflow for NaMN quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Conclusion
The development of a highly specific antibody for this compound would provide a valuable tool for high-throughput screening and routine quantification. However, rigorous validation is paramount to ensure its reliability. The competitive ELISA protocol outlined here serves as a roadmap for assessing the specificity and cross-reactivity of such a hypothetical antibody.
For applications demanding the highest accuracy and specificity, particularly in complex biological matrices, LC-MS/MS remains the superior method for the absolute quantification of NaMN. Enzymatic assays offer a viable alternative with good throughput and lower instrumentation costs, provided a specific and robust enzyme system is available. The choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources.
References
- 1. qualialife.com [qualialife.com]
- 2. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. goldmanlaboratories.com [goldmanlaboratories.com]
- 4. NAD+ biosynthetic pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nicotinic Acid Mononucleotide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of nicotinic acid mononucleotide (NAMN). While generally not classified as a hazardous substance, adherence to institutional and regulatory guidelines is paramount.[1][2][3][4]
Immediate Safety and Handling Considerations
Before disposal, ensure you are familiar with the safety profile of this compound. The following table summarizes key safety and disposal information derived from safety data sheets (SDS).
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance according to the Globally Harmonized System (GHS). | [1][2][3][4] |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact. | [2] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | [5] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse thoroughly with plenty of water. Ingestion: Clean mouth with water and drink plenty of water afterwards. | [2][4] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on the quantity of waste and the specific regulations governing your laboratory. The following workflow provides a logical approach to determine the correct disposal procedure.
Detailed Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not typically detailed due to its non-hazardous nature, the following general procedures for laboratory chemical waste should be adapted and followed in accordance with your institution's policies.
Protocol 1: Sanitary Sewer Disposal for Small Quantities
This protocol is only applicable if permitted by your institution's Environmental Health and Safety (EHS) department for non-hazardous, water-soluble substances.[6][7]
-
Confirmation: Verify with your EHS department that sanitary sewer disposal is acceptable for small quantities of this compound.
-
Dilution: If in solid form, dissolve the this compound in a small amount of water.
-
Disposal: Pour the solution down the drain.
-
Flushing: Immediately flush the drain with a large volume of water, typically 10 to 20 times the volume of the disposed solution, to ensure adequate dilution.[7]
Protocol 2: Chemical Waste Disposal for Larger Quantities or as Mandated
This is the standard and recommended procedure for all chemical waste in a regulated laboratory setting.
-
Waste Determination: Although not classified as hazardous, it is best practice to manage all chemical waste through the designated institutional channels.[5]
-
Containerization:
-
Select a waste container that is compatible with this compound (e.g., a high-density polyethylene (B3416737) (HDPE) bottle). The original container is often a suitable choice.[8]
-
Ensure the container is in good condition, free from leaks, and has a secure cap.[8]
-
-
Labeling:
-
Affix a hazardous waste tag or the equivalent label provided by your institution to the container.[8]
-
Clearly write the full chemical name, "this compound," and the quantity on the label. Do not use abbreviations.
-
-
Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.[9]
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[9]
-
Regulatory Framework
The disposal of all laboratory chemicals is governed by a framework of federal, state, and local regulations. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] However, state and local regulations can be more stringent. It is the responsibility of the chemical waste generator to comply with all applicable rules.[5] Always defer to the guidelines provided by your institution's EHS department, as they will have established procedures that are compliant with all relevant regulations.[9][10][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. aksci.com [aksci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nationalacademies.org [nationalacademies.org]
- 11. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Nicotinic Acid Mononucleotide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nicotinic Acid Mononucleotide (NAMN), a key compound in cellular metabolism research. Adherence to these procedures will minimize risk and ensure the integrity of your work.
While this compound is not classified as a hazardous substance, proper handling and disposal are crucial for maintaining a safe laboratory environment.[1][2][3][4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended personal protective equipment for handling this compound. While most recommendations are qualitative, specific guidance on nitrile glove thickness has been noted.
| PPE Component | Recommendation | Quantitative Data |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile rubber gloves are recommended. Use proper glove removal technique to avoid skin contact and dispose of used gloves in accordance with laboratory regulations.[2][5] | For splashing or full contact, nitrile rubber gloves with a thickness of >0.11mm and a breakthrough time of >480 minutes are recommended.[2][5] |
| Eye/Face Protection | Use safety goggles with side-shields that are approved under appropriate government standards.[2] | Not available. |
| Skin/Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[2][7] | Not available. |
| Respiratory Protection | If ventilation is inadequate or if dusts are generated, use a suitable respirator. In cases of exceeded exposure limits or irritation, a full-face respirator may be necessary.[2][8] An approved toxic dust respirator should be used when dealing with chemical powders. | Not available. |
Operational Plan: From Receipt to Disposal
Following a structured operational plan ensures safety and consistency in handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the product in a dry, well-ventilated place, protected from light.[2] For long-term storage, maintain a temperature between -25°C and -15°C.[2] Ensure the container is tightly sealed to prevent moisture absorption and contamination.[9]
Handling and Preparation
-
Ventilation: Handle the compound in a well-ventilated area. Using a chemical fume hood is recommended to avoid inhalation of any dust particles.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[7] Avoid breathing in dust, vapors, or mist.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[7] Do not eat, drink, or smoke in the handling area.
In Case of Accidental Exposure or Spills
A swift and appropriate response to accidental exposure or spills is critical.
| Exposure/Spill Type | First Aid/Spill Management Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove any contaminated clothing.[8] |
| Eye Contact | Rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][5] Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1][2] |
| Accidental Release/Spill | Ensure adequate ventilation and wear full personal protective equipment.[1] For solid spills, sweep or vacuum up the material and place it in a suitable, closed container for disposal.[2][7] Avoid generating dust. |
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its empty containers should adhere to local, state, and federal regulations for non-hazardous chemical waste.[1][7]
-
Unused Product: Dispose of the substance in accordance with prevailing regulations.[1] The solid chemical may be suitable for disposal in a sanitary landfill, but should not be placed in laboratory trash cans.[1]
-
Contaminated Packaging: Do not reuse empty containers.[7] Empty containers should have their labels defaced and can be disposed of as regular trash, provided no liquid or solid residue remains.[1]
-
Solutions: Non-hazardous liquid waste may be permissible for drain disposal with prior approval from the relevant environmental health and safety body.[1]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. echemi.com [echemi.com]
- 5. signalchemdx.cn [signalchemdx.cn]
- 6. abmole.com [abmole.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
